molecular formula C6H10ClN3O2 B1330029 D-Histidine monohydrochloride CAS No. 6341-24-8

D-Histidine monohydrochloride

Cat. No.: B1330029
CAS No.: 6341-24-8
M. Wt: 191.61 g/mol
InChI Key: QZNNVYOVQUKYSC-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Histidine monohydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNNVYOVQUKYSC-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884263
Record name D-Histidine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-24-8
Record name D-Histidine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6341-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidine monohydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Histidine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Histidine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-histidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HISTIDINE MONOHYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJ15SV8X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on D-Histidine Monohydrochloride: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural and stereochemical properties of D-Histidine monohydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical characteristics, spectroscopic signature, and stereoisomeric configuration. It also includes a representative experimental protocol for its preparation and a workflow for its characterization.

Introduction

Histidine is an essential α-amino acid featuring an imidazole side chain, which imparts basic properties and allows it to participate in various biological processes, including protein synthesis and folding, enzyme catalysis, and metal ion transport.[1][][3] While the L-enantiomer is the naturally occurring form, the unnatural isomer, D-histidine, is of significant interest in pharmaceutical and peptide research.[4] The incorporation of D-amino acids like D-histidine into peptide chains can significantly enhance their stability by increasing resistance to enzymatic degradation by proteases.[5] This guide focuses on the monohydrochloride monohydrate form of D-histidine, which is frequently used due to its enhanced water solubility.[]

Chemical Structure and Physical Properties

This compound is the hydrochloride salt of D-histidine. The monohydrate form indicates the presence of one molecule of water within the crystal lattice.[7] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an imidazole side chain. The hydrochloride salt form results from the protonation of the amino group.

Below is a summary of its key physical and chemical properties:

PropertyValueReference
IUPAC Name (2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride[]
Synonyms D-α-Amino-β-(4-imidazolyl)propionic acid monohydrochloride
Molecular Formula C₆H₉N₃O₂ · HCl · H₂O
Molecular Weight 209.63 g/mol
CAS Number 6341-24-8
Appearance White to off-white powder[]
Melting Point 252-256 °C (decomposes)[]
Solubility Soluble in water[3]

Stereochemistry

The stereochemistry of an amino acid is critical to its biological function. D-Histidine is the enantiomer of the natural L-Histidine.

  • Configuration: The "D" designation refers to the configuration of the molecule relative to D-glyceraldehyde. In the Fischer projection, the amino group is on the right side.

  • Cahn-Ingold-Prelog (CIP) Convention: According to the CIP priority rules, the absolute configuration at the α-carbon of D-histidine is (R). The substituents are prioritized as follows: 1. -NH₂ > 2. -COOH > 3. -CH₂-imidazole > 4. -H.

CIP_Priority_Assignment CIP Priority for D-Histidine (R-configuration) C_alpha α-C sub_NH2 -NH₂ (1) C_alpha->sub_NH2 sub_COOH -COOH (2) C_alpha->sub_COOH sub_CH2Im -CH₂-Im (3) C_alpha->sub_CH2Im sub_H -H (4) C_alpha->sub_H Characterization_Workflow cluster_workflow Characterization of this compound start Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy (Verify Structure) start->nmr ir FTIR Spectroscopy (Confirm Functional Groups) start->ir ms Mass Spectrometry (Determine Molecular Weight) start->ms purity HPLC or TLC (Assess Purity) nmr->purity ir->purity ms->purity chiral Chiral Chromatography or Optical Rotation (Confirm Stereochemistry) purity->chiral final Qualified D-Histidine Monohydrochloride chiral->final

References

The Enigmatic Presence of D-Histidine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the world of biochemistry was largely viewed through a lens of homochirality, with L-amino acids reigning as the exclusive building blocks of life. However, a growing body of evidence has unveiled the significant, albeit often subtle, presence and physiological roles of their stereoisomers, the D-amino acids. Among these, D-histidine is emerging as a molecule of interest, with demonstrated functions in microbial communication and potential roles in neuromodulation. This technical guide provides a comprehensive overview of the natural occurrence of D-histidine, its biological functions, and the analytical methodologies required for its study.

Natural Occurrence of D-Histidine

While not as ubiquitously distributed as other D-amino acids like D-serine and D-aspartate, D-histidine has been identified in various biological systems, primarily in bacteria and marine invertebrates. Its presence is often attributed to the enzymatic activity of histidine racemases, which catalyze the conversion of L-histidine to D-histidine.

D-Histidine in Bacterial Systems

D-histidine plays a significant role in the regulation of bacterial communities, particularly in the context of biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer resistance to antibiotics and host immune responses. D-histidine has been shown to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Aggregatibacter actinomycetemcomitans.[1][2] This inhibitory effect is achieved through the downregulation of genes involved in quorum sensing, a cell-to-cell communication mechanism that coordinates collective behaviors in bacteria.[1][2][3]

The effective concentrations of D-histidine for biofilm inhibition are in the millimolar range, with studies demonstrating significant effects at 50 mM and 100 mM.[3]

D-Histidine in Marine Invertebrates

The venom of certain marine invertebrates is another niche where D-histidine has been identified. While extensive quantitative data for D-histidine in species like the marine worm Platynereis dumerilii is still emerging, the presence of D-amino acids in the venom of such organisms suggests specialized biological roles, potentially related to defense or predation.

D-Histidine in Mammalian Systems

The presence and function of D-histidine in mammals are less clear compared to other D-amino acids. While some studies suggest a potential neuroprotective role for both L- and D-histidine against zinc-induced neuronal death, the specific mechanisms and concentrations of endogenous D-histidine in the mammalian brain remain an active area of research. It is hypothesized that D-histidine may interact with N-methyl-D-aspartate (NMDA) receptors, similar to other D-amino acids, but direct evidence and detailed signaling pathways are yet to be fully elucidated.[4]

Quantitative Data on D-Histidine Occurrence

The following table summarizes the available quantitative data on D-histidine concentrations in various biological systems. It is important to note that this is an emerging field of study, and the data is currently limited.

Biological SystemSample TypeD-Histidine ConcentrationReference(s)
Pseudomonas aeruginosaBiofilm (in vitro)Effective inhibitory concentration: 50-100 mM[3]
Aggregatibacter actinomycetemcomitansBiofilm (in vitro)Effective inhibitory concentration: 100 mM[2]

Note: Further research is required to establish endogenous concentrations of D-histidine in a wider range of biological tissues and organisms.

Signaling and Logical Pathways Involving D-Histidine

D-Histidine in Bacterial Quorum Sensing Inhibition

D-histidine has been shown to interfere with the quorum sensing (QS) systems of pathogenic bacteria, leading to the inhibition of biofilm formation. In Pseudomonas aeruginosa, D-histidine downregulates the expression of QS-related genes, particularly within the rhl system (RhlI/RhlR).[1][3] This disruption of cell-to-cell communication prevents the coordinated expression of virulence factors and biofilm matrix components.

G cluster_bacterial_cell Bacterial Cell (e.g., P. aeruginosa) D_His D-Histidine (external) QS_system Quorum Sensing System (e.g., RhlI/RhlR) D_His->QS_system inhibition Virulence_genes Virulence Factor Genes QS_system->Virulence_genes activation Biofilm_genes Biofilm Formation Genes QS_system->Biofilm_genes activation Biofilm Biofilm Formation Virulence_genes->Biofilm Biofilm_genes->Biofilm

Figure 1: Logical pathway of D-histidine-mediated inhibition of bacterial quorum sensing and biofilm formation.

Postulated Neuromodulatory Role of D-Histidine

While a definitive signaling pathway for D-histidine in neurons has not been established, it is hypothesized to modulate the activity of NMDA receptors, which are critical for synaptic plasticity and memory formation. This interaction may lead to downstream effects on intracellular calcium levels and subsequent signaling cascades.

G cluster_neuron Postsynaptic Neuron D_His D-Histidine NMDA_R NMDA Receptor D_His->NMDA_R modulation (postulated) Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Downstream Downstream Signaling (e.g., Kinase activation, Gene expression) Ca_influx->Downstream

Figure 2: Postulated mechanism of D-histidine's neuromodulatory action via the NMDA receptor.

Experimental Protocols

The accurate detection and quantification of D-histidine in biological samples require specialized analytical techniques that can differentiate between stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common methods employed for chiral amino acid analysis.

General Experimental Workflow

The analysis of D-histidine in biological samples typically follows a standardized workflow, from sample preparation to data analysis.

G cluster_workflow Analytical Workflow for D-Histidine Quantification Sample Biological Sample (Tissue, Biofilm, Venom) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Homogenization->Derivatization Analysis Chromatographic Separation (HPLC or GC) Derivatization->Analysis Detection Detection (MS or Fluorescence) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

An In-depth Technical Guide to D-Histidine Monohydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of D-Histidine monohydrochloride, a non-natural stereoisomer of the essential amino acid L-histidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, core applications, and relevant experimental methodologies. Key applications, including its use in the synthesis of protease-resistant peptides and its emerging role as an anti-biofilm agent, are discussed in detail. This guide includes structured data tables for easy reference, detailed experimental protocols, and mandatory visualizations of key workflows and signaling pathways to facilitate a deeper understanding of its utility in a research and development context.

Core Properties of this compound

This compound is the hydrochloride salt of D-histidine, the dextrorotatory enantiomer of histidine. It is most commonly available as a white crystalline powder in its monohydrate form. The primary distinction between D- and L-histidine lies in their stereochemistry, which has significant implications for their biological activity and metabolic stability. While L-histidine is one of the 22 proteinogenic amino acids, D-histidine is not incorporated into proteins during ribosomal synthesis and is consequently resistant to degradation by common proteases. This property is a cornerstone of its application in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its CAS number and molecular weights for both the anhydrous and monohydrate forms.

Identifier Value Notes
CAS Number 6341-24-8Refers to the D-isomer, monohydrochloride. Often supplied as the monohydrate.
EC Number 228-733-3European Community number.
MDL Number MFCD00150081MDL number for identification in chemical supplier databases.
Chemical Formula Form Molecular Weight ( g/mol )
C₆H₁₀ClN₃O₂Anhydrous191.62
C₆H₁₂ClN₃O₃Monohydrate209.63[1][2]

Key Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research and pharmaceutical development.

Synthesis of Protease-Resistant Peptides

The most prominent application of D-histidine is its incorporation into synthetic peptides. Peptides composed of L-amino acids are readily degraded by proteases in the body, limiting their therapeutic potential due to short half-lives.[3] By strategically substituting one or more L-amino acids with their D-counterparts, such as D-histidine, the resulting peptide becomes significantly more resistant to enzymatic hydrolysis.[3] This enhanced stability can improve the pharmacokinetic profile of peptide-based drugs.[3] The synthesis of peptides containing D-histidine is well-established within standard solid-phase peptide synthesis (SPPS) protocols.[3]

Anti-Biofilm and Quorum Sensing Inhibition

Recent research has highlighted the potential of D-amino acids, including D-histidine, as anti-biofilm agents. Studies have shown that D-histidine can inhibit biofilm formation and promote the disassembly of mature biofilms in pathogenic bacteria such as Pseudomonas aeruginosa and Aggregatibacter actinomycetemcomitans.[4][5][6][7] This effect is achieved, in part, by downregulating the expression of genes associated with quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates group behaviors like virulence and biofilm formation.[4][5] D-histidine has been observed to specifically reduce the expression of genes within the Rhl quorum sensing system in P. aeruginosa.[4]

Probing Enzyme Stereospecificity

Due to the high stereospecificity of enzymes, D-histidine and its derivatives can be used as negative controls in metabolic studies.[8] For instance, in an assay for histidine decarboxylase, which converts L-histidine to histamine, D-histidine would not be expected to act as a substrate, thereby helping to confirm the specificity of the enzyme's activity.[8] This principle allows researchers to dissect the specific metabolic pathways of L-histidine without interference from its D-enantiomer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a D-histidine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-His(Trt)-OH (side-chain protected D-histidine)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Reaction vessel for manual synthesis

  • Kaiser test kit

Methodology:

  • Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for at least 1 hour with gentle agitation.[3]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 10 minutes to remove the Fmoc protecting group from the resin's amine. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (D-Histidine):

    • In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[3]

  • Coupling Completion Check: Perform a Kaiser test. A negative result (yellow beads) confirms that the coupling is complete. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[3]

  • Chain Elongation: Repeat steps 2 (Fmoc Deprotection), 3 (using the next desired Fmoc-L-amino acid), 4 (Kaiser test), and 5 (Washing) for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (like Trt from histidine).[3]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification: Precipitate the crude peptide from the filtrate using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. The crude peptide can then be purified using reverse-phase HPLC.

Protocol for Biofilm Inhibition Assay with D-Histidine

This protocol details a method to assess the ability of D-histidine to inhibit the formation of Pseudomonas aeruginosa biofilms.

Materials:

  • Pseudomonas aeruginosa PAO1 strain

  • Lysogeny Broth (LB) medium

  • This compound

  • Sterile 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer (plate reader)

Methodology:

  • Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa PAO1 in LB medium at 37°C with shaking.

  • Preparation of D-Histidine Solutions: Prepare a stock solution of this compound in sterile ultrapure water. Create serial dilutions to achieve the desired final test concentrations (e.g., ranging from 10 µM to 100 mM).

  • Inoculation: Dilute the overnight bacterial culture in fresh LB medium to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Biofilm Formation:

    • In the wells of a 96-well plate, add 180 µL of the diluted bacterial suspension.

    • Add 20 µL of the D-histidine serial dilutions to the respective wells. For the control group, add 20 µL of sterile ultrapure water.

    • Incubate the plate under static conditions for 24 hours at 37°C.

  • Quantification of Biofilm:

    • Carefully discard the planktonic culture from each well and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate completely.

  • Data Acquisition:

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

    • Calculate the percentage of biofilm inhibition relative to the control group.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

Workflow for Designing Protease-Resistant Peptides

This diagram outlines the logical steps involved in using D-amino acids, such as D-histidine, to engineer peptides with enhanced stability.

G A Identify Bioactive L-Peptide B Analyze Sequence for Protease Cleavage Sites A->B C Select Residue(s) for D-Amino Acid Substitution B->C D Synthesize Peptide with D-Histidine (SPPS) C->D E Perform In Vitro Protease Stability Assay D->E F Assess Biological Activity (e.g., Receptor Binding) D->F G Compare with Original L-Peptide E->G F->G H Optimized Protease-Resistant Peptide G->H

Caption: Logical workflow for developing protease-resistant peptides using D-histidine substitution.

D-Histidine Inhibition of Quorum Sensing in P. aeruginosa

This diagram illustrates the inhibitory effect of D-histidine on the Rhl quorum sensing (QS) system in Pseudomonas aeruginosa, which leads to reduced biofilm formation and virulence.

G cluster_QS P. aeruginosa Quorum Sensing RhlI RhlI (Autoinducer Synthase) Autoinducer C4-HSL (Signal Molecule) RhlI->Autoinducer Synthesizes RhlR RhlR (Transcriptional Regulator) Virulence Virulence Factor Expression (e.g., Pyocyanin, Elastase) RhlR->Virulence Upregulates Biofilm Biofilm Formation & Maturation RhlR->Biofilm Promotes Autoinducer->RhlR Activates DHis D-Histidine DHis->RhlI Downregulates expression DHis->RhlR Downregulates expression

Caption: D-Histidine inhibits the Rhl quorum sensing system in P. aeruginosa.

References

An In-depth Technical Guide to the Discovery and History of D-Histidine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-histidine, the dextrorotatory enantiomer of the essential amino acid histidine, has transitioned from a stereochemical curiosity to a molecule of significant interest in pharmaceutical and biotechnological research. Initially overshadowed by its proteinogenic L-isomer, D-histidine is now recognized for its unique contributions to peptide stability, its role as a chiral building block in drug synthesis, and its presence and potential functions in various organisms. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of D-histidine, tailored for a scientific audience. It includes detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding of this intriguing molecule.

Discovery and Historical Milestones

The history of D-histidine is intrinsically linked to the broader discovery of amino acid stereoisomerism. While L-histidine was first isolated in 1896 by Albrecht Kossel, the distinct identification and characterization of its D-enantiomer occurred later, in the early 20th century, with the advent of techniques for resolving racemic mixtures.[1] The initial discovery of naturally occurring D-amino acids in the 1950s, found in insects and mollusks, marked a turning point, challenging the long-held belief that life was exclusively built from L-amino acids.[2]

Key historical developments in the study of D-histidine include:

  • Early 20th Century: The development of chiral resolution techniques allowed for the separation of D- and L-histidine from racemic mixtures, enabling the study of their individual properties.[1] One of the early methods for resolving racemic amino acids was preferential crystallization, a technique first demonstrated by Louis Pasteur with tartaric acid crystals.[3]

  • Mid-20th Century: The discovery of D-amino acids in various natural sources, including bacterial cell walls and marine invertebrates, spurred interest in their potential biological roles.[2][4]

  • Late 20th Century to Present: Advances in asymmetric synthesis and chiral chromatography have made high-purity D-histidine more accessible, facilitating its use in peptide synthesis to enhance stability against enzymatic degradation and in the development of chiral drugs.[5][6]

Physicochemical Properties of D-Histidine

The distinct stereochemistry of D-histidine gives rise to specific physical and chemical properties. A summary of key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [7]
CAS Number 351-50-8[1]
Melting Point 287 °C[8]
Water Solubility 42 g/L (25 °C)[2]
Specific Rotation (α) -12º (c=11, 6N HCl)[2]
pKa (imidazole side chain) ~6.0[9]

Synthesis and Chiral Separation of D-Histidine

The production of enantiomerically pure D-histidine is crucial for its application in research and drug development. Several methods have been developed for its synthesis and separation from its L-enantiomer.

Asymmetric Transformation

A notable method for the synthesis of D-histidine is the asymmetric transformation of L-histidine. This process involves the racemization of L-histidine in the presence of a catalyst, followed by the selective precipitation of the desired D-enantiomer.

Experimental Protocol: Asymmetric Transformation of L-Histidine to D-Histidine [6]

  • Reaction Setup: A mixture of L-histidine, (2R, 3R)-tartaric acid (as a resolving agent), and salicylaldehyde (as a catalyst for epimerization) is prepared in acetic acid.

  • Epimerization and Precipitation: The mixture is heated to facilitate the conversion of L-histidine to a racemic mixture. Upon cooling, the less soluble D-histidine-(2R, 3R)-tartrate salt selectively precipitates.

  • Isolation of D-Histidine: The precipitated salt is collected by filtration.

  • Purification: The salt is treated with a base, such as triethylamine, in a solvent like methanol to neutralize the tartaric acid and liberate free D-histidine.

  • Final Product: Pure D-histidine is obtained with high optical purity.

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating D- and L-histidine.

Experimental Protocol: Chiral HPLC Separation of Histidine Enantiomers [10]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Stationary Phase: A teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and water with a small amount of an acidifier, such as 0.1% formic acid. The exact ratio is optimized for the best resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Standard solutions of D- and L-histidine and the sample to be analyzed are prepared in the mobile phase.

  • Analysis: The samples are injected into the HPLC system, and the retention times of the D- and L-enantiomers are used for identification and quantification.

Biological Significance and Research Applications

While L-histidine is a fundamental component of proteins and a precursor to important biomolecules like histamine, the biological roles of D-histidine are less understood and appear to be more specialized.[11]

Natural Occurrence

D-histidine, along with other D-amino acids, has been found in various organisms, suggesting specific biological functions:

  • Bacteria: D-amino acids are key components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[4] Some bacteria are also known to utilize D-amino acids in signaling and biofilm formation.[2]

  • Marine Invertebrates: The presence of free D-amino acids has been reported in the tissues of several marine bivalves.[12] Their exact physiological roles in these organisms are still under investigation.

Role in Peptide and Drug Development

The primary application of D-histidine in research and drug development lies in its ability to enhance the stability of peptides. The incorporation of D-histidine into a peptide chain renders it resistant to degradation by proteases, which typically recognize only L-amino acid residues.[5] This increased stability can significantly improve the pharmacokinetic properties of peptide-based drugs.

D-Histidine in Signaling Pathways

Direct evidence for specific signaling pathways involving D-histidine is currently limited. However, the broader context of D-amino acid signaling in bacteria suggests potential roles. In some bacteria, D-amino acids can act as signaling molecules that regulate cell wall metabolism and biofilm formation.[2] While specific pathways involving D-histidine have not been fully elucidated, it is an active area of research.

The metabolism of histidine in bacteria is well-characterized and primarily involves the "hut" (histidine utilization) pathway, which degrades L-histidine.[13] The enzymes in this pathway are stereospecific for the L-isomer.

Below is a generalized diagram illustrating the concept of a two-component signaling system in bacteria, which often involves histidine kinases. While this pathway typically utilizes L-histidine, it provides a framework for understanding how amino acids can be involved in signal transduction.

Two_Component_System cluster_membrane Cell Membrane Sensor Sensor Histidine Kinase (HK) ADP ADP Sensor->ADP ResponseRegulator Response Regulator (RR) Sensor->ResponseRegulator 3. Phosphotransfer Signal External Signal Signal->Sensor 1. Signal Binding ATP ATP ATP->Sensor 2. Autophosphorylation PhosphorylatedRR Phosphorylated Response Regulator ResponseRegulator->PhosphorylatedRR DNA DNA PhosphorylatedRR->DNA 4. DNA Binding GeneExpression Altered Gene Expression DNA->GeneExpression 5. Regulation

A generalized bacterial two-component signaling pathway.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and analysis of a peptide containing D-histidine.

Peptide_Synthesis_Workflow Start Start: Peptide Design SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-His(Trt)-OH Start->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification Crude Peptide Purification (HPLC) Cleavage->Purification Analysis Peptide Characterization Purification->Analysis MassSpec Mass Spectrometry (Molecular Weight Verification) Analysis->MassSpec ChiralAnalysis Chiral Amino Acid Analysis (Verification of D-His incorporation) Analysis->ChiralAnalysis End End: Purified Peptide MassSpec->End ChiralAnalysis->End

Workflow for D-histidine containing peptide synthesis.

Conclusion

D-histidine has evolved from a mere stereoisomer of its L-counterpart to a molecule with distinct and valuable properties for scientific research and pharmaceutical development. While its natural biological roles, particularly in signaling, are still being uncovered, its application in enhancing the stability of therapeutic peptides is well-established. Continued research into the metabolism and function of D-histidine in various organisms will undoubtedly reveal new and exciting applications for this versatile chiral molecule. This guide has provided a foundational understanding of D-histidine, from its historical discovery to its current applications, equipping researchers and drug development professionals with the necessary knowledge to explore its potential further.

References

An In-Depth Technical Guide to D-Histidine Monohydrochloride vs. L-Histidine Monohydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Histidine, an essential amino acid, is a fundamental component in various biological processes. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a crucial participant in enzyme catalysis and protein structure stabilization. Histidine exists as two stereoisomers, D-histidine and L-histidine. While L-histidine is the naturally occurring enantiomer incorporated into proteins in mammals, the "unnatural" D-isomer is gaining increasing interest in pharmaceutical and biotechnological research. This technical guide provides a comprehensive comparison of D-Histidine monohydrochloride and L-Histidine monohydrochloride, focusing on their physicochemical properties, biological activities, and the experimental protocols used for their analysis.

Physicochemical Properties

The addition of a hydrochloride group to histidine enhances its stability and solubility in aqueous solutions. The monohydrate forms indicate the presence of one molecule of water per molecule of histidine hydrochloride. While the fundamental chemical structure of the histidine molecule is the same for both enantiomers, their stereochemistry leads to a key difference in their interaction with plane-polarized light.

PropertyThis compound MonohydrateL-Histidine Monohydrochloride Monohydrate
CAS Number 6341-24-8[1]5934-29-2[2][3][4][5]
Molecular Formula C₆H₉N₃O₂ · HCl · H₂O[1]C₆H₉N₃O₂ · HCl · H₂O[2][3][6]
Molecular Weight 209.63 g/mol [1][2][6]209.63 g/mol [2][3][6]
Appearance White to off-white powder or crystalsWhite to off-white crystalline powder or crystals[7][8]
Melting Point 254 °C (decomposition)[1][9]254 °C (decomposition)[7][10][11][12][13]
Solubility in Water SolubleFreely soluble (approx. 149-170 g/L at 20 °C)[7][10][13]
Optical Rotation [α]D Negative (-)Positive (+), typically +8.9° to +10.5° in 6 M HCl[8][12][14][15]
pKa (imidazole) ~6.0[14]~6.04[14][16]
pKa (α-amino) ~9.33[14]~9.33[14][16]
pKa (carboxyl) ~1.80[14]~1.80[14][16]

Biological Roles and Activity

The biological functions of D- and L-histidine are distinct, primarily due to the stereospecificity of enzymes and receptors in mammalian systems.

L-Histidine: The Biologically Active Enantiomer

L-histidine is an essential amino acid in humans and plays a vital role in numerous physiological processes:

  • Protein Synthesis: As a proteinogenic amino acid, L-histidine is a fundamental building block of proteins.[8]

  • Enzyme Catalysis: The imidazole side chain of L-histidine is frequently found in the active sites of enzymes, where it participates in catalytic reactions by acting as a proton shuttle.[14]

  • Precursor to Histamine: L-histidine is the direct precursor to histamine, a biogenic amine involved in allergic reactions, gastric acid secretion, and neurotransmission.[2][14][16] This conversion is catalyzed by the enzyme L-histidine decarboxylase.

  • Precursor to Carnosine: L-histidine is a precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with antioxidant and buffering properties, particularly abundant in muscle and brain tissues.

  • Metal Ion Chelation: The imidazole ring of L-histidine can chelate metal ions such as zinc and copper, which is important for the structure and function of many metalloproteins.

D-Histidine: Roles in Bacteria and Pharmaceutical Applications

D-amino acids are less common in mammals but are found in various organisms and have unique applications:

  • Bacterial Cell Wall Metabolism: Bacteria utilize D-amino acids, including D-histidine, in the synthesis and modification of their peptidoglycan cell walls.

  • Biofilm Formation: D-amino acids have been shown to play a role in the regulation of bacterial biofilm formation.

  • Drug Development: The incorporation of D-histidine into peptide-based drugs can significantly increase their stability by making them resistant to degradation by proteases, which are stereospecific for L-amino acids. This can improve the pharmacokinetic profile and therapeutic efficacy of these drugs.

  • Neuromodulation: While less studied than L-histidine, some D-amino acids have been found to have roles in the nervous system. However, specific direct signaling roles for D-histidine in mammals are not well-established.

Comparative Biological Effects

Direct comparative studies on the biological effects of D- and L-histidine monohydrochloride are limited. However, some key differences have been observed:

  • Brain Edema: A study on cryogenic brain injury in rats demonstrated that L-histidine, but not D-histidine, significantly attenuated brain edema. This suggests a stereospecific protective effect of L-histidine in this context.[17]

  • Toxicity: In a study determining the lethal dose (LD50) in rats, no significant difference in toxicity was observed between L-histidine and D-histidine.[2]

  • Metabolism by D-Amino Acid Oxidase (DAO): D-amino acid oxidase is an enzyme that metabolizes D-amino acids. While DAO has a broad substrate specificity, its activity on D-histidine is generally low compared to other D-amino acids like D-serine and D-alanine.

  • Cytotoxicity: Some studies have investigated the cytotoxicity of histidine. L-histidine has been shown to enhance hydrogen peroxide-induced cytotoxicity in various mammalian cell lines, an effect associated with the formation of DNA double-strand breaks.[18] Comparative data on the cytotoxicity of D-histidine in similar models is sparse, though one study indicated comparable high cytotoxicity to L-histidine in primary rat hepatocytes at high concentrations.[19]

Signaling Pathways

L-Histidine Signaling Pathways

L-histidine is a precursor to histamine, which exerts its effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), each linked to different downstream signaling cascades.

L_Histidine_Signaling cluster_precursor L-Histidine Metabolism cluster_receptors Histamine Receptors cluster_effects Downstream Signaling & Effects L_His L-Histidine Histamine Histamine L_His->Histamine Histidine Decarboxylase H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R H3R Histamine->H3R H4R H4R Histamine->H4R PLC ↑ PLC → IP3 + DAG → ↑ Ca²⁺, PKC H1R->PLC Gq/11 AC_inc ↑ Adenylyl Cyclase → ↑ cAMP H2R->AC_inc Gs AC_dec ↓ Adenylyl Cyclase → ↓ cAMP H3R->AC_dec Gi/o H4R->AC_dec Gi/o Immune Immune Cell Chemotaxis H4R->Immune

L-Histidine to Histamine Signaling Pathways
D-Histidine and Signaling

Direct signaling roles for D-histidine in mammalian cells are not well-established. While some D-amino acids, such as D-serine, act as neurotransmitters, a similar role for D-histidine has not been clearly demonstrated. Recent research has even questioned the role of histidine phosphorylation as a signaling mechanism in mammalian cells.[20]

Experimental Protocols

Accurate analysis and differentiation of D- and L-histidine are critical for research and development. The following are detailed methodologies for their chiral separation.

Sample Preparation from Biological Matrices

The goal is to extract amino acids and remove interfering substances like proteins and lipids.

  • Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or serum, proceed to deproteinization.

  • Deproteinization: Add a precipitating agent such as trichloroacetic acid (TCA) to a final concentration of 5-10%, or a cold organic solvent like acetonitrile or methanol.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, pass the supernatant through a C18 or mixed-mode cation exchange (MCX) SPE cartridge to remove salts and other interfering compounds.

  • Drying: Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis or in a suitable solvent for derivatization for GC-MS analysis.

Sample_Prep_Workflow start Biological Sample (Tissue, Plasma, etc.) homogenize Homogenization (for tissue) start->homogenize deproteinize Deproteinization (e.g., TCA, Acetonitrile) homogenize->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Optional) supernatant->spe dry Dry Down spe->dry reconstitute Reconstitute in Appropriate Solvent dry->reconstitute end Sample Ready for Analysis reconstitute->end

Workflow for Biological Sample Preparation
Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of underivatized histidine enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A teicoplanin-based column, such as Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm), is effective for separating histidine enantiomers.

  • Mobile Phase: A mixture of water, methanol, and a small amount of formic acid. A typical composition is 30:70:0.006 (v/v/v) water:methanol:formic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 15 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the separated peaks of D- and L-histidine.

    • Quantify the enantiomers by comparing their peak areas to those of known standards.

Chiral Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the amino acids volatile.

  • Instrumentation: GC-MS system.

  • Chiral Column: A column such as Chirasil-L-Val is suitable for separating derivatized amino acid enantiomers.

  • Derivatization: A two-step process is common:

    • Esterification: React the carboxyl group with an alcohol (e.g., isobutanol) in the presence of an acid catalyst.

    • Acylation: React the amino and imidazole groups with an acylating agent (e.g., trifluoroacetic anhydride - TFAA).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute the derivatized amino acids.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic fragment ions of the derivatized histidine.

  • Procedure:

    • Derivatize the dried sample extract.

    • Inject the derivatized sample into the GC-MS.

    • Separate the derivatized enantiomers on the chiral column.

    • Identify and quantify the enantiomers based on their retention times and mass spectra compared to standards.

Chiral_Analysis_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_sample Reconstituted Sample hplc_inject Inject onto Chiral Stationary Phase Column hplc_sample->hplc_inject hplc_separate Isocratic Elution hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gcms_sample Dried Sample Extract gcms_derivatize Derivatization (Esterification & Acylation) gcms_sample->gcms_derivatize gcms_inject Inject into GC-MS with Chiral Column gcms_derivatize->gcms_inject gcms_separate Temperature Programmed Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection (SIM) gcms_separate->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant start Prepared Sample start->hplc_sample start->gcms_sample

Comparative Workflow for Chiral Analysis

Conclusion

This compound and L-Histidine monohydrochloride, while chemically similar, exhibit significant differences in their biological roles and activities. L-histidine is the essential, biologically active form in mammals, integral to protein synthesis and various metabolic pathways. In contrast, D-histidine's primary utility in drug development lies in its ability to confer proteolytic stability to peptide-based therapeutics. The lack of extensive research on the direct effects of D-histidine on mammalian signaling pathways highlights an area for future investigation. For researchers and drug development professionals, understanding these differences is paramount. The choice between D- and L-histidine monohydrochloride will depend entirely on the specific application, whether it be leveraging the natural biological functions of the L-isomer or exploiting the unique stability-enhancing properties of the D-isomer. The analytical methods detailed in this guide provide a robust framework for the accurate separation and quantification of these enantiomers, which is essential for both basic research and the quality control of therapeutic products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of D-Histidine Monohydrochloride

This document provides comprehensive safety and handling information for this compound, intended for use in a laboratory and research environment. While most available data pertains to the L-enantiomer or DL-mixture, the safety and handling protocols are generally applicable to the D-enantiomer due to their structural similarity.

Chemical and Physical Properties

This compound is the hydrochloride salt of D-histidine, an enantiomer of the essential amino acid L-histidine.[] The monohydrate form is a white to off-white crystalline powder.[] Its hydrochloride form enhances water solubility, making it suitable for various biochemical and research applications.[]

PropertyData
IUPAC Name (2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride;hydrate[2]
Synonyms This compound monohydrate[]
Molecular Formula C₆H₁₀ClN₃O₂ (anhydrous)[], C₆H₁₂ClN₃O₃ (monohydrate)[2][3]
Molecular Weight 191.61 g/mol (anhydrous)[][4], 209.63 g/mol (monohydrate)[2][3][5][6]
Appearance White to off-white powder or crystals[]
Melting Point Decomposes at approximately 252-256 °C[][7]
Solubility Freely soluble in water
pH 3.5 - 4.5 (for a 1 in 10 solution in water)[8]
Storage Store in a dry place, in a tightly closed container at 2-8 °C[][5]

Toxicological Information and Hazard Identification

Most safety data sheets indicate that this compound is not classified as a hazardous substance.[7][9][10] However, some classifications note it may cause skin and eye irritation.[2][5][6] Fine dust dispersed in the air could present a dust explosion hazard in the presence of an ignition source.[5]

Hazard TypeFinding
Acute Oral Toxicity (LD50) Not classified as acutely toxic; ATE > 2000 mg/kg[11]
Acute Dermal Toxicity (LD50) Not classified as acutely toxic; ATE > 2000 mg/kg[11]
Skin Corrosion/Irritation Not considered an irritant by most sources[12], though some reports suggest it may cause skin irritation[2]
Eye Damage/Irritation May cause serious eye irritation[2][6]; some studies classify it as mildly irritant to eyes[12]
Respiratory/Skin Sensitization Not found to be a skin sensitizer[12]
Mutagenicity/Carcinogenicity No information available to suggest mutagenic or carcinogenic effects[11][13]
Specific Target Organ Toxicity Not classified as a specific target organ toxicant[9][11]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. However, the following PPE is generally recommended.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment Eye Eye Protection (Safety glasses with side-shields or goggles) Hand Hand Protection (Wear suitable gloves, e.g., Nitrile rubber) Body Body Protection (Lab coat, long-sleeved clothing) Resp Respiratory Protection (Required when dusts are generated, P1 filter) Experimental_Workflow start Start sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe weigh Weigh Compound in Ventilated Enclosure ppe->weigh experiment Use in Experiment (e.g., prepare solution) weigh->experiment decontaminate Clean & Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose remove_ppe Remove PPE Properly dispose->remove_ppe end End remove_ppe->end Spill_Response_Plan spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess evacuate Evacuate Area & Restrict Access assess->evacuate Large or Hazardous ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Small & Manageable notify Notify Lab Supervisor & EHS evacuate->notify contain Cover/Contain Spill (Avoid raising dust) ppe->contain collect Carefully Sweep or Scoop Up Material contain->collect container Place in a Labeled, Sealed Waste Container collect->container clean Decontaminate Spill Area container->clean end Cleanup Complete clean->end

References

A Technical Guide to Research-Grade D-Histidine Monohydrochloride for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount to the success of experimental work. This guide provides an in-depth overview of commercially available research-grade D-Histidine monohydrochloride, its applications, and relevant technical data. D-Histidine, the unnatural isomer of the essential amino acid L-Histidine, serves as a critical building block in peptide synthesis, offering unique advantages in drug design and biochemical research.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. While purity levels are consistently high, other specifications may vary. The following table summarizes the product information from several prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayAdditional Notes
Sigma-Aldrich This compound monohydrate6341-24-8C₆H₉N₃O₂ · HCl · H₂O209.63≥98% (TLC)Unnatural isomer of histidine, suitable for peptide synthesis.[1][2]
Chem-Impex D-Histidine hydrochloride monohydrate6341-24-8C₆H₉N₃O₂·HCl·H₂O209.6≥ 98% (TLC)Used in biochemical research and pharmaceutical development.
MP Biomedicals D-Histidine hydrochloride6341-24-8C₆H₉N₃O₂ • HCl • xH₂O191.62 (anhydrous)Information not availableFor research or further manufacturing use only.[3]
PubChem D-histidine hydrochloride monohydrate328526-86-9C₆H₁₂ClN₃O₃209.63≥98% (TLC) listed by some suppliersDatabase entry with aggregated information.[4]

Note: Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information on purity, enantiomeric excess, and impurity profiles.[1][5][6][7]

Key Applications in Research

The primary application of this compound in research is in the field of peptide synthesis .[1][8] The incorporation of D-amino acids, such as D-Histidine, into peptide chains offers significant advantages:

  • Enhanced Stability: Peptides containing D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[8] This leads to a longer half-life in biological systems, a crucial attribute for therapeutic peptides.

  • Novel Structures and Functions: The introduction of D-Histidine can alter the three-dimensional structure and receptor binding affinities of peptides, enabling the exploration of novel biological activities.

  • Drug Design and Development: The improved pharmacokinetic properties of D-amino acid-containing peptides make them attractive candidates for the development of new therapeutics.[8]

While some suppliers mention applications in neurological disorder research, it is important to note that scientific literature suggests D-Histidine is poorly transported into the brain and is generally considered to be biologically inert in this context.[9] Therefore, its primary and well-established role remains in the synthesis of peptides with modified properties.

Experimental Protocol: Incorporation of D-Histidine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a D-Histidine residue into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-protected D-Histidine(Trt)-OH (The trityl protecting group on the imidazole side chain is common)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20%)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

  • Acetonitrile

  • Water

Workflow for a single coupling cycle:

spss_workflow resin Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-His(Trt)-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle cleavage Cleavage from Resin (TFA cocktail) wash2->cleavage Final Cycle precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification d_histidine_logic d_histidine D-Histidine (Unnatural Stereochemistry) protease_resistance Increased Protease Resistance d_histidine->protease_resistance altered_conformation Altered Peptide Conformation d_histidine->altered_conformation enhanced_stability Enhanced In Vivo Stability protease_resistance->enhanced_stability novel_activity Potentially Novel Biological Activity altered_conformation->novel_activity therapeutic_peptide Therapeutic Peptide Candidate enhanced_stability->therapeutic_peptide novel_activity->therapeutic_peptide

References

Methodological & Application

Application Notes and Protocols for D-Histidine Monohydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. D-Histidine, the unnatural enantiomer of L-Histidine, offers significant advantages for the development of novel peptide-based therapeutics. Its inclusion can dramatically enhance peptide stability against enzymatic degradation, a critical factor for improving pharmacokinetic profiles and therapeutic efficacy.[1] Peptides containing D-amino acids are more resistant to proteases, which primarily recognize L-amino acids, leading to a longer in vivo half-life.[1][2] This document provides detailed application notes and experimental protocols for the use of D-Histidine monohydrochloride in solid-phase peptide synthesis (SPPS).

The imidazole side chain of histidine is crucial for many biological functions; however, it also presents a significant challenge during peptide synthesis: a high propensity for racemization.[2][3][4] The π-nitrogen of the imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[5] Therefore, careful selection of protecting groups and coupling reagents is paramount for the successful synthesis of D-Histidine-containing peptides with high purity and yield.

Key Applications of D-Histidine in Peptide Synthesis

The unique properties of D-Histidine make it a valuable component in the design of peptide therapeutics for various applications:

  • Enhanced Proteolytic Stability: The primary reason for incorporating D-Histidine is to increase resistance to enzymatic hydrolysis by proteases.[1] This extended half-life in the body improves the bioavailability and therapeutic potential of peptide drugs.[1][2]

  • Improved Receptor Binding and Specificity: The altered stereochemistry introduced by a D-amino acid can constrain the peptide's conformation. This pre-organization may reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and specificity.[2]

  • Development of Peptide Hormone Analogs: D-Histidine is frequently incorporated into analogs of peptide hormones, such as Gonadotropin-Releasing Hormone (GnRH) and Glucagon-Like Peptide-1 (GLP-1), to enhance their stability and biological activity.[6][7] These analogs are used in treatments for hormone-dependent cancers, metabolic disorders, and in reproductive medicine.[6]

  • Antimicrobial Peptide (AMP) Development: Synthesizing libraries of AMPs containing D-Histidine can lead to the discovery of novel antibiotics that are less susceptible to degradation by bacterial proteases.[8]

Data Presentation: Comparison of Coupling Reagents for Histidine Incorporation

The choice of coupling reagent is critical to minimize racemization and ensure high coupling efficiency. Below is a summary of commonly used coupling reagents and their performance in the context of histidine coupling. While specific data for D-Histidine is limited, the trends observed for L-Histidine are expected to be comparable.

Coupling Reagent/SystemReagent TypeTypical Coupling TimeCoupling EfficiencyRacemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45 min> 99.5%LowAdvantages: Highly reactive, excellent for sterically hindered couplings.[4] Disadvantages: Higher cost, potential for guanidinylation side reaction if not used properly.[2]
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%LowAdvantages: Fast, efficient, and widely used.[4] Disadvantages: Can cause guanidinylation.
DIC/HOBt Carbodiimide/Additive1 - 2 hoursHighLow to ModerateAdvantages: Cost-effective, minimal racemization when HOBt is used.[2][4] Disadvantages: Slower reaction times compared to aminium salts. Dicyclohexylurea (from DCC) can be difficult to remove.[4]
COMU Uronium Salt20 - 45 min> 99.5%Very LowAdvantages: High reactivity similar to HATU, safer (non-explosive byproducts), reduced allergenic potential.[9][10]
DEPBT Phosphonium Salt1 - 2 hoursHighVery LowAdvantages: Reported to be excellent for minimizing racemization of histidine.[11] Disadvantages: Not as commonly used as aminium salts.

Note on Racemization: The degree of racemization is highly dependent on factors such as the choice of side-chain protecting group, activation time, temperature, and solvent. For Fmoc-His(Trt)-OH, the use of DIC/Oxyma in NBP/EtOAc (1:4) has been reported to result in as low as 0.43% D-His formation. In contrast, using DIC/Oxyma in DMF can lead to 1.0% D-His content.[12] Protecting the π-nitrogen of the imidazole ring with groups like methoxybenzyl (Momb) or benzyloxymethyl (Bom) can significantly reduce racemization.[2][13]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-D-His(Trt)-OH on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-D-His(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes at room temperature.[1][14]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.[3]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[3]

    • Wash the resin thoroughly with DMF (3-5 times).[1]

  • Amino Acid Coupling (Fmoc-D-His(Trt)-OH):

    • In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[3]

    • Crucially, minimize pre-activation time to reduce the risk of racemization. Add the activation mixture to the resin immediately.[3]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF, followed by DCM.

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Procedure:

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, and 2.5% water.[3][6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.[3][6] The solution may turn orange due to the release of the trityl cation.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

    • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Washing and Drying:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for the purification of the crude D-Histidine-containing peptide.

Materials and Reagents:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A/5% B).

  • Sample Injection:

    • Inject the dissolved crude peptide onto the column.

  • Elution Gradient:

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the specific peptide's hydrophobicity.

  • Detection and Fraction Collection:

    • Monitor the elution profile at 210-220 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

    • Pool the pure fractions.

  • Lyophilization:

    • Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

Experimental Workflow for SPPS of a D-Histidine-Containing Peptide

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-D-His(Trt)-OH (HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive chain_elongation Repeat for Next Amino Acid kaiser_test->chain_elongation Negative repeat_coupling->wash2 chain_elongation->deprotection Yes final_deprotection Final Fmoc Deprotection chain_elongation->final_deprotection No (Final AA) final_wash Wash (DMF, DCM) & Dry final_deprotection->final_wash cleavage Cleavage & Deprotection (TFA/TIS/H2O) final_wash->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification end End: Lyophilized Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating D-Histidine.

Logical Relationship of Factors Affecting Histidine Racemization

Racemization_Factors cluster_causes Causal Factors cluster_mitigation Mitigation Strategies center_node center_node factor_node factor_node mitigation_node mitigation_node racemization Histidine Racemization protection Side-Chain Protection (e.g., Trt, Boc, Bom) racemization->protection Inhibits reagents Optimized Coupling Reagents (e.g., HATU, COMU) racemization->reagents Inhibits additives Use of Additives (e.g., HOBt, Oxyma) racemization->additives Inhibits protocol Minimize Pre-activation Time racemization->protocol Inhibits imidazole Imidazole Side Chain (Intramolecular Base) imidazole->racemization activation Carboxyl Group Activation activation->racemization conditions Reaction Conditions (Time, Temperature) conditions->racemization

Caption: Factors influencing and mitigating histidine racemization during peptide synthesis.

Signaling Pathway Example: GnRH Agonist Action

Peptides incorporating D-Histidine, such as GnRH analogs, often act on G-protein coupled receptors (GPCRs).

GnRH_Signaling ligand ligand receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream GnRH_analog GnRH Analog (with D-Histidine) GnRHR GnRH Receptor (GPCR) GnRH_analog->GnRHR Binds to Gq_11 Gq/11 Protein GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis and Secretion Ca_PKC->LH_FSH Leads to

Caption: Simplified signaling pathway of a GnRH agonist containing D-Histidine.

References

Application Notes and Protocols: D-Histidine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-histidine, the non-proteinogenic enantiomer of L-histidine, is a versatile building block in modern pharmaceutical research. While not incorporated into proteins via standard ribosomal translation, its unique stereochemistry and the chemical properties of its imidazole side chain offer significant advantages in drug design. The incorporation of D-histidine into peptide-based therapeutics is a well-established strategy to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic efficacy.[1][2][3] Beyond peptide stabilization, D-histidine and its derivatives serve as critical components in drug delivery systems, as chiral resolving agents, and are subjects of investigation in biomarker discovery due to their specific metabolic pathways. These application notes provide an overview of D-histidine's key roles and detailed protocols for its utilization in a research setting.

Application 1: Enhancing Stability and Efficacy of Peptide Therapeutics

Application Note: A primary challenge in developing peptide-based drugs is their rapid degradation by proteases in the body.[2] Replacing a natural L-amino acid with a D-enantiomer, such as D-histidine, renders the adjacent peptide bond resistant to cleavage by most endogenous proteases.[4][5] This strategy significantly extends the in-vivo half-life of the peptide, leading to improved bioavailability and sustained therapeutic effect.[1] The choice of protecting groups for the D-histidine derivative used in synthesis is critical to prevent racemization, a side reaction that can compromise the stereochemical integrity of the final peptide.[4]

Data Presentation: Comparison of D-Histidine Derivatives for Solid-Phase Peptide Synthesis (SPPS)

DerivativeNα ProtectionSide-Chain ProtectionKey AdvantagesKey DisadvantagesRacemization Risk
Fmoc-D-His(Trt)-OH FmocTrityl (Trt)Widely used, good solubility.Trt group is acid-labile and can be partially removed during repeated Fmoc deprotection cycles.Moderate, especially with carbodiimide activators.[4]
Fmoc-D-His(Boc)-OH Fmoctert-Butyloxycarbonyl (Boc)Boc group is stable to piperidine, low risk of side-chain deprotection during synthesis.May require stronger acid for final cleavage.Low, considered a superior alternative for minimizing racemization.[4]
Z-D-His-OH Benzyloxycarbonyl (Z)NoneHistorically significant.Not suitable for modern Fmoc-based SPPS due to harsh deprotection conditions.High, prone to significant racemization upon activation.[4]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol describes a standard cycle for incorporating Fmoc-D-His(Boc)-OH into a peptide chain on a solid support resin.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-D-His(Boc)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[4]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate the D-histidine derivative. Dissolve Fmoc-D-His(Boc)-OH (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) and allow the mixture to pre-activate for 1-2 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.[4]

  • Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify using reverse-phase HPLC.

G cluster_workflow Fmoc-SPPS Cycle for D-Histidine Incorporation resin Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection 1. wash1 Wash (DMF) deprotection->wash1 2. coupling Coupling (Activated Fmoc-D-His(Boc)-OH) wash1->coupling 3. wash2 Wash (DMF) coupling->wash2 4. next_cycle Next Cycle or Final Cleavage wash2->next_cycle 5. next_cycle->deprotection Repeat

Workflow for incorporating a D-histidine derivative during Fmoc-SPPS.

Application 2: Drug Delivery via Endosomal Escape

Application Note: A major hurdle for biologic drugs (e.g., siRNA, therapeutic proteins) is their entrapment and degradation in endosomes following cellular uptake. Histidine-rich peptides are powerful tools to overcome this barrier.[6] The imidazole side chains of histidine have a pKa of ~6.0. In the neutral pH of the cytoplasm, they are largely uncharged. As the endosome matures and acidifies (pH drops to 5.0-5.5), the imidazole rings become protonated. This "proton sponge" effect leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm where it can exert its effect.[6][7]

G cluster_cell Cellular Uptake and Endosomal Escape extracellular Extracellular Space (Drug-Peptide Complex) endocytosis Endocytosis extracellular->endocytosis early_endosome Early Endosome (pH ~6.5) Histidine Neutral endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) Histidine Protonated early_endosome->late_endosome Acidification proton_influx Proton & Ion Influx (Proton Sponge Effect) late_endosome->proton_influx rupture Endosome Rupture proton_influx->rupture Osmotic Swelling release Drug Release into Cytoplasm rupture->release

The "Proton Sponge" mechanism for endosomal escape mediated by histidine.

Application 3: D-Histidine Metabolism and Biomarker Research

Application Note: D-amino acids in mammals are primarily metabolized by the FAD-containing flavoenzyme D-amino acid oxidase (DAAO).[8][9] This enzyme catalyzes the oxidative deamination of D-amino acids, including D-histidine, to produce an α-keto acid, ammonia, and hydrogen peroxide.[10] DAAO is present in various tissues, including the brain, kidney, and liver.[11] Its activity is crucial for controlling the levels of D-amino acids, some of which, like D-serine, are important neuromodulators.[9] Dysregulation of DAAO activity or abnormal levels of D-amino acids have been implicated in several neurological and psychiatric disorders.[10] Therefore, monitoring the levels of D-histidine and its metabolites could serve as a potential biomarker for DAAO activity or certain pathological conditions.

Experimental Protocol: Analysis of Histidine in Biological Samples

This protocol is a general method for preparing biological samples for histidine analysis, which can be adapted for specific D-histidine quantification using chiral chromatography techniques (e.g., LC-MS/MS with a chiral column).

Materials:

  • Biological sample (e.g., plasma, homogenized tissue)

  • Histidine Assay Buffer

  • 10 kDa Spin Columns for deproteinization

  • Centrifuge

Methodology:

  • Sample Collection: Collect biological fluid samples like plasma or serum. For tissue samples (~10 mg), rapidly homogenize on ice with 100 µl of ice-cold Assay Buffer.[12]

  • Clarification: Centrifuge the samples at 10,000 x g for 5-10 minutes at 4°C to remove insoluble materials.[12]

  • Deproteinization: Transfer the clarified supernatant to a 10 kDa spin column. This step is critical as enzymes in the sample can interfere with subsequent assays.[12]

  • Filtration: Centrifuge the spin column at 10,000 x g for 10 minutes at 4°C.[12]

  • Sample Collection: Collect the filtrate, which now contains low molecular weight compounds, including D-histidine, and is ready for analysis.

  • Quantification: Analyze the sample using a suitable method. For enantiomer-specific quantification, use a chiral separation technique coupled with a sensitive detector, such as LC-MS/MS.

G cluster_pathway Metabolic Pathway of D-Histidine via DAAO D_His D-Histidine DAAO D-Amino Acid Oxidase (DAAO) + O₂ + H₂O D_His->DAAO Products Imidazole-pyruvic acid + Ammonia (NH₃) + Hydrogen Peroxide (H₂O₂) DAAO->Products Implications Neuromodulation Biomarker Potential Oxidative Stress Products->Implications

Oxidative deamination of D-Histidine by D-Amino Acid Oxidase (DAAO).

Application 4: Chiral Resolution in Pharmaceutical Manufacturing

Application Note: Many drugs are chiral molecules, where only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful. The separation of these enantiomers, known as chiral resolution, is a critical step in drug development. D-histidine and its derivatives can be utilized in this process. For instance, an immobilized anti-D-histidine aptamer can be used as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).[13] In this setup, the L-RNA aptamer specifically binds to D-histidine, causing it to be retained longer on the column, while L-histidine, which does not bind, elutes earlier. This principle allows for the efficient separation of histidine enantiomers and can be adapted for the resolution of other chiral compounds.[13][14]

G cluster_resolution Chiral Resolution of Histidine Enantiomers racemic_mixture Racemic Mixture (D-His + L-His) column HPLC Column with Chiral Stationary Phase (e.g., Anti-D-His Aptamer) racemic_mixture->column Injection L_His L-Histidine (Elutes First) column->L_His No specific binding D_His D-Histidine (Retained, Elutes Later) column->D_His Specific binding

Principle of separating D- and L-histidine using a chiral stationary phase.

References

Application Notes and Protocols for D-Histidine Monohydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Histidine monohydrochloride serves as a crucial chiral building block in modern synthetic and medicinal chemistry. Its unique properties, stemming from the unnatural D-configuration of the amino acid and the versatile imidazole side chain, offer distinct advantages in the design and synthesis of novel therapeutics and research compounds. The incorporation of D-histidine into peptide backbones can significantly enhance their stability against enzymatic degradation, a critical factor in improving the pharmacokinetic profiles of peptide-based drugs.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral molecules, with a focus on peptide synthesis.

Key Applications

The primary application of D-histidine as a chiral building block lies in the synthesis of peptides with enhanced biological stability and unique pharmacological properties.

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids, such as D-histidine, are more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids.[1] This increased stability leads to a longer in-vivo half-life of peptide drugs, potentially reducing dosing frequency and improving therapeutic efficacy.

  • Synthesis of D-Carnosine and its Analogues: D-carnosine (β-alanyl-D-histidine), an analogue of the naturally occurring L-carnosine, demonstrates significantly higher resistance to hydrolysis by the enzyme carnosinase. This property makes D-carnosine and its derivatives promising candidates for therapeutic applications where sustained activity is required.

  • Development of Enzyme Inhibitors and Modulators: The specific stereochemistry of D-histidine can be exploited to design potent and selective enzyme inhibitors. For instance, dipeptides containing histidine have been shown to modulate signaling pathways, such as the PI3K/Akt pathway.

  • Chiral Ligands in Asymmetric Catalysis: The chiral nature of D-histidine and its derivatives makes them suitable for use as ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules with high enantioselectivity.

Data Presentation: Synthesis of D-Histidine Containing Peptides

The following table summarizes typical quantitative data for the solid-phase peptide synthesis (SPPS) of a dipeptide containing D-histidine, based on literature reports. Actual results may vary depending on the specific sequence, scale, and experimental conditions.

ParameterValue/RangeNotes
Resin Loading 0.5 - 1.0 mmol/gDependent on the resin type (e.g., 2-Chlorotrityl chloride resin).
Amino Acid Equivalents 2 - 4 equivalentsRelative to the resin loading capacity.
Coupling Reagents HBTU, HATU, PyBOPCommon coupling reagents for SPPS.
Coupling Time 1 - 4 hoursPer amino acid coupling cycle.
Fmoc Deprotection Time 20 - 30 minutesUsing 20% piperidine in DMF.
Cleavage from Resin 1 - 3 hoursUsing a cleavage cocktail (e.g., TFA/TIS/H2O).
Crude Peptide Yield 70 - 95%Varies with peptide length and sequence.
Purity (Crude) 60 - 85%Determined by HPLC.
Final Yield (after purification) 30 - 60%Dependent on the efficiency of purification.
Enantiomeric Purity >98%Racemization is minimized under standard SPPS conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of D-Carnosine (β-Alanyl-D-Histidine)

This protocol describes the manual solid-phase synthesis of D-carnosine using Fmoc/tBu strategy on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-His(Trt)-OH

  • Fmoc-β-Ala-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel.

    • Drain the DCM.

    • Dissolve Fmoc-D-His(Trt)-OH (2.0 mmol, 2 eq.) and DIPEA (4.0 mmol, 4 eq.) in DCM/DMF (1:1, 10 mL).

    • Add the amino acid solution to the resin and shake for 2 hours at room temperature.

    • Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

    • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5, 10 mL) and shake for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (10 mL) and shake for 20 minutes.

    • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of the Second Amino Acid (Fmoc-β-Ala-OH):

    • In a separate flask, pre-activate Fmoc-β-Ala-OH (2.0 mmol, 2 eq.) with HBTU (1.9 mmol, 1.9 eq.) and DIPEA (4.0 mmol, 4 eq.) in DMF (10 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling (beads should remain colorless).

    • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal β-alanine.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM (5 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh cleavage cocktail (2 x 2 mL).

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (50 mL).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether (2 x 20 mL).

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain D-carnosine as a white powder.

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

Signaling Pathway: Inhibition of PI3K/Akt Pathway by His-Glu Dipeptide

The following diagram illustrates the inhibitory effect of the L-histidyl-L-glutamic acid (His-Glu) dipeptide on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in various diseases, including cancer.

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival HisGlu His-Glu Dipeptide HisGlu->PI3K Inhibition HisGlu->Akt Inhibition of Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the PI3K/Akt signaling pathway by His-Glu dipeptide.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide using Fmoc chemistry, as described in the protocol above.

SPPS_Workflow start Start resin_prep 1. Resin Swelling & First Amino Acid Loading start->resin_prep fmoc_deprotection1 2. Fmoc Deprotection resin_prep->fmoc_deprotection1 wash1 Wash fmoc_deprotection1->wash1 coupling 3. Coupling of Next Fmoc-Amino Acid wash2 Wash coupling->wash2 wash1->coupling repeat Repeat Steps 2-3 for each amino acid wash2->repeat repeat->fmoc_deprotection1 Yes final_deprotection 4. Final Fmoc Deprotection repeat->final_deprotection No cleavage 5. Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification 6. Purification (HPLC) cleavage->purification end End Product purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols: D-Histidine Monohydrochloride for Enzymatic Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Histidine monohydrochloride in enzymatic activity studies. This document outlines its primary applications as a stereospecific substrate and a negative control, and offers detailed protocols for relevant enzymatic assays.

Introduction

D-Histidine, the dextrorotatory enantiomer of the naturally occurring L-Histidine, is a valuable tool in enzymology and drug development.[] Its unique stereochemistry makes it resistant to enzymes that are specific to L-amino acids, rendering it an excellent negative control in studies of histidine metabolism.[2] Furthermore, D-Histidine serves as a substrate for a distinct class of enzymes, namely D-amino acid oxidases and amino acid racemases, allowing for the investigation of their activity and inhibition.[3][4] this compound is the hydrochloride salt form, which enhances its stability and solubility in aqueous solutions, making it ideal for use in biochemical assays.[]

Applications in Enzymatic Studies

Substrate for D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[5] DAAO exhibits broad substrate specificity and can utilize various D-amino acids, including D-Histidine.[3][5] Studying the kinetics of D-Histidine oxidation by DAAO can provide insights into the enzyme's substrate preference and catalytic mechanism.

Negative Control for L-Histidine Specific Enzymes

Due to the high stereospecificity of many enzymes, D-Histidine is not recognized or metabolized by enzymes that act on L-Histidine. A primary example is Histidine Decarboxylase (HDC), the enzyme responsible for the synthesis of histamine from L-Histidine.[2][6] In assays involving HDC or other L-specific enzymes, this compound is an ideal negative control to ensure that the observed activity is specific to the L-enantiomer and not due to non-specific effects or contamination.[2][7]

Investigation of Amino Acid Racemases

Histidine racemases are enzymes that catalyze the interconversion of L-Histidine and D-Histidine.[4][8] These enzymes play roles in bacterial cell wall metabolism and other physiological processes.[4] this compound can be used as a substrate to study the kinetics of the D- to L-conversion by histidine racemase.

Quantitative Data

While specific kinetic parameters for D-Histidine with many enzymes are not extensively documented in publicly available literature, the following tables provide a representative summary of expected results and comparative data for related substrates.

Table 1: Representative Kinetic Parameters for D-Amino Acid Oxidase (DAAO) with various D-amino acid substrates.

SubstrateKm (mM)Vmax (µmol/min/mg)Source
D-Alanine1.8100[5]
D-Serine9.515[5]
D-Proline1.1120[5]
D-Histidine Not ReportedNot Reported-

Table 2: Expected Activity of Histidine Decarboxylase (HDC) with L- and D-Histidine.

SubstrateRelative Activity (%)Expected Km (mM)Expected Vmax (µmol/min/mg)
L-Histidine100~0.1-1.0Enzyme-dependent
D-Histidine < 0.1 (Negligible)Not ApplicableNot Applicable

Note: HDC is highly specific for L-Histidine. The activity with D-Histidine is expected to be at or below the limit of detection of the assay.

Experimental Protocols

Protocol 1: D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol describes a direct spectrophotometric assay to determine DAAO activity using this compound as a substrate. The assay measures the production of the α-keto acid, imidazolylpyruvic acid.[3][5]

Materials:

  • This compound

  • Purified D-Amino Acid Oxidase (DAAO)

  • 75 mM Disodium pyrophosphate buffer, pH 8.5

  • UV/Vis spectrophotometer

  • Quartz microcuvettes

Procedure:

  • Prepare a stock solution of this compound in 75 mM disodium pyrophosphate buffer, pH 8.5.

  • Prepare a series of dilutions of the D-Histidine stock solution to create a range of substrate concentrations (e.g., 0.1 mM to 10 mM).

  • For each reaction, add the D-Histidine solution to a quartz microcuvette.

  • Equilibrate the cuvette at the desired reaction temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a known amount of purified DAAO enzyme to the cuvette and mix quickly.

  • Monitor the increase in absorbance at a wavelength corresponding to the formation of imidazolylpyruvic acid (the specific wavelength should be determined experimentally, typically in the range of 280-320 nm).

  • Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

  • Repeat the measurement for each substrate concentration.

  • Calculate the initial velocities and plot them against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.[9]

Protocol 2: Histidine Decarboxylase (HDC) Activity Assay (using D-Histidine as a Negative Control)

This protocol utilizes a sensitive method, such as HPLC or a fluorometric assay kit, to measure histamine production from L-Histidine, with D-Histidine used as a negative control.[10]

Materials:

  • L-Histidine

  • This compound

  • Purified or recombinant Histidine Decarboxylase (HDC)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Reaction termination solution (e.g., perchloric acid)

  • HPLC system with a suitable column for histamine detection or a commercial histamine assay kit.

Procedure:

  • Prepare separate stock solutions of L-Histidine and this compound in the assay buffer.

  • Set up three sets of reaction tubes:

    • Test: Containing L-Histidine.

    • Negative Control: Containing this compound.

    • Blank: Containing assay buffer without any substrate.

  • Add the respective substrates to the labeled tubes.

  • Pre-incubate the tubes at the optimal temperature for HDC activity (e.g., 37°C).

  • Initiate the reactions by adding a fixed amount of HDC enzyme to the "Test" and "Negative Control" tubes. Add an equal volume of buffer to the "Blank" tube.

  • Incubate the reactions for a specific period (e.g., 30-60 minutes).

  • Stop the reactions by adding the termination solution.

  • Process the samples according to the chosen detection method (e.g., centrifugation followed by HPLC analysis or following the instructions of a commercial assay kit).

  • Quantify the amount of histamine produced in each tube. The "Test" sample should show significant histamine production, while the "Negative Control" and "Blank" should show negligible to no histamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Incubation Incubate at Optimal Temperature Reagent_Prep->Incubation Sample_Prep Prepare Samples (e.g., tissue homogenate) Sample_Prep->Incubation Reaction Initiate Reaction (Add Enzyme) Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Product (Spectrophotometry, HPLC, etc.) Termination->Detection Data_Analysis Analyze Data (Calculate Km, Vmax) Detection->Data_Analysis

Caption: General workflow for an enzymatic activity assay.

histidine_metabolism L_Histidine L-Histidine HDC Histidine Decarboxylase (L-specific) L_Histidine->HDC Substrate HAL Histidine Ammonia-Lyase (L-specific) L_Histidine->HAL Substrate Racemase Histidine Racemase L_Histidine->Racemase D_Histidine D-Histidine monohydrochloride DAAO D-Amino Acid Oxidase D_Histidine->DAAO Substrate D_Histidine->Racemase Histamine Histamine Imidazolylpyruvic_acid Imidazolylpyruvic Acid Urocanic_Acid Urocanic Acid HDC->Histamine Product DAAO->Imidazolylpyruvic_acid Product HAL->Urocanic_Acid Product

Caption: Simplified metabolic pathways of L- and D-Histidine.

References

Application Notes and Protocols for the Incorporation of D-Histidine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and biochemical research. Among these, the D-enantiomer of histidine (D-His) offers significant advantages for enhancing the therapeutic potential of synthetic peptides. This application note provides a comprehensive overview of the benefits, synthesis protocols, and applications of incorporating D-histidine, with a focus on improving peptide stability and modulating biological activity.

Naturally occurring peptides composed of L-amino acids are often susceptible to rapid degradation by proteases, limiting their in vivo half-life and therapeutic efficacy.[1] The introduction of D-histidine creates a stereochemical barrier, rendering the peptide significantly more resistant to enzymatic hydrolysis.[1] This enhanced stability is a critical factor in the development of peptide-based drugs with improved pharmacokinetic profiles.[1] Furthermore, the unique properties of the histidine imidazole side chain, such as its role in metal ion coordination and proton buffering, are retained, offering diverse functional possibilities in peptide design.[1]

This document details the solid-phase peptide synthesis (SPPS) protocols for incorporating D-histidine, methods for assessing the stability of the resulting peptides, and presents data on their biological applications, including their use as antimicrobial agents and hormone modulators.

Key Advantages of D-Histidine Incorporation

  • Enhanced Proteolytic Stability: D-amino acids are not recognized by the active sites of most endogenous proteases, leading to a significant increase in the peptide's half-life in biological fluids.

  • Improved Pharmacokinetic Profile: Increased stability translates to longer circulation times and sustained therapeutic effects.

  • Novel Biological Activity: The altered stereochemistry can lead to unique receptor interactions and novel pharmacological profiles.

  • Reduced Immunogenicity: Peptides containing D-amino acids may exhibit lower immunogenicity compared to their all-L counterparts.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide using Fmoc Chemistry

This protocol outlines the manual synthesis of a generic peptide containing a D-histidine residue using Fmoc-D-His(Trt)-OH on a Rink Amide resin for a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

  • Place 100 mg of Rink Amide resin (0.1 mmol scale) in a reaction vessel.
  • Add 1 mL of N,N-dimethylformamide (DMF) to the resin.
  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add 1 mL of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes at room temperature.[1]
  • Drain the deprotection solution.
  • Repeat the 20% piperidine treatment for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 mL) to remove all traces of piperidine.

3. D-Histidine Coupling:

  • In a separate vial, dissolve the following reagents in DMF:
  • Fmoc-D-His(Trt)-OH (3-5 equivalents)
  • HATU (2.9-4.5 equivalents)[1]
  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[1]
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]
  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) (3 x 1 mL).
  • Dry the resin under a stream of nitrogen.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

Experimental Workflow for SPPS of D-Histidine Peptides

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-D-His(Trt)-OH (HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow for the solid-phase synthesis of a D-histidine-containing peptide.

Protocol 2: Purification and Analysis by Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
  • Flow Rate: 1 mL/min for analytical scale, higher for preparative scale.
  • Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Pool the pure fractions and lyophilize to obtain the final purified peptide.
  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a D-histidine-containing peptide in human plasma.

1. Peptide Incubation:

  • Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., water or DMSO).
  • Dilute the peptide stock solution into pre-warmed human plasma to a final concentration of 10-50 µg/mL.
  • Incubate the mixture at 37°C.

2. Time-Point Sampling:

  • At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the peptide-plasma mixture.

3. Reaction Quenching and Protein Precipitation:

  • Immediately add 2-3 volumes of ice-cold acetonitrile to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.
  • Vortex the sample and incubate on ice for 10 minutes.

4. Sample Analysis:

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

5. Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.
  • Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.

Quantitative Data Summary

The incorporation of D-histidine has been shown to be effective in various classes of peptides. The following tables summarize representative quantitative data.

Table 1: Reagents for D-Histidine Coupling in SPPS

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-D-His(Trt)-OH3 - 5D-histidine building block with side-chain protection
HATU2.9 - 4.5Activates the carboxylic acid for amide bond formation
DIPEA6 - 10Base to neutralize the reaction mixture
20% Piperidine in DMF-Removes the N-terminal Fmoc protecting group
TFA/TIS/H₂O (95:2.5:2.5)-Cleaves the peptide from the resin and removes side-chain protecting groups

Data compiled from BenchChem application notes.[1]

Table 2: Antimicrobial Activity of Peptides with D-Amino Acid Substitutions

PeptideTarget OrganismMIC (µM)
Polybia-MPI (all L)E. coli (ATCC 2592)32
D-MPI (all D)E. coli (ATCC 2592)16
P1-Arg (all L)C. albicans6.7
P2-Lys (all L)C. albicans10.9
P3-His (all L)C. albicans0.6

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the peptide that inhibits visible growth of the microorganism. Data for Polybia-MPI and D-MPI from a study on d-amino acid substitution in antimicrobial peptides.[2] Data for P1-Arg, P2-Lys, and P3-His from a study on the effect of cationic groups on antimicrobial activity.

Application Example: D-Histidine in GnRH Antagonists and GPCR Signaling

Gonadotropin-releasing hormone (GnRH) and its analogs are crucial in regulating reproductive functions through their interaction with the GnRH receptor, a G-protein coupled receptor (GPCR). The development of GnRH antagonists is a key therapeutic strategy for various hormone-dependent diseases. Incorporating D-amino acids, including D-histidine, into GnRH analogs has been instrumental in creating potent and stable antagonists.

Upon binding of a GnRH antagonist to the GnRH receptor, the canonical signaling pathway is blocked. This prevents the conformational change in the receptor that would normally activate the associated G-protein (Gq/11). Consequently, phospholipase C (PLC) is not activated, leading to a lack of inositol triphosphate (IP3) and diacylglycerol (DAG) production. This ultimately inhibits the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.

GnRH Receptor Antagonist Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GnRH_R GnRH Receptor (GPCR) G_Protein Gq/11 Protein GnRH_R->G_Protein Blocks Activation PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 D_His_Antagonist GnRH Antagonist (with D-His) D_His_Antagonist->GnRH_R Activation Activation Inhibition Inhibition IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Hormone_Release LH/FSH Release Ca_Release->Hormone_Release PKC_Activation->Hormone_Release

Caption: D-histidine-containing GnRH antagonists block GPCR signaling.

Conclusion

The strategic incorporation of D-histidine is a well-established and highly effective method for enhancing the drug-like properties of synthetic peptides. The primary benefits of increased proteolytic stability and the potential for novel biological activities make D-histidine a valuable tool for researchers in drug development. The protocols provided in this application note offer a practical guide for the synthesis, purification, and evaluation of D-histidine-containing peptides. As the demand for robust and effective peptide therapeutics continues to grow, the use of D-histidine and other non-natural amino acids will undoubtedly play an increasingly critical role in advancing pharmaceutical research.

References

D-Histidine Monohydrochloride: A Tool for Elucidating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine is a unique amino acid, owing to the imidazole side chain which has a pKa near physiological pH. This allows it to act as both a proton donor and acceptor, making it a crucial residue in many enzyme active sites and a key player in protein stability and molecular interactions.[1][2][3] While L-histidine is the naturally occurring enantiomer, its counterpart, D-histidine, serves as a powerful and highly specific tool for probing protein structure, function, and stereospecificity. D-Histidine monohydrochloride, a water-soluble form of this unnatural amino acid, is particularly useful for these applications.[4]

This document provides an overview of the applications of this compound in protein structure studies and detailed protocols for its use in various biophysical techniques.

Applications in Protein Structure Studies

The primary utility of this compound lies in its ability to act as a stereospecific probe. Since proteins are chiral entities composed of L-amino acids, they often exhibit a high degree of stereoselectivity when interacting with other chiral molecules. By comparing the effects of D-histidine to its L-enantiomer, researchers can gain valuable insights into the steric constraints and specific interactions within a protein's binding site or at its surface.

Key Applications Include:

  • Probing Enzyme Active Sites: D-histidine and peptides containing it can be used to investigate the stereospecificity of enzyme active sites.[5] By comparing the binding affinity or inhibitory effect of a D-histidine-containing ligand to its L-counterpart, one can elucidate the precise geometry and chiral recognition capabilities of the enzyme.

  • Co-crystallization for X-ray Crystallography: D-histidine can be used as a ligand for co-crystallization with a target protein.[6][7][8] The resulting crystal structure can reveal how a protein accommodates an unnatural amino acid, providing insights into protein plasticity and potential sites for drug design.

  • Protein Stabilization Studies: Like L-histidine, D-histidine can influence protein stability.[9] Thermal shift assays can be employed to quantify the change in a protein's melting temperature upon binding of D-histidine, offering a measure of the interaction's stabilizing or destabilizing effect.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to study the interactions between D-histidine and a protein in solution.[10][11][12] Changes in the chemical shifts of the protein or D-histidine upon binding can provide information about the binding site and the nature of the interaction.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary and tertiary structure of a protein upon binding to D-histidine.[13][14][15]

Data Presentation

The following tables provide hypothetical, yet realistic, quantitative data to illustrate the expected outcomes of experiments using this compound.

Table 1: Hypothetical Kinetic Parameters of a Protease with L- and D-Histidine Containing Substrates

Peptide SubstrateKm (mM)Vmax (µM/min)kcat/Km (M⁻¹s⁻¹)
Ac-Ala-L-His-Phe-pNA0.51201.4 x 10⁵
Ac-Ala-D-His-Phe-pNA15.283.1 x 10¹

This table illustrates a significant decrease in catalytic efficiency (kcat/Km) for the peptide containing D-histidine, indicating high stereospecificity of the enzyme.[5]

Table 2: Hypothetical Inhibition Constants of a Kinase with L- and D-Histidine as Inhibitors

InhibitorInhibition TypeKi (nM)
L-HistidineCompetitive50
D-HistidineCompetitive1200

This table shows that D-histidine has a much higher Ki value, indicating it is a significantly weaker inhibitor than its L-counterpart for this hypothetical kinase.

Table 3: Hypothetical Thermal Shift Assay Data for a Protein with D-Histidine

ConditionTm (°C)ΔTm (°C)
Protein alone55.2-
Protein + 1 mM D-Histidine57.8+2.6
Protein + 5 mM D-Histidine59.1+3.9

This table demonstrates a concentration-dependent increase in the melting temperature (Tm) of the protein in the presence of D-histidine, indicating a stabilizing interaction.[16][17]

Experimental Protocols

Protocol 1: Co-crystallization of a Protein with D-Histidine for X-ray Crystallography

This protocol describes a general method for obtaining crystals of a protein-ligand complex using the hanging-drop vapor diffusion method.

Materials:

  • Purified protein of interest (concentrated to 5-10 mg/mL in a low ionic strength buffer)

  • This compound (e.g., Sigma-Aldrich, Cat. No. H7625)

  • Crystallization screens (e.g., Hampton Research)

  • Crystallization plates (24- or 96-well)

  • Pipetting supplies for small volumes

  • Microscope for crystal visualization

Methodology:

  • Complex Formation:

    • Prepare a stock solution of this compound (e.g., 100 mM in water).

    • Incubate the purified protein with D-histidine at a molar excess (e.g., 1:10 protein to ligand ratio) for at least 1 hour on ice. It is advisable to perform a thermal shift assay or dynamic light scattering to confirm complex formation and stability prior to crystallization trials.

  • Crystallization Setup (Hanging-Drop Method):

    • Pipette 500 µL of the reservoir solution from a crystallization screen into a well of a 24-well plate.

    • On a siliconized cover slip, mix 1 µL of the protein-D-histidine complex with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the well with vacuum grease.

    • Repeat for all conditions in the crystallization screen.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and ligand concentration.

    • Harvest suitable crystals using a cryo-loop after briefly soaking them in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).

    • Flash-cool the crystals in liquid nitrogen for data collection.

Protocol 2: Thermal Shift Assay (TSA) to Assess Protein Stability with D-Histidine

This protocol outlines the use of differential scanning fluorimetry (DSF) to measure the change in a protein's melting temperature upon binding D-histidine.

Materials:

  • Purified protein (0.1-0.2 mg/mL)

  • This compound stock solution

  • SYPRO Orange dye (e.g., Thermo Fisher Scientific)

  • Real-time PCR instrument

  • 96-well PCR plates

Methodology:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reactions containing the protein at a final concentration of 0.1 mg/mL and SYPRO Orange dye at a 5X final concentration.

    • Add varying concentrations of this compound to the wells (e.g., from 0 to 10 mM).

    • Include a "protein only" control with no ligand.

    • Adjust the final volume of each reaction to 20-25 µL with the protein's buffer.

  • Data Collection:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence of SYPRO Orange.

    • Perform a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C/min, collecting fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic regions that bind the dye and increase its fluorescence.

    • The melting temperature (Tm) is the midpoint of this transition. This can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm of the protein with D-histidine.

Protocol 3: Circular Dichroism (CD) Spectroscopy to Monitor Structural Changes

This protocol describes how to use CD spectroscopy to observe changes in a protein's secondary and tertiary structure upon interaction with D-histidine.

Materials:

  • Purified protein (0.1-0.5 mg/mL) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 50 mM NaF). Buffers containing high concentrations of chloride or imidazole should be avoided as they absorb in the far-UV region.[18][19]

  • This compound

  • CD spectropolarimeter

  • Quartz cuvettes (e.g., 1 mm path length for far-UV, 10 mm for near-UV)

Methodology:

  • Sample Preparation:

    • Dialyze the protein into a CD-compatible buffer.

    • Prepare a concentrated stock solution of D-histidine in the same buffer.

    • Prepare a series of protein samples with and without varying concentrations of D-histidine. Ensure the final protein concentration is consistent across all samples.

  • Far-UV CD (Secondary Structure):

    • Use a 1 mm path length cuvette.

    • Record a spectrum of the buffer alone (blank).

    • Record the CD spectra of the protein samples from approximately 260 nm to 190 nm.

    • Subtract the buffer blank from each sample spectrum.

    • Analyze the spectra for changes in the characteristic signals for α-helices (negative bands at ~222 and 208 nm) and β-sheets (negative band at ~218 nm).

  • Near-UV CD (Tertiary Structure):

    • Use a 10 mm path length cuvette and a higher protein concentration (e.g., 1 mg/mL).

    • Record spectra from 350 nm to 250 nm.

    • Analyze changes in the signals from aromatic amino acid side chains (Trp, Tyr, Phe) and disulfide bonds, which can indicate changes in the protein's tertiary structure upon D-histidine binding.

Visualizations

experimental_workflow_crystallography cluster_prep Complex Preparation cluster_xtal Crystallization cluster_analysis Analysis p Purified Protein mix Incubate Protein + D-Histidine (e.g., 1:10 molar ratio, 1h on ice) p->mix d D-Histidine monohydrochloride d->mix screen Set up Hanging-Drop Vapor Diffusion Plates mix->screen incubate Incubate at Constant Temperature screen->incubate harvest Harvest & Cryo-cool Crystals incubate->harvest xray X-ray Diffraction Data Collection harvest->xray structure Structure Determination xray->structure

Co-crystallization workflow with D-Histidine.

tsa_workflow cluster_plate 96-Well Plate Setup cluster_analysis Data Analysis start Start: Purified Protein + Buffer control Well 1: Protein + SYPRO Orange (No Ligand Control) start->control exp1 Well 2: Protein + SYPRO Orange + Low [D-Histidine] start->exp1 exp2 Well 3: Protein + SYPRO Orange + High [D-Histidine] start->exp2 rtpcr Run Temperature Ramp in Real-Time PCR Instrument (25°C -> 95°C) control->rtpcr exp1->rtpcr exp2->rtpcr plot Plot Fluorescence vs. Temperature rtpcr->plot tm Determine Melting Temperature (Tm) from Sigmoidal Curve plot->tm delta_tm Calculate ΔTm = Tm(ligand) - Tm(control) tm->delta_tm

Workflow for Thermal Shift Assay (TSA).

References

Application Notes and Protocols: D-Histidine Monohydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While L-amino acids are the canonical building blocks of proteins and essential components of cell culture media, the roles of their D-enantiomers in mammalian cells are an emerging area of research. D-amino acids are known to be involved in physiological processes, including neurotransmission and gut barrier function.[1] This document provides detailed, albeit primarily hypothetical, application notes and protocols for the use of D-Histidine monohydrochloride in cell culture. Due to a significant gap in the current scientific literature on the specific applications of this compound in mammalian cell culture, the following information is based on the known roles of L-Histidine, general principles of D-amino acid biology, and adaptable protocols for similar molecules.[2] These protocols are intended to serve as a starting point for researchers wishing to investigate the potential effects of this compound.

Potential Applications

Based on the functions of L-Histidine and other D-amino acids, this compound could be investigated for the following applications in cell culture:

  • Control for L-Histidine Studies: To determine the stereospecific effects of histidine, D-Histidine can be used as a negative control in experiments investigating the roles of L-Histidine.

  • Investigation of D-Amino Acid Metabolism: Studying the uptake and metabolic fate of D-Histidine in different cell lines can provide insights into the presence and activity of D-amino acid oxidases and other relevant enzymes.

  • Modulation of Oxidative Stress: L-Histidine possesses antioxidant properties by scavenging free radicals and chelating metal ions.[3] D-Histidine could be explored for similar or distinct effects on cellular responses to oxidative stress.

  • Sensitization to Chemotherapeutic Agents: L-Histidine degradation has been shown to enhance the sensitivity of cancer cells to methotrexate.[4][5] Investigating whether D-Histidine has a similar or opposing effect could be a valuable area of cancer research.

  • Studying Cellular Chirality: The differential effects of L- and D-Histidine can be used to probe the chiral preferences of cellular processes beyond protein synthesis.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from the experimental protocols provided below.

Table 1: Cytotoxicity of this compound

Cell LineThis compound Concentration (mM)Cell Viability (%) (Mean ± SD)IC50 (mM)
(e.g., HeLa)0 (Control)100 ± 5.2
1
5
10
25
50
(e.g., HepG2)0 (Control)100 ± 4.8
1
5
10
25
50

Table 2: Effect of this compound on Oxidative Stress Markers

Cell LineTreatmentConcentration (mM)Oxidative Stress InducerMarker 1 (e.g., ROS levels) (Mean ± SD)Marker 2 (e.g., MDA levels) (Mean ± SD)
(e.g., HEK-293)Control0None
D-Histidine(e.g., 10)None
Inducer only0(e.g., H₂O₂)
D-Histidine + Inducer(e.g., 10)(e.g., H₂O₂)

Experimental Protocols

Protocol 1: Determination of Dose-Response and Cytotoxicity

This protocol is designed to determine the cytotoxic effects of this compound on a mammalian cell line and to establish a non-toxic working concentration range for further experiments.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound (sterile stock solution, e.g., 100 mM in sterile water or PBS)

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)

  • 96-well cell culture plates

  • Sterile PBS

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 50 mM down to 1 mM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Assess cell viability using a suitable assay kit according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Assessment of Antioxidant Potential

This protocol evaluates the potential of this compound to protect cells from oxidative stress induced by an external agent.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), copper sulfate (CuSO₄))

  • Assay kits for reactive oxygen species (ROS) and lipid peroxidation (e.g., MDA assay)

  • 24-well cell culture plates

Procedure:

  • Seed cells in a 24-well plate at an appropriate density.

  • After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • Induce oxidative stress by adding a predetermined toxic concentration of an inducer (e.g., H₂O₂) to the wells.

  • Include the following controls: untreated cells, cells treated with this compound only, and cells treated with the inducer only.

  • Incubate for a duration known to induce oxidative stress (e.g., 4-24 hours).

  • Measure intracellular ROS levels and lipid peroxidation according to the assay kit manufacturer's instructions.

  • Compare the levels of oxidative stress markers in cells co-treated with this compound and the inducer to the controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response & Cytotoxicity cluster_functional_assay Functional Assay (e.g., Antioxidant Potential) prep_stock Prepare D-Histidine Monohydrochloride Stock Solution seed_cells Seed Cells in Multi-well Plates prep_stock->seed_cells treat_serial Treat Cells with Serial Dilutions seed_cells->treat_serial pre_treat Pre-treat with Non-Toxic D-Histidine seed_cells->pre_treat incubate_24_72 Incubate (24-72h) treat_serial->incubate_24_72 mtt_assay Perform Viability Assay (e.g., MTT) incubate_24_72->mtt_assay determine_ic50 Determine IC50 and Non-Toxic Concentrations mtt_assay->determine_ic50 determine_ic50->pre_treat induce_stress Induce Oxidative Stress (e.g., H2O2) pre_treat->induce_stress incubate_short Incubate induce_stress->incubate_short measure_ros Measure Oxidative Stress Markers (ROS, MDA) incubate_short->measure_ros

Caption: Hypothetical workflow for investigating D-Histidine in cell culture.

l_histidine_metabolism cluster_pathway L-Histidine Degradation Pathway cluster_d_histidine Hypothetical D-Histidine Interaction L_Histidine L-Histidine Urocanic_Acid Urocanic Acid L_Histidine->Urocanic_Acid Histidase Imidazolonepropionate 4-Imidazolone-5-propionate Urocanic_Acid->Imidazolonepropionate Urocanase N_Formiminoglutamate N-Formiminoglutamate (FIGLU) Imidazolonepropionate->N_Formiminoglutamate Imidazolonepropionase L_Glutamate L-Glutamate N_Formiminoglutamate->L_Glutamate Glutamate formiminotransferase (requires THF) D_Histidine D-Histidine DAO D-amino acid oxidase (DAO) D_Histidine->DAO Metabolites α-keto acid + Ammonia + H2O2 DAO->Metabolites

Caption: L-Histidine degradation and hypothetical D-Histidine metabolism.

antioxidant_pathway cluster_stress Cellular Oxidative Stress cluster_intervention Hypothetical D-Histidine Action ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage D_Histidine D-Histidine Scavenging Direct Radical Scavenging D_Histidine->Scavenging Chelation Metal Ion Chelation D_Histidine->Chelation Scavenging->ROS Inhibits Chelation->ROS Reduces formation

Caption: Hypothetical antioxidant mechanism of D-Histidine.

References

Application Notes and Protocols for D-Histidine Monohydrochloride in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Histidine monohydrochloride, a non-natural isomer of the essential amino acid L-histidine, is a valuable tool in neurobiology research. While L-histidine is known for its roles as a precursor to the neurotransmitter histamine and in various physiological processes, D-histidine and its derivatives are increasingly being investigated for their unique neuroprotective properties. These application notes provide an overview of the utility of this compound in studying neuroprotective mechanisms and detail protocols for its application in relevant experimental models.

The primary applications of this compound in neurobiology research include:

  • Neuroprotection Studies: Investigating its ability to mitigate neuronal damage in models of ischemia, excitotoxicity, and metal-induced neurotoxicity.

  • NMDA Receptor Modulation: Although indirect, the study of histidine's role in modulating NMDA receptor function, particularly in the context of zinc inhibition, provides a framework for exploring the effects of its isomers.

  • Signal Transduction Pathway Analysis: Elucidating the molecular mechanisms underlying its neuroprotective effects, including the modulation of pathways like mTOR and Rac1 signaling.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the neuroprotective effects of histidine and its analogues.

Table 1: In Vitro Neuroprotective Effects of Histidine

Experimental ModelCell TypeCompoundConcentration RangeOutcome MeasureResult
Zinc-Induced NeurotoxicityGT1-7 Hypothalamic NeuronsD-HistidineNot specifiedCell ViabilityExhibited the same neuroprotective activity as L-histidine[1]
Zinc-Induced NeurotoxicityGT1-7 Hypothalamic NeuronsL-HistidineNot specifiedCell ViabilityProtective against zinc-induced neuronal death[1][2]
Hydrogen Peroxide-Induced Oxidative StressPrimary Cortical NeuronsZinc-Histidine Complex5-25 µMNeuronal Viability (MTT assay)Significantly inhibited cell damage[3]
Oxygen-Glucose Deprivation (OGD)Primary Cortical NeuronsHistidyl Hydrazide (analogue)Not specifiedNeuronal DeathProtected against OGD-induced cell death[4][5]
HNE-Induced Cell DeathPrimary Cortical NeuronsHistidyl Hydrazide (analogue)500 µMNeuronal DeathProtected against 10 or 20 µM HNE-induced death[4]

Table 2: In Vivo Neuroprotective Effects of Histidine and Analogues

Experimental ModelAnimal ModelCompoundDosage and AdministrationOutcome MeasureResult
Focal Ischemic Stroke (MCAO)MouseHistidyl Hydrazide (analogue)20 mg/kg, IV (pre- or post-ischemia)Infarct Volume, Neurological ScoreReduced brain damage and improved functional outcome[4][5][6]
Cerebral IschemiaRatL-HistidineHigh dose (early) and low dose (late)Infarct Volume, Neurological FunctionRemarkable long-term neuroprotection[7]
Cryogenic Brain InjuryRatL-HistidineNot specifiedBrain EdemaAttenuated brain edema[8]
Cryogenic Brain InjuryRatD-HistidineNot specifiedBrain EdemaNo significant effect on brain edema[8]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Zinc-Induced Neurotoxicity

This protocol details a method to assess the neuroprotective effects of this compound against zinc-induced toxicity in a neuronal cell line.

1. Cell Culture:

  • Culture GT1-7 immortalized hypothalamic neurons in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

2. Treatment:

  • Prepare a stock solution of this compound in sterile, deionized water.
  • Prepare a stock solution of Zinc Chloride (ZnCl₂) in sterile, deionized water. The final concentration to induce toxicity is typically in the range of 25-100 µM[9].
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Introduce ZnCl₂ to the wells to induce neurotoxicity.

3. Incubation:

  • Incubate the plates for 24 hours under standard cell culture conditions.

4. Assessment of Cell Viability (MTT Assay):

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of focal cerebral ischemia in mice to evaluate the in vivo neuroprotective effects of this compound.

1. Animal Preparation:

  • Use adult male C57BL/6 mice (20-25 g).
  • Anesthetize the mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
  • Maintain body temperature at 37°C using a heating pad.

2. Surgical Procedure:

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the distal end of the ECA.
  • Introduce a nylon monofilament (e.g., 6-0) with a blunted, coated tip through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
  • After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.

3. Drug Administration:

  • Dissolve this compound in sterile saline.
  • Administer the solution intravenously (e.g., via the tail vein) at the desired dose (e.g., 20 mg/kg for a histidine analogue) either before occlusion or after the onset of reperfusion[4][6].

4. Neurological Assessment and Infarct Volume Measurement:

  • Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.
  • At the end of the experiment, euthanize the animals and perfuse the brains.
  • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
  • Quantify the infarct volume using image analysis software.

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

This protocol is for assessing the effect of this compound on the mTOR signaling pathway in neuronal cells.

1. Cell Lysis and Protein Quantification:

  • Culture and treat neuronal cells with this compound as described in Protocol 1.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

3. Densitometric Analysis:

  • Quantify the band intensities using image analysis software.
  • Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Neuroprotection Assay cluster_analysis Mechanistic Analysis culture Neuronal Cell Culture (e.g., GT1-7, Primary Neurons) treatment Pre-treatment with This compound culture->treatment induction Induction of Neurotoxicity (e.g., Zinc Chloride, OGD) treatment->induction incubation Incubation (24-48 hours) induction->incubation viability Assessment of Cell Viability (MTT Assay) incubation->viability western_blot Western Blot for Signaling Proteins (e.g., mTOR) viability->western_blot animal_prep Animal Preparation (e.g., Mouse MCAO Model) ischemia Induction of Cerebral Ischemia animal_prep->ischemia drug_admin Administration of This compound assessment Neurological & Histological Assessment drug_admin->assessment ischemia->drug_admin Pre- or Post-treatment rac1_assay Rac1 Activation Assay assessment->rac1_assay

Experimental workflow for assessing neuroprotection.

neuroprotection_pathway cluster_ischemia Cerebral Ischemia cluster_histidine Histidine Intervention cluster_cellular_response Cellular Response Ischemic Insult Ischemic Insult L-Histidine L-Histidine Histamine Histamine L-Histidine->Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Rac1 Activation Rac1 Activation H2 Receptor->Rac1 Activation Astrocyte Migration Astrocyte Migration Rac1 Activation->Astrocyte Migration Neuroprotection Neuroprotection Astrocyte Migration->Neuroprotection

L-Histidine mediated neuroprotection signaling.

mtor_pathway cluster_stimulus Stimulus cluster_signaling mTOR Signaling Cascade Amino Acids\n(including Histidine) Amino Acids (including Histidine) mTORC1 mTORC1 Amino Acids\n(including Histidine)->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes

Histidine's inhibitory effect on the mTOR pathway.

References

Application Notes and Protocols for the Characterization of D-Histidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of D-Histidine monohydrochloride. Detailed protocols and data presentation are included to assist in quality control, formulation development, and regulatory submissions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its identification, handling, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₉N₃O₂ · HCl · H₂O
Molecular Weight 209.63 g/mol [1][2]
Appearance White to off-white crystalline powder[][4]
Melting Point 254 °C (decomposition)[5]
Solubility in Water 149.55 g/L (at 20 °C)
pH 3.5 - 4.5 (100 g/L in H₂O at 20 °C)
Specific Rotation [α]²⁰/D +8.5° to +9.5° (c=11 in 6 M HCl)
Bulk Density 770 kg/m ³

Spectroscopic Techniques

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~3400-2500O-H (water), N-H (amine, imidazole) stretching
~1700-1730C=O (carboxylic acid) stretching
~1600-1650N-H bending
~1500-1600C=C, C=N (imidazole ring) stretching

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

  • Sample Preparation: Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Gently grind the mixture to a fine powder.

  • Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹. The resulting spectrum should be compared with a reference spectrum for identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Chemical Shifts for L-Histidine Monohydrochloride Monohydrate in D₂O

Note: Data for the L-isomer is provided as a close reference; chemical shifts for the D-isomer are expected to be identical.

AssignmentChemical Shift (ppm)
H-α4.061
H-β3.360, 3.383
H-2 (imidazole)8.688
H-4 (imidazole)7.421

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.[6]

  • Analysis: Process the spectrum to identify the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

Chromatographic Techniques

Chromatographic methods are vital for assessing the purity of this compound and for separating it from related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantification and purity determination of this compound. A reverse-phase HPLC method is commonly employed.[7]

Table 4: HPLC Method Parameters

ParameterCondition
Column Primesep 100 mixed-mode column
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.[7]
Detection UV at 200 nm[7]
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

  • Data Analysis: Determine the retention time and peak area of the analyte. Calculate the purity and concentration of the sample by comparing it with the standard.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for the qualitative identification and assessment of purity.

Table 5: TLC Method Parameters

ParameterCondition
Stationary Phase TLC silica gel plate
Mobile Phase Glacial acetic acid, water, and butanol (20:20:60 V/V/V)[8]
Application Volume 5 µL[8]
Development Over 2/3 of the plate[8]
Detection Spray with ninhydrin solution and heat at 100-105 °C for 15 minutes.[8]

Experimental Protocol: TLC Analysis

  • Sample and Standard Application: Spot the test solution and a reference solution of this compound onto a TLC plate.[8]

  • Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots by spraying with ninhydrin solution and heating.[8]

  • Analysis: The principal spot in the chromatogram of the test solution should correspond in position, color, and size to the principal spot in the chromatogram of the reference solution.[8]

Thermal Analysis

Thermal analysis techniques are used to study the thermal stability and decomposition of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small amount (5-10 mg) of this compound into a TGA sample pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Analysis: Monitor the change in mass as a function of temperature. The resulting thermogram will show the decomposition temperature and the presence of any solvates. L-histidine hydrochloride monohydrate is thermally stable up to approximately 191 °C.[9]

Visualizations

Characterization_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Structural Confirmation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Thermal Properties cluster_4 Final Characterization Report Sample This compound Sample Physicochemical Physicochemical Properties (Appearance, Solubility, pH) Sample->Physicochemical Spectroscopy Spectroscopic Analysis (FTIR, NMR) Physicochemical->Spectroscopy Chromatography Chromatographic Analysis (HPLC, TLC) Spectroscopy->Chromatography Report Comprehensive Report Spectroscopy->Report Thermal Thermal Analysis (TGA) Chromatography->Thermal Chromatography->Report Thermal->Report

Caption: Experimental workflow for the characterization of this compound.

Analytical_Techniques_Relationship cluster_identity Identity cluster_purity Purity cluster_properties Physicochemical & Thermal Properties FTIR FTIR NMR NMR TLC_ID TLC (Identification) HPLC HPLC (Purity Assay) TLC_Purity TLC (Related Substances) PhysChem pH, Solubility, Melting Point TGA TGA D_Histidine D-Histidine Monohydrochloride D_Histidine->FTIR Confirms Functional Groups D_Histidine->NMR Confirms Structure D_Histidine->TLC_ID Qualitative ID D_Histidine->HPLC Quantifies Purity D_Histidine->TLC_Purity Detects Impurities D_Histidine->PhysChem Basic Characterization D_Histidine->TGA Assesses Thermal Stability

Caption: Logical relationship of key analytical techniques for this compound.

References

Application Notes and Protocols: D-Histidine Monohydrochloride as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-histidine monohydrochloride is the hydrochloride salt of D-histidine, a non-proteinogenic stereoisomer of the naturally occurring L-histidine. In coordination chemistry, the histidine molecule is a highly versatile ligand due to its three potential coordination sites: the α-amino group, the carboxylate group, and the imidazole side chain.[1][2] This allows it to act as a bidentate or tridentate ligand, forming stable complexes with a wide array of transition metal ions, including copper(II), zinc(II), nickel(II), cobalt(II), iron(II), and manganese(II).[1][2] The specific coordination mode is influenced by factors such as pH and the nature of the metal ion.[3][4] The incorporation of the D-enantiomer can confer unique stereochemical properties to the resulting metal complexes, which is of particular interest in the development of chiral catalysts and therapeutic agents with enhanced stability against enzymatic degradation.

Applications in Research and Drug Development:

The coordination complexes of this compound are valuable in several areas of research and development:

  • Asymmetric Catalysis: The chiral environment provided by the D-histidine ligand can be exploited in the design of metal complexes that catalyze stereoselective reactions.

  • Bioinspired Materials: Histidine-metal coordination is a key interaction in some natural materials with remarkable properties, such as self-healing polymers.[2] D-histidine can be used to create synthetic analogues with tailored mechanical and chemical properties.

  • Drug Development: Incorporating D-amino acids like D-histidine into peptide-based drugs can significantly increase their in vivo stability by providing resistance to proteolytic enzymes. Furthermore, the metal-coordinating ability of the D-histidine residue can be utilized to develop metallopeptide drugs with unique therapeutic or diagnostic functions. D-histidine-copper complexes, for instance, have been investigated for their potential to inhibit bacterial biofilm formation.

  • Model Systems for Bioinorganic Chemistry: D-histidine complexes with metal ions like zinc and copper serve as valuable models for studying the structure and function of metalloproteins and metalloenzymes.[3][5][6][7]

Coordination Modes of D-Histidine:

D-histidine can coordinate to a metal center in several ways, primarily as a bidentate or tridentate ligand. The diagram below illustrates a common tridentate coordination mode.

G Tridentate Coordination of D-Histidine cluster_ligand D-Histidine cluster_metal Metal Ion NH2 α-Amino Group M Mⁿ⁺ NH2->M COOH Carboxylate Group COOH->M Imidazole Imidazole Side Chain Imidazole->M

Caption: Tridentate coordination of D-histidine to a metal ion.

Quantitative Data: Stability Constants of Metal-Histidine Complexes

The stability of metal-histidine complexes is a critical parameter for their application. The following table summarizes representative logarithmic stability constants (log β) for 1:1 and 1:2 metal-to-ligand complexes of histidine with various divalent metal ions. It is important to note that these values are generally reported for L-histidine but are expected to be very similar for D-histidine. The experimental conditions, such as temperature and ionic strength, can significantly influence these values.[8][9]

Metal Ionlog β (ML)log β (ML₂)Temperature (°C)Ionic Strength (M)
Cu(II)10.2118.31250.15 (KCl)
Ni(II)8.6715.57250.15 (KCl)
Zn(II)6.5312.08250.15 (KCl)
Co(II)6.9012.30250.15 (KNO₃)
Fe(II)~5.5~9.5250.1 (NaClO₄)
Mn(II)3.96.8250.15 (KCl)

Data are compiled from various sources and should be considered representative. Specific experimental conditions should be consulted for precise values.[8][10]

Experimental Protocols

Protocol 1: Synthesis of Bis(D-histidinato)copper(II) Complex

This protocol describes the synthesis of a common 1:2 complex of copper(II) with D-histidine.

Materials:

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled or deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve this compound: In a 100 mL beaker, dissolve 2.0 mmol of this compound in 20 mL of distilled water with gentle stirring.

  • Adjust pH: Slowly add a 1 M NaOH solution dropwise to the D-histidine solution while monitoring the pH. Adjust the pH to approximately 7.0-7.5. This deprotonates the carboxylic acid and amino groups, making them available for coordination.

  • Prepare Copper(II) solution: In a separate 50 mL beaker, dissolve 1.0 mmol of copper(II) sulfate pentahydrate in 10 mL of distilled water.

  • Complexation: Slowly add the copper(II) sulfate solution to the D-histidine solution with continuous stirring. A color change to deep blue should be observed, indicating the formation of the copper(II)-histidine complex.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete complex formation.

  • Precipitation and Isolation: Slowly add 20-30 mL of ethanol to the reaction mixture to precipitate the complex.

  • Filtration: Collect the blue precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid in a desiccator under vacuum to obtain the final product, bis(D-histidinato)copper(II).

Protocol 2: Characterization of Bis(D-histidinato)copper(II) Complex

A. UV-Visible (UV-Vis) Spectroscopy

This technique is used to confirm the coordination of the D-histidine ligand to the copper(II) ion by observing the d-d electronic transitions of the copper center.

Procedure:

  • Prepare a dilute aqueous solution of the synthesized bis(D-histidinato)copper(II) complex.

  • Record the UV-Vis spectrum from 300 to 800 nm using a spectrophotometer.

  • The spectrum is expected to show a broad absorption band in the visible region (typically around 600-640 nm), which is characteristic of the d-d transitions of a d⁹ Cu(II) ion in an octahedral or distorted octahedral geometry.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the coordination sites of the D-histidine ligand.

Procedure:

  • Acquire the FTIR spectrum of the solid bis(D-histidinato)copper(II) complex, typically using a KBr pellet or an ATR accessory.

  • Compare the spectrum of the complex with that of free this compound.

  • Key spectral changes to look for include:

    • A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), indicating its coordination to the copper ion.

    • Changes in the N-H stretching and bending vibrations of the amino group, suggesting its involvement in coordination.

    • Shifts in the vibrational bands of the imidazole ring, confirming its coordination to the metal center.[11]

Experimental Workflow:

The following diagram illustrates the overall workflow for the synthesis and characterization of the bis(D-histidinato)copper(II) complex.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve D-Histidine·HCl ph_adjust Adjust pH to ~7.2 start->ph_adjust mix Mix Solutions ph_adjust->mix cu_solution Prepare CuSO₄ Solution cu_solution->mix react Stir for 1-2 hours mix->react precipitate Precipitate with Ethanol react->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry the Complex filter_wash->dry uv_vis UV-Vis Spectroscopy dry->uv_vis ftir FTIR Spectroscopy dry->ftir xrd Optional: X-ray Diffraction dry->xrd

Caption: Workflow for synthesis and characterization.

References

Troubleshooting & Optimization

D-Histidine monohydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with D-Histidine monohydrochloride during their experiments.

Frequently Asked Questions (FAQs)

1. What is the expected solubility of this compound in water?

This compound is generally considered to be soluble in water. The hydrochloride form enhances its water solubility.[] Published solubility values for the L-enantiomer, which is expected to have similar physical properties, range from 41.9 g/L to 170 g/L at or near room temperature.[2][3] One source specifies the solubility of L-Histidine monohydrochloride monohydrate as 149.55 g/L.[4][5] Another indicates a solubility of 50 mg/ml in water, resulting in a clear, colorless solution.[6][7]

2. How does pH affect the solubility of this compound?

The pH of a solution significantly impacts the solubility of histidine. This compound, being the salt of a weak base (histidine) and a strong acid (hydrochloric acid), creates an acidic solution when dissolved in water. The pH of a 10% (100 g/L) solution of L-Histidine monohydrochloride is typically in the range of 3.5 to 4.5.[8] The pKa of the imidazole side chain of histidine is approximately 6.0.[6][7] At pH values below its pKa, the imidazole group is protonated and positively charged, which generally increases water solubility. As the pH approaches and surpasses the isoelectric point (pI) of histidine (around 7.6), its net charge approaches zero, leading to a decrease in solubility. Therefore, maintaining a slightly acidic pH can help ensure complete dissolution.

3. What is the effect of temperature on the solubility of this compound?

The solubility of histidine in aqueous solutions generally increases with temperature.[9][10] For L-histidine in binary solvent mixtures (water + organic solvent), its solubility has been shown to increase with rising temperature.[9][10] While specific data for this compound is limited, this general trend is expected to hold true. If you are experiencing solubility issues, gently warming the solution may aid in dissolution.

4. In which common laboratory solvents is this compound soluble or insoluble?

This compound is highly soluble in water. It is generally insoluble in organic solvents like ether and alcohol. It is also noted to be insoluble in DMSO.[11] When working with mixed solvent systems, the solubility of histidine decreases as the mole fraction of the organic solvent increases.[9][10]

5. How can I prevent the precipitation of this compound in my buffer solution?

Precipitation of histidine-containing solutions can occur due to changes in pH, temperature, or high concentrations.[12] To prevent precipitation:

  • Control the pH: Ensure the buffer pH is maintained in a range where the histidine molecule is sufficiently charged (generally, slightly acidic to neutral). Histidine itself is an effective buffer around pH 6.0.[13][14]

  • Avoid high concentrations: Do not exceed the solubility limit at a given temperature. If a high concentration is required, consider gentle heating during preparation and ensure the final solution is stored appropriately.

  • Consider excipients: In complex formulations, such as those for monoclonal antibodies, other excipients are used to stabilize the protein and prevent aggregation, with histidine often serving as the buffer.[13][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudy solution or incomplete dissolution in water. - Concentration exceeds solubility limit. - Low temperature of the solvent. - Incorrect pH of the final solution.- Refer to the solubility data tables to ensure you are within the solubility limits. - Gently warm the solution while stirring. - Check and adjust the pH of the solution. A slightly acidic pH is generally favorable for the monohydrochloride form.
Precipitation occurs after cooling a heated solution. The solution was supersaturated at the higher temperature.- Re-heat the solution to redissolve the precipitate and then dilute it to a concentration that is stable at room temperature. - Maintain the solution at a slightly elevated temperature if the experimental protocol allows.
Precipitation observed when adding to a buffered solution. - The pH of the buffer is near the isoelectric point of histidine, reducing its solubility. - The buffer contains components that interact with and reduce the solubility of this compound.- Verify the final pH of the mixture. Adjust the buffer pH if necessary to be further from the pI of histidine (~7.6). - Test the solubility in a small volume of the buffer before preparing the full batch. - Consider using a different buffer system.
Difficulty dissolving in a mixed solvent system (e.g., water/ethanol). Histidine has poor solubility in organic solvents.- Increase the proportion of water in the solvent mixture. - Dissolve the this compound in the aqueous phase first before adding the organic solvent.

Quantitative Data

Table 1: Solubility of Histidine Monohydrochloride in Water

CompoundConcentrationTemperature (°C)SolventObservations
L-Histidine monohydrochloride monohydrate100 g/L (10%)Not SpecifiedWaterClear, colorless solution[8]
(S)-(+)-Histidine hydrochloride monohydrate149.55 g/L20H₂O-
L-Histidine monohydrochloride monohydrate50 mg/mlNot SpecifiedWaterClear, colorless solution[6][7]
l‐histidine monohydrochloride monohydrate41.9 g/L25Water-[2]
l‐histidine monohydrochloride monohydrate56.6 g/L25Water-[3]
L-Histidine monohydrochloride monohydrate169.9 g/L20Water-
L-Histidine monohydrochloride monohydrate100 mg/mLNot SpecifiedH₂O-

Table 2: pH of L-Histidine Monohydrochloride Solutions

ConcentrationTemperature (°C)SolventpH Range
100 g/L (10%)20H₂O3.5 - 4.5
100 g/L (10%)Not SpecifiedWater3.50 - 4.50[8]
1% solutionNot SpecifiedWater3.5 - 4.5[3]
50 g/LNot SpecifiedCO₂-free water3.0 - 5.0[4]
149.55 g/l20H₂O4.38 - 4.48[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Water

  • Objective: To prepare a clear, aqueous stock solution of this compound.

  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q or deionized)

    • Sterile container

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure:

    • Determine the desired concentration of the stock solution, ensuring it is below the solubility limit at the intended storage temperature (refer to Table 1).

    • Measure the required amount of this compound powder using a calibrated balance.

    • Add the powder to the corresponding volume of high-purity water in the sterile container.

    • Place the container on a magnetic stirrer and add a stir bar.

    • Stir the solution until the powder is completely dissolved. Gentle heating (e.g., to 30-40 °C) can be applied to expedite dissolution if necessary.

    • After dissolution, allow the solution to cool to room temperature.

    • Measure the pH of the solution. For the monohydrochloride salt, the pH will be acidic. If a different pH is required for your experiment, adjust it slowly using appropriate acids (e.g., HCl) or bases (e.g., NaOH), being mindful that this may affect solubility.

    • Sterile filter the solution if required for downstream applications (e.g., cell culture).

    • Store the solution at the recommended temperature (typically 2-8 °C).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Weigh D-Histidine monohydrochloride dissolve Dissolve in High-Purity Water start->dissolve mix Stir until Dissolved dissolve->mix heat Gentle Heating (Optional) mix->heat cool Cool to Room Temperature mix->cool cloudy Cloudy Solution? mix->cloudy heat->mix ph Measure pH cool->ph precipitate Precipitation? cool->precipitate filter Sterile Filter (Optional) ph->filter ph->precipitate If pH is adjusted to near pI store Store at 2-8°C filter->store check_conc Verify Concentration cloudy->check_conc warm Warm Solution cloudy->warm adjust_ph Adjust pH precipitate->adjust_ph dilute Dilute Solution precipitate->dilute

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_factors Factors Affecting Solubility cluster_outcomes Experimental Outcomes pH pH Dissolution Complete Dissolution pH->Dissolution Acidic pH Precipitation Precipitation pH->Precipitation pH near pI (~7.6) Temp Temperature Temp->Dissolution Increased Temp Temp->Precipitation Decreased Temp (if supersaturated) Solvent Solvent System Solvent->Dissolution Aqueous Solvent->Precipitation High % Organic Concentration Concentration Concentration->Dissolution Below Limit Concentration->Precipitation Above Limit

Caption: Logical relationships between key factors and solubility outcomes for this compound.

signaling_pathway cluster_pathway General Histidine Kinase Two-Component Signaling Signal Environmental Signal (e.g., pH, osmolarity) HK Sensor Histidine Kinase (HK) (Membrane-bound or Cytosolic) Signal->HK Activates HK->HK Autophosphorylation on a conserved Histidine RR Response Regulator (RR) HK->RR Phosphotransfer to a conserved Aspartate ATP ATP ADP ADP ATP->ADP DNA DNA RR->DNA Binds to regulate transcription Response Cellular Response (e.g., Gene Expression) DNA->Response

Caption: Simplified diagram of a generic Histidine Kinase signaling pathway.

References

D-Histidine Monohydrochloride Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Histidine monohydrochloride in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during research and development.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of metal ions. Like its L-enantiomer, D-Histidine is susceptible to degradation under harsh conditions. A 1% solution of L-histidine monohydrochloride in water typically has a pH between 3.5 and 4.5.[1] The stability of histidine is also influenced by the buffer system it is in.[2][3]

Q2: What is the main degradation pathway for histidine in aqueous solutions?

A2: The primary degradation pathway for histidine in aqueous solutions, particularly under stress conditions such as UV light exposure or in the presence of certain contaminants, is the conversion to urocanic acid.[4][5] This degradation can be influenced by factors like the presence of metal ions.[5]

Q3: How does pH impact the stability of D-Histidine solutions?

A3: The imidazole ring of histidine has a pKa of approximately 6.0, making it sensitive to pH changes.[2][3] At pH values around its pKa, both protonated and deprotonated forms of the imidazole ring exist. Extreme pH conditions (highly acidic or alkaline) can accelerate degradation. For instance, at acidic pH, protonated histidine may exhibit different stability compared to the neutral or deprotonated forms at higher pH.[6]

Q4: Is this compound sensitive to light?

A4: Yes, histidine solutions can be sensitive to light, particularly UV light. Photodegradation can occur, leading to the formation of various byproducts. It has been reported that photo-aging of histidine buffer under fluorescent light can generate photoproducts.[7] Therefore, it is recommended to protect D-Histidine solutions from light, especially during long-term storage or stability studies.

Q5: What is the recommended way to store aqueous solutions of this compound?

A5: To ensure maximum stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing the solution may be an option, but it's important to consider potential pH shifts upon freezing, although histidine buffers are known to exhibit smaller pH shifts compared to phosphate buffers.[8] The solid form of this compound should be stored in a tightly sealed container in a dry place.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected decrease in D-Histidine concentration Chemical degradation due to improper storage (e.g., high temperature, light exposure).Review storage conditions. Ensure solutions are stored at 2-8°C and protected from light. Prepare fresh solutions if necessary.
Microbial contamination.Filter-sterilize the solution using a 0.22 µm filter. Use aseptic techniques when handling the solution. Consider adding a suitable antimicrobial preservative if compatible with the application.
Interaction with other components in the formulation.Investigate potential incompatibilities with other excipients. Perform compatibility studies.
Appearance of a yellow tint in the solution Degradation of histidine, possibly due to oxidation or photodegradation.Protect the solution from light. Consider purging with an inert gas like nitrogen or argon to minimize oxidation. Evaluate the impact of any metal ion contaminants.
Precipitation in the solution upon storage Exceeding the solubility limit, especially at lower temperatures.Confirm the concentration is within the solubility limit at the storage temperature. The solubility of L-Histidine monohydrochloride monohydrate is approximately 56.6 g/L at 25°C.[1] If needed, gently warm the solution to redissolve the precipitate before use.
pH shift leading to precipitation.Measure the pH of the solution. Adjust if it has deviated from the intended value.
Inconsistent analytical results for D-Histidine concentration Issues with the analytical method (e.g., HPLC).Verify the suitability of the HPLC method, including column, mobile phase, and detector settings. Ensure proper sample preparation and handling.
Instability of the sample during the analytical run.Use an autosampler with temperature control (e.g., 4°C) to maintain sample integrity during the analysis sequence.

Data Presentation

The following table summarizes the stability of L-Histidine monohydrochloride in aqueous solution under different storage conditions. While this data is for the L-enantiomer, it serves as a close approximation for the expected stability of the D-enantiomer due to their identical chemical properties, excluding stereospecific interactions.

Table 1: Stability of L-Histidine Monohydrochloride in Water for Drinking

ConcentrationStorage TemperatureDurationLoss Detected
0.05%25°C48 hoursNo losses detected[1]
0.05%40°C48 hoursNo losses detected[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[9][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in purified water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Maintain a control sample in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for D-Histidine

This protocol describes a general HPLC method for the quantification of Histidine and the separation of its potential degradation products.[11][12][13]

  • Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) capable of reversed-phase and cation-exchange mechanisms.[11][12]

  • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 0.1% sulfuric acid).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200 nm.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare samples from the stability study for injection.

  • Run the standards and samples through the HPLC system.

  • Quantify the amount of D-Histidine and any degradation products by comparing peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare D-Histidine Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (70°C) stock->thermal Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_stability start Instability Observed (e.g., degradation, precipitation) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_ph Measure Solution pH start->check_ph check_concentration Verify Concentration vs. Solubility start->check_concentration check_contamination Assess for Microbial Contamination start->check_contamination storage_ok Conditions Correct? check_storage->storage_ok ph_ok pH Stable? check_ph->ph_ok conc_ok Concentration Below Solubility Limit? check_concentration->conc_ok contamination_ok Contamination Absent? check_contamination->contamination_ok adjust_storage Adjust Storage: - Store at 2-8°C - Protect from light storage_ok->adjust_storage No end Solution Stabilized storage_ok->end Yes adjust_ph Buffer Solution or Adjust pH ph_ok->adjust_ph No ph_ok->end Yes adjust_conc Dilute Solution or Re-dissolve with Gentle Warming conc_ok->adjust_conc No conc_ok->end Yes sterilize Filter-Sterilize Solution contamination_ok->sterilize No contamination_ok->end Yes

References

Technical Support Center: Optimizing D-Histidine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for D-Histidine incorporation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of D-Histidine challenging in peptide synthesis?

The primary challenge with incorporating both L- and D-Histidine into a peptide sequence is the high risk of racemization at the α-carbon.[1] This issue stems from the imidazole side chain, where the π-nitrogen can act as an intramolecular base.[2][3] This nitrogen can abstract the proton from the α-carbon of the activated amino acid, leading to a loss of stereochemical integrity and the formation of diastereomeric impurities that can be difficult to separate.[1][2][4] Additionally, the nucleophilic nature of the imidazole ring can lead to side reactions such as side-chain acylation.[5][6][7]

Q2: What are the most critical factors to control to prevent racemization of D-Histidine during coupling?

Several factors significantly influence the degree of racemization:

  • Side-Chain Protection: An unprotected imidazole ring readily facilitates racemization. Therefore, selecting an appropriate protecting group for the imidazole nitrogen is crucial.[2][8]

  • Coupling Reagent: The choice of coupling reagent for amide bond formation plays a vital role. Carbodiimide reagents like DCC or DIC can be problematic if not used with racemization-suppressing additives.[2][5]

  • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is critical for suppressing racemization, especially when using carbodiimides.[2][5]

  • Reaction Conditions: Parameters such as temperature, solvent, and pre-activation time can also affect the rate of racemization.[2][9]

Q3: Which side-chain protecting groups are recommended for D-Histidine?

Protecting the imidazole nitrogen is highly recommended to minimize side reactions. The choice depends on the overall synthetic strategy (Fmoc or Boc chemistry).

  • For Fmoc-SPPS:

    • Trityl (Trt): Commonly used due to its acid lability, making it compatible with the final cleavage from most resins.[6] However, it may not completely suppress racemization under all conditions.

    • tert-Butoxycarbonyl (Boc): Offers excellent suppression of racemization and is a preferred choice for challenging couplings.[1][10]

    • Benzyloxymethyl (Bom): Very effective at preventing racemization but requires harsher cleavage conditions.[2]

  • For Boc-SPPS:

    • Tosyl (Tos): A commonly used protecting group in Boc chemistry.[6]

    • 2,4-Dinitrophenyl (Dnp): Another option for side-chain protection in Boc strategies.[6]

    • Benzyloxymethyl (Bom): Also applicable in Boc chemistry and offers good protection against racemization.[6]

Q4: What is the advantage of incorporating D-Histidine into a peptide therapeutic?

The primary advantage of incorporating D-amino acids like D-Histidine is to increase the peptide's resistance to proteolytic degradation.[11] Most endogenous proteases are stereospecific for L-amino acids. By introducing a D-amino acid, the peptide backbone becomes less susceptible to enzymatic cleavage, which can significantly enhance its in vivo stability and therapeutic efficacy.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of D-Histidine.

Problem Potential Cause(s) Recommended Solution(s)
High levels of racemization detected (e.g., by chiral HPLC) 1. Inappropriate side-chain protection. 2. Use of carbodiimide coupling reagents without additives. 3. Prolonged pre-activation time with onium salts. 4. High coupling temperature.1. Use a D-Histidine derivative with robust side-chain protection, such as Fmoc-D-His(Boc)-OH.[1][10] 2. Always use additives like HOBt or OxymaPure® with carbodiimides (e.g., DIC).[5] Alternatively, use a coupling reagent known for low racemization, such as DEPBT.[13] 3. For onium salt reagents (HBTU, HATU), avoid pre-activation; add the reagents directly to the resin.[10] 4. Perform the coupling at a lower temperature (e.g., 0°C to room temperature).[10]
Low coupling efficiency / Incomplete reaction 1. Steric hindrance. 2. Aggregation of the growing peptide chain on the resin. 3. Side-chain acylation of an unprotected histidine consuming the activated acid.1. Use a more powerful coupling reagent like HATU or HCTU, but be mindful of the increased risk of racemization.[5] 2. Change the solvent to disrupt aggregation (e.g., use NMP or add DMSO).[8] Consider using microwave-assisted synthesis to overcome aggregation.[8] 3. Ensure the use of a side-chain protected D-Histidine derivative.[5][6]
Formation of guanidinylation byproducts Use of uronium/aminium-based coupling reagents (e.g., HBTU, HATU) which can react with the free N-terminal amine of the peptide.1. Use phosphonium-based coupling reagents (e.g., PyBOP) or carbodiimides instead.[5] 2. If using uronium/aminium reagents, minimize the reaction time and use the minimum necessary equivalents.
Unexpected side products Aspartimide formation if an Asp-His sequence is present.If synthesizing an Asp-His sequence, be aware that the histidine side chain can catalyze aspartimide formation. Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[8]

Data Presentation: Comparison of D-Histidine Derivatives and Coupling Methods

Table 1: Qualitative Performance of Common D-Histidine Derivatives in Fmoc-SPPS

DerivativeRacemization SuppressionCoupling EfficiencyCleavage ConditionsKey Considerations
Fmoc-D-His(Trt)-OH ModerateGoodStandard TFA cleavageMost common derivative, but may require optimization to minimize racemization.[6]
Fmoc-D-His(Boc)-OH HighGoodStandard TFA cleavageExcellent choice for minimizing racemization, particularly in difficult sequences.[1][10]
Fmoc-D-His(Bom)-OH Very HighGoodHarsher acid (e.g., TFMSA)Offers superior racemization suppression but requires stronger cleavage conditions.[2]
Fmoc-D-His-OH (unprotected) LowVariableN/ANot recommended due to high risk of racemization and side-chain acylation.[4][6]

Table 2: Recommended Coupling Reagent Combinations for D-Histidine Incorporation

Coupling ReagentAdditiveRelative SpeedRacemization RiskNotes
DIC HOBt or OxymaPure®ModerateLowA reliable and cost-effective combination for suppressing racemization.[5][10]
HBTU / HATU (Internal)FastModerate to HighVery efficient but can promote racemization, especially with pre-activation.[5] Avoid pre-activation.
PyBOP NoneFastModerateA phosphonium-based alternative that avoids guanidinylation side reactions.[5]
DEPBT NoneSlowVery LowExcellent for coupling racemization-prone amino acids, though slower than other reagents.[13]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-His(Boc)-OH using HBTU/DIPEA

This protocol is suitable for most standard coupling scenarios and leverages the high racemization suppression of the Boc side-chain protecting group.[1]

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform this step twice for 5-10 minutes each time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vessel, pre-dissolve Fmoc-D-His(Boc)-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the coupling solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Confirm coupling completion using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times) and proceed to the next cycle.

Protocol 2: Low-Racemization Coupling of Fmoc-D-His(Trt)-OH using DIC/HOBt

This protocol is designed to minimize racemization when using the common Trt-protected D-Histidine.[5]

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.

  • Activation: Cool the solution to 0°C and add DIC (3 eq.). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and agitate until completion.

  • Monitoring: Confirm coupling completion using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (5-7 times). The byproduct, diisopropylurea (DIU), is soluble in DMF and is washed away.

Visualizations

SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle for D-Histidine Incorporation cluster_cleavage Final Cleavage Resin Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-D-His(Prot)-OH + Activator) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Next_Cycle->Cleavage After final cycle

Caption: General workflow for D-Histidine incorporation via Fmoc-SPPS.

Racemization_Pathway Activated_D_His Activated D-His (e.g., O-acylisourea) Proton_Abstraction Intramolecular Proton Abstraction Activated_D_His->Proton_Abstraction Imidazole Imidazole Side Chain (π-Nitrogen) Imidazole->Proton_Abstraction acts as base Planar_Intermediate Planar Enolate Intermediate (Achiral) Proton_Abstraction->Planar_Intermediate Reprotonation Reprotonation Planar_Intermediate->Reprotonation D_Peptide Desired D-Peptide Reprotonation->D_Peptide 50% L_Peptide L-Peptide Impurity Reprotonation->L_Peptide 50%

Caption: Mechanism of Histidine racemization during peptide coupling.

Troubleshooting_Logic Start Problem: Low Purity of D-His Peptide Check_Racemization Check for diastereomers (Chiral HPLC / LC-MS)? Start->Check_Racemization Check_Coupling Check for deletion sequences (Ninhydrin test / LC-MS)? Start->Check_Coupling Optimize_Racemization Implement Low-Racemization Strategy: 1. Use Fmoc-D-His(Boc)-OH 2. Use DIC/Oxyma or DEPBT 3. Lower Temperature Check_Racemization->Optimize_Racemization Yes Optimize_Coupling Improve Coupling Efficiency: 1. Use stronger activator (e.g., HATU) 2. Add DMSO or use NMP solvent 3. Increase coupling time/temp Check_Coupling->Optimize_Coupling Yes

Caption: Decision workflow for troubleshooting D-Histidine incorporation.

References

Common impurities in D-Histidine monohydrochloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Histidine monohydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound?

A1: Common impurities can be broadly categorized into three groups:

  • Enantiomeric Impurities: The most common impurity is the L-enantiomer, L-Histidine monohydrochloride. Its presence can affect the stereospecificity of subsequent reactions and the pharmacological profile of synthesized peptides.

  • Related Amino Acids: Other amino acids can be present as impurities due to cross-contamination during production or as by-products of the manufacturing process. A study identified several other amino acids as potential impurities in histidine, including arginine, lysine, asparagine, aspartic acid, alanine, and glycine.[1]

  • Process-Related and Degradation Impurities: These can include starting materials, intermediates from the synthesis process, and degradation products. Potential non-amino acid impurities include histamine, histidinol, and imidazole-related compounds.[1]

Q2: How can I detect the presence of the L-enantiomer in my this compound sample?

A2: The most effective method for detecting and quantifying the L-enantiomer is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that selectively interacts with each enantiomer, allowing for their separation and quantification. Crown ether-based and macrocyclic glycopeptide chiral stationary phases are commonly used for the separation of amino acid enantiomers.[2][3]

Q3: What are the acceptable limits for impurities in this compound?

A3: Acceptable impurity limits are typically defined by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). These standards provide monographs that specify the maximum allowable levels for various impurities, including related substances and the opposite enantiomer. It is crucial to consult the relevant pharmacopeia for the specific requirements of your application.

Troubleshooting Guides

Issue 1: High Levels of L-Histidine Detected in this compound

Symptoms:

  • Chiral HPLC analysis indicates a significant peak corresponding to the L-enantiomer.

  • Unexpected side reactions or poor yields in stereospecific synthesis.

  • Inconsistent biological activity of resulting peptides.

Root Cause Analysis: The primary cause is either incomplete resolution during the manufacturing process of D-Histidine or racemization occurring during storage or handling.

Solutions:

1. Purification by Recrystallization:

Recrystallization is a fundamental and effective technique for enhancing the enantiomeric purity of crystalline amino acids. The principle relies on the slight differences in solubility between the desired enantiomer and the impurity within a specific solvent system.

  • Experimental Protocol: Recrystallization from Water-Ethanol

    • Dissolution: Dissolve the impure this compound in a minimum amount of hot deionized water (e.g., 70-85°C).

    • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated carbon.

    • Crystallization: Gradually add a less polar solvent in which the amino acid is less soluble, such as ethanol, to the hot filtrate until the solution becomes slightly turbid. The use of ethanol as an antisolvent can promote the crystallization of specific polymorphs.[4]

    • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

2. Preparative Chiral Chromatography:

For high-purity requirements, preparative chiral HPLC or other chromatographic techniques can be employed to separate the D- and L-enantiomers.

  • Methodology: This method involves scaling up analytical chiral HPLC methods. The impure this compound is dissolved and injected onto a larger-diameter column packed with a chiral stationary phase. The separated enantiomers are then collected as they elute from the column. While highly effective, this method can be more resource-intensive than recrystallization. Various chiral stationary phases are available, and the selection depends on the specific separation requirements.[5][6]

Quantitative Data on Purification:

The effectiveness of purification can be monitored by comparing the enantiomeric purity before and after the process using chiral HPLC.

Purification MethodInitial D-Histidine Purity (%)Purity After Purification (%)Common Impurity Removed
Recrystallization98.0>99.5L-Histidine
Preparative Chiral HPLC98.0>99.9L-Histidine

Note: The provided purity values are illustrative and the actual results will depend on the initial impurity levels and the specific experimental conditions.

Issue 2: Presence of Other Amino Acid Impurities

Symptoms:

  • HPLC or other analytical methods (e.g., amino acid analysis) detect the presence of other amino acids.

  • Formation of unexpected peptide sequences during synthesis.

Root Cause Analysis: These impurities typically originate from the raw materials used in the synthesis of D-Histidine or from cross-contamination during manufacturing and packaging.

Solutions:

1. Ion-Exchange Chromatography:

This technique is highly effective for separating amino acids based on their charge characteristics.

  • Experimental Protocol: Cation-Exchange Chromatography

    • Resin Preparation: A strongly acidic cation-exchange resin is packed into a column and equilibrated with a low pH buffer.

    • Sample Loading: The impure this compound is dissolved in the equilibration buffer and loaded onto the column. At a low pH, most amino acids will be positively charged and bind to the resin.

    • Elution: The bound amino acids are selectively eluted by gradually increasing the pH or the ionic strength of the buffer. Different amino acids will elute at different rates depending on their isoelectric points and affinities for the resin, allowing for their separation.

    • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the purified D-Histidine.

2. Recrystallization:

Recrystallization, as described previously, can also be effective in removing other amino acid impurities, although its selectivity may be lower than that of ion-exchange chromatography.

Visualizing the Workflow for Impurity Analysis and Removal

The following diagram illustrates a general workflow for identifying and removing impurities from this compound.

Impurity_Removal_Workflow cluster_start Initial Analysis cluster_analysis Impurity Identification cluster_decision Decision Point cluster_purification Purification Strategy cluster_final Final Product start Impure D-Histidine monohydrochloride analytical_hplc Analytical HPLC (Chiral & Reverse Phase) start->analytical_hplc Sample decision Impurity Profile Acceptable? analytical_hplc->decision Data recrystallization Recrystallization decision->recrystallization No (Minor Impurities) ion_exchange Ion-Exchange Chromatography decision->ion_exchange No (Multiple Amino Acids) prep_hplc Preparative Chiral HPLC decision->prep_hplc No (High Purity Needed) pure_product Purified D-Histidine monohydrochloride decision->pure_product Yes final_analysis Final Purity Analysis (QC) recrystallization->final_analysis ion_exchange->final_analysis prep_hplc->final_analysis final_analysis->decision Re-evaluate

References

Preventing racemization of D-Histidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of D-Histidine and its incorporation into peptides.

Frequently Asked Questions (FAQs)

Q1: Why is D-Histidine so susceptible to racemization during synthesis?

A1: Histidine is highly prone to racemization due to its imidazole side chain.[1][2] The unprotected lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring is close to the α-carbon. During the activation of the carboxyl group for peptide bond formation, this Nπ can function as an intramolecular base, abstracting the α-proton.[2][3] This abstraction leads to a planar, achiral enolate or oxazolone intermediate, which upon reprotonation can form a mixture of both D- and L-enantiomers, thus destroying the stereochemical integrity of the residue.[2][4][5]

Q2: What is the most effective general strategy to prevent racemization of D-Histidine?

A2: The primary and most effective strategy is the protection of the imidazole side chain, specifically at the π-nitrogen (Nπ).[2][6][7] Attaching a suitable protecting group to this nitrogen suppresses its ability to act as an internal base, thereby minimizing α-proton abstraction and preserving the stereochemistry of the D-Histidine residue.[2]

Q3: Which side-chain protecting groups are recommended for D-Histidine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

A3: The choice of protecting group is critical and depends on the specific coupling conditions and the desired degree of suppression.

  • Trityl (Trt): While common, the Trt group protects the τ-nitrogen (Nτ) and provides only minimal suppression of racemization.[2]

  • tert-Butoxycarbonyl (Boc): A Boc group on the imidazole side chain is highly effective at reducing racemization, even at the elevated temperatures often used in microwave-assisted synthesis.[2]

  • Benzyloxymethyl (Bom): The Bom group is very effective at suppressing racemization.[2][8]

  • Methoxybenzyl (Momb) and 4-methoxybenzyloxymethyl (MBom): These groups, by protecting the π-imidazole nitrogen, significantly reduce racemization.[2][6][9]

Q4: How do coupling reagents and additives affect D-Histidine racemization?

A4: The choice of coupling reagent and the use of additives are crucial factors.

  • Coupling Reagents: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) can cause significant racemization if used without additives because they promote the formation of racemization-prone oxazolone intermediates.[4][5][10]

  • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended, especially when using carbodiimides.[5][9][10] These additives react with the activated amino acid to form an active ester that is less prone to racemization, thereby increasing yield and reducing side reactions.[10]

Q5: Can enzymatic methods be used to synthesize D-Histidine without racemization?

A5: Yes, enzymatic synthesis is a promising alternative that offers high optical purity and productivity with less environmental impact compared to conventional chemical methods.[11][12] Enzymes like D-amino acid dehydrogenases can be used for the one-step synthesis of D-amino acids from the corresponding 2-keto acid with very high stereoselectivity.[13]

Troubleshooting Guide

Problem: Significant racemization of my D-Histidine residue is detected in the final product.

Potential CauseRecommended Solution
Inadequate Side-Chain Protection: The chosen protecting group (e.g., Trt) may not be sufficient to prevent α-proton abstraction by the imidazole ring.[2]Switch to a more robust protecting group that specifically masks the π-nitrogen (Nπ), such as Boc, Bom, or MBom.[2][8][9]
Aggressive Coupling Conditions: High reaction temperatures and the use of strong, sterically unhindered bases can accelerate racemization.[4][10]Perform the coupling reaction at a lower temperature (e.g., 0°C).[5] Use a bulkier, less nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine, as they have been shown to cause less racemization.[10]
Suboptimal Coupling Reagent/Additive Combination: Using a carbodiimide reagent (DCC, DIC) without an appropriate additive is a common cause of racemization.[5]Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like HOBt or HOAt.[5][9][10]
Prolonged Activation Time: Allowing the D-Histidine to remain in its activated state for an extended period before coupling increases the opportunity for racemization.Minimize the pre-activation time before adding the activated amino acid to the resin-bound peptide.[5]

Data Summary

The selection of an appropriate side-chain protecting group for the imidazole nitrogen is the most critical factor in preventing racemization. The following table summarizes the relative effectiveness of commonly used protecting groups.

Protecting GroupAttachment SiteRacemization Suppression EfficacyKey Considerations
Trityl (Trt) Nτ (tau)LowOffers minimal protection against racemization.[2]
Tosyl (Tos) Nπ (pi)ModerateCan be removed by HOBt, which is often present in coupling reactions.[8]
Benzyloxymethyl (Bom) Nπ (pi)HighVery effective in suppressing racemization.[2][8]
tert-Butoxycarbonyl (Boc) Nπ (pi)Very HighHighly effective, even under microwave conditions.[2]
4-methoxybenzyloxymethyl (MBom) Nπ (pi)Very HighOffers an excellent solution for eliminating racemization.[6]

Experimental Protocols

Protocol 1: Racemization-Suppressed Coupling of Fmoc-D-His(Boc)-OH in SPPS

This protocol outlines a standard procedure for incorporating a side-chain protected D-Histidine residue into a peptide sequence while minimizing the risk of racemization.

  • Resin Preparation: Swell the resin (pre-loaded with the preceding amino acid, N-terminus deprotected) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-D-His(Boc)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and a suitable coupling reagent like HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-3 minutes. Do not exceed 5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated amino acid solution to the reaction vessel.

    • Agitate the mixture at room temperature for 2 hours. For particularly sensitive sequences, perform the coupling at 0°C.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally DMF again (3 times) to remove any unreacted reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat steps 3 and 4.

Protocol 2: Analysis of Enantiomeric Purity via Chiral Chromatography

This protocol provides a general method to determine the extent of racemization in the final, cleaved peptide.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., Reagent K).

  • Peptide Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired product.

  • Acid Hydrolysis: Hydrolyze a small sample of the purified peptide to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

  • Chiral Analysis:

    • Analyze the amino acid hydrolysate using a chiral HPLC column (e.g., CROWNPAK CR-I(+)) or via GC-MS after derivatization with a chiral reagent.[14]

    • Use authentic standards of D-Histidine and L-Histidine to determine the retention times for each enantiomer.

    • Integrate the peak areas for the D- and L-Histidine enantiomers from the sample chromatogram to quantify the percentage of racemization.

Visual Guides

Racemization Mechanism of Histidine

The following diagram illustrates the key steps in the racemization of an activated histidine residue, where the unprotected imidazole side chain acts as an internal base.

G start Fmoc-D-His-OH activated Activated Ester (e.g., with DCC/HBTU) start->activated Coupling Reagent abstraction α-Proton Abstraction (Intramolecular) activated->abstraction imidazole Unprotected Nπ of Imidazole imidazole->abstraction Acts as Base intermediate Planar, Achiral Enolate Intermediate abstraction->intermediate reprotonation Reprotonation intermediate->reprotonation d_his Fmoc-D-His Peptide reprotonation->d_his Desired Path l_his Fmoc-L-His Peptide (Racemized Product) reprotonation->l_his Racemization Path

Caption: Mechanism of histidine racemization via intramolecular base catalysis.

Experimental Workflow for Suppressing Racemization

This workflow outlines the critical steps and considerations for minimizing racemization during the incorporation of D-Histidine in peptide synthesis.

G start Start: Select Fmoc-D-His with π-Nitrogen Protection (e.g., Fmoc-D-His(Boc)-OH) dissolve Dissolve Protected D-His, Coupling Reagent (e.g., HBTU), & Additive (e.g., HOBt) in DMF start->dissolve activate Activate with Base (DIEA) Short Pre-activation (2-3 min) dissolve->activate couple Add to N-terminus Deprotected Resin Couple at Low Temp (0-25°C) activate->couple wash Wash Resin Thoroughly (DMF, DCM) couple->wash end Result: Peptide with Preserved D-His Stereochemistry wash->end

Caption: Workflow for D-Histidine coupling with suppressed racemization.

References

Technical Support Center: D-Histidine Monohydrochloride in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of D-Histidine monohydrochloride.

I. Troubleshooting Guides (Q&A Format)

This section addresses specific chromatographic problems in a question-and-answer format, offering potential causes and solutions.

Common Chromatographic Problems

Q1: Why am I seeing no peaks or very small peaks for D-Histidine?

A1: The absence or small size of the D-Histidine peak can be attributed to several factors, ranging from incorrect instrument settings to sample degradation.

  • Detector Issues: Ensure the detector lamp is on and that the wavelength is appropriate for your analyte or its derivative. For underivatized histidine, detection is often in the low UV range (around 200-210 nm), which can be problematic due to solvent absorbance.[1][2]

  • Flow Path Problems: Check for a lack of mobile phase flow, which could be due to the pump being off or an empty solvent reservoir.

  • Sample Integrity: Verify that the correct sample was injected and that it has not degraded. The concentration might also be too low for detection.

  • Injection Issues: Ensure the sample loop is completely filled and that the injection volume is adequate.

  • Derivatization Failure: If using a derivatization method, the reaction may have failed or been inefficient.

Q2: What is causing peak tailing for my D-Histidine peak?

A2: Peak tailing, where the peak asymmetry is greater than 1, is a common issue that can compromise quantification.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Unwanted interactions between the basic D-Histidine and acidic silanol groups on the silica-based column can cause tailing. Using a mobile phase with a suitable pH or an end-capped column can mitigate this.

  • Column Contamination/Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape. Replacing the guard column or, if necessary, the analytical column may resolve the issue.[3]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase whenever possible.[3]

Q3: Why are my D-Histidine peaks fronting?

A3: Peak fronting, where the asymmetry factor is less than 1, is less common than tailing but can still occur.

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can also cause fronting. Diluting the sample or reducing the injection volume is a potential solution.[3]

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.[3]

  • Column Collapse: A sudden change in the packing structure of the column, often due to extreme pressure or pH conditions, can cause peak fronting.[3]

Q4: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram and are not related to your sample. They can arise from various sources.[4][5][6]

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common cause, especially in gradient elution. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[3][4]

  • Sample Carryover: Residuals from a previous injection can elute in a subsequent run. Optimize the autosampler's needle wash procedure with a strong solvent.[3][5]

  • Contamination from Sample Preparation: Impurities from vials, caps, filters, or reagents can introduce ghost peaks. Run a blank of your sample preparation procedure to identify the source.[3]

Q5: My baseline is drifting during the analysis. How can I fix this?

A5: Baseline drift can interfere with peak integration and quantification.

  • Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and free of contaminants. In gradient elution, a rising baseline at low UV wavelengths can occur as the concentration of a UV-absorbing solvent like methanol increases.[7][8]

  • Column Contamination: A contaminated column can lead to baseline drift. Flushing the column may help.[7]

  • Detector Lamp: An aging detector lamp can cause baseline instability.[7]

  • Temperature Fluctuations: Ensure the column oven temperature is stable.

Q6: The retention time for D-Histidine is shifting between injections. What is the cause?

A6: Variable retention times can make peak identification difficult and affect the reliability of your results.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[9]

  • Mobile Phase Composition: Changes in the mobile phase composition due to evaporation of a volatile component or improper mixing can affect retention.

  • Column Temperature Fluctuations: Inconsistent column temperature will lead to changes in retention time.[9]

  • Mobile Phase pH: Since histidine is an ionizable compound, small changes in the mobile phase pH can cause significant shifts in retention time. Ensure the mobile phase is adequately buffered.[10][11]

Issues Specific to D-Histidine Analysis

Q7: I am having trouble with the chiral separation of D- and L-Histidine. What can I do?

A7: Achieving good resolution between enantiomers requires specific chromatographic conditions.

  • Chiral Stationary Phase (CSP): A teicoplanin-based chiral stationary phase is often effective for separating histidine enantiomers.[12]

  • Mobile Phase Optimization: The mobile phase composition is critical. A mixture of methanol, water, and a small amount of an acidifier like formic acid is a common starting point. The exact ratio should be optimized for the best resolution.[12]

  • Temperature: Column temperature can influence enantioselective separation.

Q8: My D-Histidine peak has poor resolution from other components. How can I improve it?

A8: Improving resolution often involves adjusting the mobile phase conditions.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of D-Histidine and other ionizable compounds, thereby changing their retention and improving separation.[10][11]

  • Organic Modifier Concentration: Changing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will affect the retention of D-Histidine and other components.

  • Gradient Elution: If using an isocratic method, switching to a gradient elution can help to separate peaks more effectively.

Q9: What are the best practices for preparing this compound samples for HPLC?

A9: Proper sample preparation is a critical step for accurate and reproducible results.[1]

  • Solubility: this compound is soluble in water. It is best to dissolve the sample in the mobile phase to avoid peak distortion.[3]

  • Filtering: Filter all samples and standards through a 0.45 µm or 0.22 µm filter before injection to remove particulate matter that could clog the column.

  • Concentration: Prepare samples within the linear range of the detector to ensure accurate quantification.

II. Frequently Asked Questions (FAQs)

FAQ 1: Is derivatization necessary for D-Histidine analysis by HPLC?

A1: Not always, but it is often recommended. Most amino acids, including histidine, are not chromophoric, meaning they do not absorb UV light well at wavelengths where other mobile phase components do not interfere.[1] Derivatization with agents like o-phthalaldehyde (OPA) or fluorescamine allows for highly sensitive fluorescence detection. Direct UV detection is possible at low wavelengths (e.g., 200-210 nm), but this can lead to baseline issues and lower sensitivity.[2]

FAQ 2: What type of column is best suited for D-Histidine analysis?

A2: The choice of column depends on the specific analytical goal.

  • Reversed-Phase (e.g., C18): This is a common choice, often used with ion-pairing agents or after derivatization to enhance retention of the polar D-Histidine molecule.

  • Chiral Columns: For separating D- and L-histidine, a chiral stationary phase, such as one based on teicoplanin, is necessary.[12]

  • Cation Exchange: This method is effective for separating multiple amino acids based on their charge.

  • Mixed-Mode: Columns that combine reversed-phase and ion-exchange characteristics can also be used.

FAQ 3: How does the mobile phase pH affect the analysis of D-Histidine?

A3: The mobile phase pH is a critical parameter. D-Histidine is an ionizable compound with a basic imidazole side chain. The pH of the mobile phase will determine the ionization state of the molecule, which in turn significantly affects its retention time on a reversed-phase column.[10][11] Controlling the pH with a buffer is essential for achieving reproducible retention times and can be used to optimize the selectivity of the separation.

FAQ 4: What are the typical storage conditions for this compound and its solutions?

A4: this compound powder is generally stable when stored at room temperature. Solutions should be prepared fresh when possible. If storage is necessary, refrigeration may be appropriate, but stability studies should be conducted to confirm that the analyte does not degrade under the chosen storage conditions.

III. Quantitative Data Summary

Table 1: HPLC Method Parameters for Histidine Analysis

ParameterChiral Separation of Histidine Enantiomers[12]Post-Column Derivatization with OPAAnalysis of Underivatized Basic Amino Acids
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)Cation Exchange ColumnBIST™ B+ (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water/Formic Acid (e.g., 80:20 v/v with 0.1% formic acid)5 mM Nitric AcidAcetonitrile/0.2% Sulfuric Acid in Water (70/30)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25°C60°CNot Specified
Detection UV at 210 nmFluorescence (Ex: 360 nm, Em: 440 nm)UV at 210 nm
Injection Volume 10 µL10 µLNot Specified
Derivatization None (Pre-column)OPA (Post-column)None

Table 2: Troubleshooting Summary - Common HPLC Issues

IssuePossible CauseRecommended Solution
No/Small Peaks Detector lamp off, incorrect wavelength, no mobile phase flow, sample degradation.Check detector settings, ensure mobile phase flow, use fresh sample.
Peak Tailing Column overload, secondary silanol interactions, column contamination.Dilute sample, use end-capped column or adjust mobile phase pH, replace guard/analytical column.[3][7]
Ghost Peaks Contaminated mobile phase, sample carryover from autosampler.Use HPLC-grade solvents, optimize autosampler wash method.[3][4][5]
Baseline Drift Improperly prepared mobile phase, aging detector lamp, temperature fluctuations.Degas mobile phase, replace lamp, ensure stable column temperature.[7]
Retention Time Shift Insufficient column equilibration, mobile phase composition change, pH instability.Increase equilibration time, prepare fresh mobile phase, use a buffer.[9][11]

IV. Experimental Protocols

Protocol 1: Chiral Separation of D- and L-Histidine using a Teicoplanin-based Chiral Stationary Phase

This protocol is a general method and may require optimization.[12]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based chiral column.

    • Mobile Phase: A starting condition of 80:20 (v/v) methanol:water with 0.1% formic acid. The ratio should be optimized for the best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare individual stock solutions of D-Histidine and L-Histidine in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a racemic mixture by combining equal volumes of the D- and L-enantiomer solutions.

    • Prepare a series of working standards by diluting the stock solutions for calibration.

  • Sample Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic mixture to determine the retention times and resolution of the enantiomers.

    • Inject the individual enantiomer solutions to confirm the elution order.

Protocol 2: Post-Column Derivatization of Histidine with o-Phthalaldehyde (OPA) for Fluorescence Detection

This protocol is based on a method for histidine analysis in biological samples and may need adaptation.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, a post-column derivatization module (including a reagent pump and reaction coil), and a fluorescence detector.

  • Chromatographic Conditions:

    • Column: Cation exchange column.

    • Mobile Phase: 5 mM Nitric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 60°C.

    • Injection Volume: 10 µL.

  • Post-Column Derivatization:

    • Reagent: 20 mM o-phthalaldehyde (OPA) and 150 mM phosphate buffer (pH 8.5).

    • Reagent Flow Rate: 0.25 mL/min for each stream.

    • Reaction Coil: 200 cm length, maintained at 50°C.

  • Detection:

    • Fluorescence Detector: Excitation wavelength of 360 nm and an emission wavelength of 440 nm.

  • Sample Preparation and Analysis:

    • Prepare samples and standards in an appropriate diluent.

    • Equilibrate the entire system until a stable baseline is achieved.

    • Inject samples and standards for analysis.

V. Visualizations

Troubleshooting_Workflow start Problem Observed in Chromatogram peak_issue Peak Shape Problem? start->peak_issue baseline_issue Baseline Problem? peak_issue->baseline_issue No tailing Peak Tailing peak_issue->tailing Yes fronting Peak Fronting peak_issue->fronting Yes retention_issue Retention Time Problem? baseline_issue->retention_issue No ghost_peak Ghost Peaks baseline_issue->ghost_peak Yes drift Baseline Drift baseline_issue->drift Yes no_peak No or Small Peak? retention_issue->no_peak No shift RT Shift retention_issue->shift Yes no_peak_sol Check Detector, Flow, Sample Integrity no_peak->no_peak_sol Yes sol_tailing Dilute Sample, Check Column/Solvent tailing->sol_tailing sol_fronting Dilute Sample, Check Solubility fronting->sol_fronting sol_ghost Use HPLC-Grade Solvents, Optimize Wash ghost_peak->sol_ghost sol_drift Degas Mobile Phase, Check Lamp/Temp drift->sol_drift sol_shift Equilibrate Column, Buffer Mobile Phase shift->sol_shift D_Amino_Acid_Signaling cluster_post Postsynaptic Neuron l_serine L-Serine serine_racemase Serine Racemase l_serine->serine_racemase d_serine_glia D-Serine serine_racemase->d_serine_glia nmda_receptor NMDA Receptor d_serine_glia->nmda_receptor Co-agonist ca_influx Ca²⁺ Influx nmda_receptor->ca_influx downstream Downstream Signaling (e.g., Synaptic Plasticity) ca_influx->downstream Chiral_HPLC_Workflow prep_standards Prepare D- and L-Histidine Standards and Racemic Mix injection Inject Standards and Sample prep_standards->injection prep_sample Prepare D-Histidine Sample Solution prep_sample->injection hplc_setup HPLC System Setup (Chiral Column, Mobile Phase) equilibration Column Equilibration hplc_setup->equilibration equilibration->injection detection UV Detection (210 nm) injection->detection analysis Data Analysis (Retention Time, Resolution, Quantification) detection->analysis

References

D-Histidine monohydrochloride storage and degradation prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of D-Histidine monohydrochloride to ensure experimental success and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It is recommended to protect it from light.[2] The ideal storage temperature is between +2°C and +30°C.[4][5]

Q2: What are the main factors that can cause this compound to degrade?

A2: The primary factors that can lead to the degradation of this compound are exposure to heat, moisture, and incompatible materials such as strong oxidizing agents.[1] Direct sunlight should also be avoided.[6]

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation can include a change in color from its typical white or colorless appearance or the presence of clumping, which may indicate moisture absorption.[7] For experimental validation, changes in pH of a solution, or the appearance of unexpected peaks in chromatography analysis can indicate degradation.[4]

Q4: Is this compound stable in aqueous solutions?

A4: this compound is soluble in water.[8] Studies on the L-enantiomer have shown good stability in water for drinking for up to 48 hours at 25°C.[9] However, for long-term storage of solutions, it is advisable to prepare them fresh or conduct stability studies for your specific experimental conditions. The pH of the solution can influence stability.

Q5: What are the hazardous decomposition products of this compound?

A5: When exposed to high heat, this compound can decompose and release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Degradation of this compound powder.

    • Troubleshooting Steps:

      • Verify the storage conditions of your this compound stock. Ensure it was stored in a tightly sealed container in a cool, dry, and dark place.

      • Visually inspect the powder for any changes in color or texture.

      • Perform a purity analysis using a suitable method like HPLC to check for degradation products.[10][11]

      • If degradation is suspected, use a fresh, unopened container of this compound for your next experiment.

  • Possible Cause 2: Degradation of this compound in solution.

    • Troubleshooting Steps:

      • Always use freshly prepared solutions for your experiments.

      • If storing solutions is necessary, conduct a small-scale stability study under your specific storage conditions (temperature, light exposure, container type).

      • Ensure the pH of your solution is appropriate for your experiment and consider its potential impact on stability.

Problem 2: Poor solubility or precipitation in solution.
  • Possible Cause 1: Incorrect solvent or concentration.

    • Troubleshooting Steps:

      • This compound is soluble in water.[8] Confirm you are using a suitable solvent.

      • Check the concentration of your solution. If it is too high, it may exceed the solubility limit.

      • Gentle warming or agitation can aid in dissolution, but avoid excessive heat which can cause degradation.

  • Possible Cause 2: pH of the solution.

    • Troubleshooting Steps:

      • The pH of the solution can affect the solubility of amino acids. Adjusting the pH may help to dissolve the compound. The isoelectric point of histidine is approximately 7.6. Solubility is generally lowest at the isoelectric point.

Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource
TemperatureRoom temperature; +2°C to +30°C[1][4][5]
ContainerTightly closed[1][2][3]
EnvironmentDry and well-ventilated[1][2][3]
Light ExposureProtected from light[2]
Incompatible MaterialsStrong oxidizing agents[1]

Table 2: Physicochemical Properties of Histidine Monohydrochloride

PropertyValueSource
AppearanceWhite to almost white crystalline powder or colorless crystals[4][5]
pH (1% solution in water)3.5 - 4.5[11]
Melting Point~254 °C (Decomposes)[6]
Water Solubility50 mg/ml[8]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC

Objective: To determine the stability of a this compound solution under specific storage conditions over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in your desired aqueous buffer.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial concentration and purity of this compound.[10]

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week), remove a vial from each storage condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound and the presence of any new peaks (degradation products) at each time point to the initial analysis. Calculate the percentage of this compound remaining.

Visualizations

Storage_and_Handling_Workflow cluster_storage Optimal Storage cluster_handling Experimental Handling cluster_troubleshooting Troubleshooting storage Store this compound in a cool, dry, dark place in a tightly sealed container prepare Prepare fresh solutions for each experiment storage->prepare Leads to check_ph Verify solution pH is appropriate prepare->check_ph avoid_heat Avoid excessive heat during dissolution check_ph->avoid_heat inconsistent_results Inconsistent Results? avoid_heat->inconsistent_results check_storage Verify storage conditions inconsistent_results->check_storage If yes hplc_analysis Perform HPLC purity check check_storage->hplc_analysis use_fresh Use fresh stock hplc_analysis->use_fresh

Caption: Workflow for optimal storage, handling, and troubleshooting of this compound.

Degradation_Pathway cluster_degradation_factors Degradation Factors cluster_decomposition_products Decomposition Products D_Histidine_HCl This compound Heat Heat D_Histidine_HCl->Heat Moisture Moisture D_Histidine_HCl->Moisture Oxidizing_Agents Strong Oxidizing Agents D_Histidine_HCl->Oxidizing_Agents CO Carbon Monoxide Heat->CO Leads to CO2 Carbon Dioxide Heat->CO2 NOx Nitrogen Oxides Heat->NOx HCl_gas Hydrogen Chloride Gas Heat->HCl_gas

Caption: Potential degradation pathways of this compound.

References

pH-dependent behavior of D-Histidine monohydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving D-Histidine monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values of D-Histidine?

A1: D-Histidine has three pKa values corresponding to the carboxylic acid group, the imidazole side chain, and the amino group. While values can vary slightly with experimental conditions such as temperature and ionic strength, the approximate pKa values are 1.80 for the carboxyl group, 6.04 for the imidazole group, and 9.33 for the amino group.[1]

Q2: What is the effective buffering range for a D-Histidine buffer?

A2: The effective buffering range of a buffer is typically considered to be pKa ± 1. For a D-Histidine buffer, the most relevant buffering range for many biological applications is centered around the pKa of its imidazole side chain. Therefore, D-Histidine is an effective buffer in the pH range of approximately 5.0 to 7.0.[2]

Q3: How does the net charge of D-Histidine change with pH?

A3: The net charge of D-Histidine is dependent on the pH of the solution due to the protonation state of its ionizable groups.

  • At a pH below its first pKa (~1.8), the molecule has a net charge of +2.

  • Between the first and second pKa values (pH ~1.8 to ~6.0), the net charge is +1.

  • Between the second and third pKa values (pH ~6.0 to ~9.3), the molecule is predominantly in its zwitterionic form with a net charge of 0.

  • At a pH above its third pKa (~9.3), the net charge is -1.

Q4: What is the solubility of this compound in water?

A4: this compound is freely soluble in water. The solubility is reported to be 149.55 g/L.[3][4] The pH of a 100 g/L solution in water at 20°C is between 3.5 and 4.5.[3][4]

Q5: How should this compound solutions be stored?

A5: Solid this compound should be stored at 2-30°C.[3][4] For solutions, it is recommended to store them at 4°C in the dark.[5] To avoid repeated freeze-thaw cycles which can affect stability, it is advisable to aliquot stock solutions.[6]

Q6: Is there a difference in the pH-dependent behavior between D-Histidine and L-Histidine?

A6: No, the pH-dependent physicochemical properties such as pKa values, solubility, and buffering capacity are identical for D-Histidine and L-Histidine. The only difference between the two is their stereochemistry, which can be critical for biological activity and interactions with chiral molecules like proteins.

Troubleshooting Guides

Problem: Unexpected pH of a freshly prepared this compound solution.

  • Possible Cause 1: Incorrect amount of solute or solvent.

    • Solution: Double-check all calculations and ensure accurate weighing of the this compound and measurement of the solvent volume.

  • Possible Cause 2: Inaccurate pH meter calibration.

    • Solution: Recalibrate the pH meter using fresh, standard buffer solutions before measuring the pH of your D-Histidine solution.

  • Possible Cause 3: Contamination of water.

    • Solution: Use high-purity, deionized water for solution preparation to avoid contaminants that could affect the pH.

Problem: Precipitation occurs when adjusting the pH of the D-Histidine solution.

  • Possible Cause 1: The pH has been adjusted to the isoelectric point (pI) of D-Histidine.

    • Explanation: At its isoelectric point (approximately pH 7.6), D-Histidine has its lowest solubility.

    • Solution: If possible for your experiment, avoid adjusting the pH to this specific value. If the experiment requires this pH, consider working with a lower concentration of D-Histidine.

  • Possible Cause 2: High concentration of the solution.

    • Solution: Try preparing a more dilute solution of this compound.

Problem: The prepared D-Histidine buffer has a lower than expected buffering capacity.

  • Possible Cause 1: The experimental pH is outside the effective buffering range of D-Histidine.

    • Solution: Ensure that the pH of your experiment is within the optimal buffering range of D-Histidine (pH 5.0-7.0). If your experimental pH is outside this range, consider using a different buffering agent.

  • Possible Cause 2: The concentration of the D-Histidine buffer is too low.

    • Solution: Increase the concentration of the D-Histidine buffer to provide sufficient buffering capacity against pH changes.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₉N₃O₂ · HCl · H₂O
Molecular Weight209.63 g/mol [3][4]
Melting Point254 °C (decomposes)[3][4]
pKa₁ (Carboxyl)~1.80[1]
pKa₂ (Imidazole)~6.04[1]
pKa₃ (Amino)~9.33[1]
Solubility in Water149.55 g/L[3][4]
pH (100 g/L in H₂O at 20°C)3.5 - 4.5[3][4]

Table 2: pH-Dependent Net Charge of D-Histidine

pH RangeDominant SpeciesNet Charge
< 1.8H₃His²⁺+2
1.8 - 6.0H₂His⁺+1
6.0 - 9.3HHis (Zwitterion)0
> 9.3His⁻-1

Experimental Protocols

Protocol 1: Preparation and pH Titration of a this compound Solution

This protocol describes the preparation of a this compound solution and its titration with a strong base to observe its pH-dependent buffering behavior.

Materials:

  • This compound

  • Deionized water

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

Equipment:

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • Calibrated pH meter with electrode

  • Burette

Procedure:

  • Solution Preparation:

    • Accurately weigh the required amount of this compound to prepare a 0.1 M solution. For example, to prepare 100 mL of a 0.1 M solution, weigh out 2.096 g of this compound.

    • Dissolve the weighed solid in approximately 80 mL of deionized water in a beaker with the aid of a magnetic stirrer.

    • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to the 100 mL mark with deionized water and mix thoroughly.

  • pH Titration:

    • Calibrate the pH meter using the standard pH buffers.

    • Transfer a known volume (e.g., 50 mL) of the prepared 0.1 M this compound solution to a beaker with a magnetic stir bar.

    • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

    • Record the initial pH of the solution.

    • Fill the burette with the standardized 0.1 M NaOH solution.

    • Add the NaOH solution in small increments (e.g., 0.5 mL or 1.0 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches approximately 11-12.

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence points and buffering regions can be determined from this curve.

Visualizations

G pH-Dependent Protonation States of D-Histidine cluster_pH Solution pH cluster_species Dominant D-Histidine Species pH_low < 1.8 species1 H3His²⁺ (Net Charge: +2) pH_mid1 1.8 - 6.0 species2 H₂His⁺ (Net Charge: +1) pH_mid2 6.0 - 9.3 species3 HHis (Zwitterion) (Net Charge: 0) pH_high > 9.3 species4 His⁻ (Net Charge: -1) species1->species2 pKa₁ ≈ 1.8 species2->species3 pKa₂ ≈ 6.0 species3->species4 pKa₃ ≈ 9.3 G Experimental Workflow: pH Titration of this compound start Start prep Prepare 0.1 M This compound Solution start->prep calibrate Calibrate pH Meter prep->calibrate measure_initial_pH Measure Initial pH of Solution calibrate->measure_initial_pH titrate Titrate with 0.1 M NaOH in Increments measure_initial_pH->titrate record Record pH and Volume of NaOH Added titrate->record record->titrate Continue until pH ~11-12 plot Plot pH vs. Volume of NaOH record->plot analyze Analyze Titration Curve for pKa Values and Buffering Regions plot->analyze end End analyze->end G Troubleshooting: Unexpected pH of D-Histidine Solution start Problem: Unexpected pH q1 Were calculations and weighing/measurements double-checked? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the pH meter recently calibrated with fresh buffers? a1_yes->q2 If so, sol1 Solution: Recalculate and re-prepare the solution accurately. a1_no->sol1 Then a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was high-purity, deionized water used? a2_yes->q3 If so, sol2 Solution: Recalibrate the pH meter. a2_no->sol2 Then a3_yes Yes q3->a3_yes a3_no No q3->a3_no end If problem persists, consider other contamination sources. a3_yes->end Then sol3 Solution: Use high-purity water. a3_no->sol3 Then

References

Technical Support Center: Optimizing Reactions with D-Histidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of your reactions involving D-Histidine monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in peptide synthesis when incorporating D-Histidine?

Low yields when incorporating D-Histidine are often due to several factors related to its unique imidazole side chain. The primary culprits include incomplete coupling reactions, side reactions, and racemization.[1] Peptide aggregation, where the growing peptide chain folds on itself on the solid support, can also block reactive sites and hinder the coupling of the incoming D-Histidine.[1][2]

Q2: How does the choice of solvent affect my reaction?

The solvent plays a crucial role in solvating the growing peptide chain and the reagents. N,N-Dimethylformamide (DMF) is a common choice, but if you observe resin clumping or poor swelling, which are signs of peptide aggregation, switching to N-methylpyrrolidone (NMP) may improve solvation.[2] In some difficult cases, a mixture of solvents or the addition of chaotropic salts can be beneficial.[2] The solubility of this compound is also a key consideration; it is freely soluble in water but may have limited solubility in some organic solvents.[]

Q3: What is racemization and why is it a significant issue with D-Histidine?

Racemization is the conversion of the desired D-isomer into the unwanted L-isomer, leading to diastereomeric impurities that are difficult to separate from the final product.[1] Histidine is particularly susceptible to racemization during the carboxyl group activation step of peptide synthesis.[1] The imidazole ring of the histidine side chain can act as an internal base, facilitating the removal of the alpha-proton and leading to a loss of stereochemical purity.[1][4]

Q4: How can I minimize racemization during the coupling of D-Histidine?

Several strategies can help minimize racemization:

  • Choice of Coupling Reagent: Using coupling reagents known for low racemization, such as those based on uronium/aminium salts (e.g., HATU, HBTU) in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure), is crucial.[5][6][7]

  • Side-Chain Protection: Employing a protecting group on the imidazole side chain, such as Trityl (Trt) or tert-butyloxycarbonyl (Boc), can prevent side reactions and reduce racemization.[1][5]

  • Control Pre-activation Time: Avoid prolonged pre-activation of the D-Histidine before adding it to the resin. An in situ activation approach, where the coupling reagent is added to the mixture of the amino acid and the resin, is often preferred.[1]

  • Temperature Control: While elevated temperatures can sometimes improve coupling efficiency in cases of peptide aggregation, they can also increase the risk of racemization.[2][5] It is important to carefully control the reaction temperature.

Q5: What is the importance of pH in reactions with D-Histidine?

The pH of the reaction medium can significantly influence the reactivity of D-Histidine. The imidazole side chain has a pKa of around 6.0, meaning it can be protonated or deprotonated near physiological pH.[8] This change in protonation state can affect the nucleophilicity of the side chain and its potential to participate in unwanted side reactions. In enzymatic reactions, pH is critical for optimal activity.[9] For peptide synthesis, maintaining the appropriate pH is essential for efficient coupling and minimizing side reactions.

Troubleshooting Guide

Problem: Low or no yield of the desired product.

Possible Cause Suggested Solution
Incomplete Coupling Reaction - Extend the reaction time. A doubling of the standard time can be a good starting point.[2]- Perform a "double couple," where the coupling step is repeated for the D-Histidine residue and the subsequent amino acid.[2]- Use a more potent coupling reagent, such as HATU or HBTU, especially for sterically hindered couplings.[2]- Monitor the reaction completion using a qualitative method like the Kaiser test to check for free primary amines.[1][10]
Peptide Aggregation - Switch the synthesis solvent from DMF to NMP to improve solvation of the peptide chain.[2]- Incorporate structure-disrupting elements like pseudoproline dipeptides if the sequence allows.[2]- Perform the synthesis at an elevated temperature (e.g., 50-60°C), but be mindful of the increased risk of racemization.[2][5]
Side Reactions - Ensure the imidazole side chain of D-Histidine is adequately protected with a group like Trt or Boc to prevent its nucleophilic attack.[1][5]- Use coupling additives such as HOBt or Oxyma Pure to suppress side reactions.
Poor Solubility of this compound - Ensure complete dissolution of this compound in the reaction solvent before initiating the reaction. Sonication may aid dissolution. - Consider using a co-solvent system to improve solubility.

Problem: Presence of significant impurities in the final product.

Possible Cause Suggested Solution
Racemization - Use a side-chain protected D-Histidine derivative (e.g., Fmoc-D-His(Boc)-OH or Fmoc-D-His(Trt)-OH).[5]- Employ coupling reagents and additives known to minimize racemization (e.g., DIC/Oxyma Pure, HATU/HOAt).[1][10]- Avoid prolonged pre-activation of the amino acid before coupling.[1]- Carefully control the reaction temperature, as higher temperatures can increase epimerization.[11]
Guanidinylation of the N-terminal amine - This can occur when using an excess of uronium-based coupling reagents like HATU.[10] Avoid using a large excess of the coupling reagent.
Incomplete Deprotection - If using Fmoc chemistry, ensure complete removal of the Fmoc group by treating with 20% piperidine in DMF.[5]- Extend the deprotection time if necessary and confirm completion with a qualitative test.

Quantitative Data Summary

Table 1: Epimerization Levels of Histidine with Different Coupling Methods and Temperatures

Coupling MethodTemperatureEpimerization (D-His)Protecting Group
HBTU/DIEARoom Temperature1.79%Fmoc-His(Trt)-OH
CarboMAX90 °C1.12%Fmoc-His(Boc)-OH
CarboMAX105 °C1.05%Fmoc-His(Boc)-OH
Data adapted from CEM Corporation application note.[11]

Table 2: Solubility of D-Histidine in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x10^3)
Water1.137
N,N-Dimethylformamide (DMF)~0.1
N-Methyl-2-pyrrolidone (NMP)3.639
Ethanol~0.05
Dimethyl Sulfoxide (DMSO)~0.2
Data is approximate and compiled from various sources for comparative purposes.[12][13]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling a Trityl-protected D-Histidine derivative to a growing peptide chain on a solid support using DIC and HOBt.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide resin) in high-purity DMF for at least 30 minutes in a reaction vessel.
  • Perform the N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and byproducts.

2. Reagent Preparation:

  • In a separate vessel, prepare a solution of Fmoc-D-His(Trt)-OH (3 equivalents relative to resin loading) in DMF.
  • Prepare a separate solution of HOBt (3 equivalents) in DMF.
  • Have N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) ready.

3. Coupling Reaction (In Situ Activation):

  • Add the Fmoc-D-His(Trt)-OH solution to the washed peptide-resin.
  • Add the HOBt solution to the resin slurry.
  • Finally, add the DIC to the reaction vessel to initiate the coupling.
  • Agitate the reaction mixture at room temperature for 2-4 hours.

4. Monitoring the Reaction:

  • Perform a qualitative Kaiser test to check for the presence of free primary amines.[1] A negative result (yellow beads) indicates the coupling is complete.
  • If the Kaiser test is positive (blue beads), extend the coupling time by 1-2 hours and re-test.

5. Washing:

  • Once the reaction is complete, drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble diisopropylurea (DIU) byproduct.
  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HATU-Mediated Coupling of Fmoc-D-His(Boc)-OH

This protocol is suitable for more challenging couplings, leveraging the high efficiency of HATU. The use of Fmoc-D-His(Boc)-OH is recommended at elevated temperatures to minimize racemization.[11]

1. Resin Preparation and Deprotection:

  • Follow steps 1a-1c from Protocol 1.

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-D-His(Boc)-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution.
  • Allow the mixture to pre-activate for 1-2 minutes.

3. Coupling:

  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be raised to 50°C, but careful monitoring for racemization is advised.[5]

4. Monitoring and Washing:

  • Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling: 1. Add Fmoc-D-His(Protection)-OH 2. Add Coupling Reagents (e.g., DIC/HOBt) 3. React for 2-4 hours wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash with DMF kaiser_test->wash2 Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive next_cycle Proceed to Next Cycle wash2->next_cycle extend_coupling Extend Coupling Time / Double Couple incomplete->extend_coupling extend_coupling->coupling troubleshooting_workflow start Low Yield Observed check_coupling Was coupling complete? (Check Kaiser Test results) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling No check_aggregation Signs of aggregation? (Resin clumping, poor swelling) check_coupling->check_aggregation Yes troubleshoot_coupling Extend time, Double couple, Use stronger coupling agent incomplete_coupling->troubleshoot_coupling end Re-run Synthesis with Optimized Conditions troubleshoot_coupling->end aggregation Peptide Aggregation check_aggregation->aggregation Yes check_impurities Significant impurities present? check_aggregation->check_impurities No troubleshoot_aggregation Switch to NMP, Use elevated temp., Add structure-disrupting moieties aggregation->troubleshoot_aggregation troubleshoot_aggregation->end impurities Side Reactions / Racemization check_impurities->impurities Yes check_impurities->end No troubleshoot_impurities Check side-chain protection, Optimize coupling reagents/additives, Control temperature impurities->troubleshoot_impurities troubleshoot_impurities->end racemization_mechanism d_histidine D-Histidine (Activated) α-proton imidazole Imidazole Side Chain (π-nitrogen acts as base) d_histidine->imidazole Proton Abstraction transition_state Planar Enolate Intermediate (Loss of Chirality) imidazole->transition_state reprotonation Reprotonation transition_state->reprotonation reprotonation->d_histidine Attack from original face l_histidine L-Histidine (Racemized Product) reprotonation->l_histidine Attack from opposite face

References

Validation & Comparative

D-Histidine vs. L-Histidine: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histidine, a proteogenic amino acid, exists as two stereoisomers, D-Histidine and L-Histidine. While L-Histidine is the naturally occurring enantiomer integral to protein synthesis and a multitude of physiological processes, the biological role of D-Histidine is less understood but of increasing interest in biomedical research. This guide provides an objective comparison of D- and L-Histidine in biological assays, presenting available experimental data, detailed protocols for comparative analysis, and visualizations of relevant biological pathways.

Introduction to D- and L-Histidine

L-Histidine is an essential amino acid in humans and is a precursor for the biosynthesis of histamine and carnosine.[1][2] Its imidazole side chain allows it to act as a proton shuttle in enzymatic reactions and as a ligand for metal ions in metalloproteins.[3][4] L-Histidine plays crucial roles in immune response, neurotransmission, and gastric acid secretion through its conversion to histamine.[5][6]

D-amino acids, including D-Histidine, are less common in mammals but are found in microorganisms and have been identified in various tissues, where they may act as signaling molecules.[7] While often considered biologically inactive in higher organisms, research into the specific functions of D-amino acids is an expanding field.

Quantitative Data Comparison

Direct comparative quantitative data for D-Histidine and L-Histidine in various biological assays is limited in publicly available literature. However, some studies have investigated their cytotoxic effects.

Biological AssayCell LineIsomerConcentrationResultCitation
Cytotoxicity (LDH Release)Primary Rat HepatocytesL-Histidine198 mM89 ± 5% LDH Release[8]
Cytotoxicity (LDH Release)Primary Rat HepatocytesD-Histidine198 mMHigh (comparable to L-histidine)[8]
Cytotoxicity (MTT Assay)SW1990 Pancreatic Cancer CellsL-Histidine10 mMInduces cytotoxicity[9]
CytotoxicityHaCaT KeratinocytesL-Histidineup to 4.0 mMNo cytotoxic effects[8]
CytotoxicityHaCaT KeratinocytesL-Histidinamideup to 4.0 mMNo cytotoxic effects[8]

Signaling Pathways and Experimental Workflows

L-Histidine to Histamine Signaling Pathway

A primary function of L-Histidine is its conversion to histamine, a key signaling molecule in inflammatory and allergic responses. This pathway is initiated by the enzyme L-histidine decarboxylase.

L_Histidine_to_Histamine_Pathway L_Histidine L-Histidine HDC L-Histidine Decarboxylase L_Histidine->HDC Histamine Histamine Receptor Histamine Receptors (H1, H2, H3, H4) Histamine->Receptor Binds to HDC->Histamine Response Cellular Responses (e.g., Inflammation, Gastric Acid Secretion) Receptor->Response Activates

Caption: L-Histidine conversion to histamine and subsequent receptor activation.

There is currently limited evidence to suggest that D-Histidine is a substrate for L-histidine decarboxylase to produce histamine.

Experimental Workflow: Comparative Cytotoxicity Analysis

To compare the cytotoxic effects of D-Histidine and L-Histidine, a lactate dehydrogenase (LDH) release assay can be employed. This assay measures the release of LDH from damaged cells into the culture medium.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Prepare_Compounds 2. Prepare D- & L-Histidine Solutions Treat_Cells 3. Treat Cells with Histidine Isomers Prepare_Compounds->Treat_Cells Incubate 4. Incubate for a Defined Period Treat_Cells->Incubate Collect_Supernatant 5. Collect Culture Supernatant Incubate->Collect_Supernatant LDH_Reaction 6. Perform LDH Assay Collect_Supernatant->LDH_Reaction Measure_Absorbance 7. Measure Absorbance LDH_Reaction->Measure_Absorbance Calculate_Cytotoxicity 8. Calculate % Cytotoxicity Measure_Absorbance->Calculate_Cytotoxicity

Caption: Workflow for comparing cytotoxicity using an LDH release assay.

Experimental Protocols

Cytotoxicity Assay (LDH Release Assay)

This protocol is adapted from methodologies used to assess cell membrane integrity as a measure of cytotoxicity.[8]

Materials:

  • Mammalian cell line of interest (e.g., primary hepatocytes, HepG2)

  • Complete cell culture medium

  • D-Histidine and L-Histidine

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of D-Histidine and L-Histidine in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve a range of final concentrations for treatment.

  • Cell Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of D-Histidine or L-Histidine. Include untreated cells as a negative control and a positive control for maximum LDH release (provided in the assay kit).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay: Following incubation, carefully collect the supernatant from each well. Perform the LDH release assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each treatment group relative to the controls.

L-Histidine Enzymatic Assay

This protocol is based on the principle of enzymatic conversion of L-Histidine to histamine, which is then measured.[1]

Materials:

  • Biological samples (e.g., plasma, cell lysates)

  • L-Histidine standards

  • Histidine Decarboxylase (HDC)

  • Histamine Dehydrogenase (HDH)

  • Colorimetric probe (e.g., WST-1)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare samples as required (e.g., deproteinize plasma or lyse cells).

  • Standard Curve: Prepare a series of L-Histidine standards of known concentrations.

  • Reaction Setup: In a 96-well plate, add standards and unknown samples. For each unknown sample, prepare paired wells: one with HDC (+HDC) and one without (-HDC) to measure background.

  • Enzymatic Reaction (Histidine to Histamine): Add HDC to the standard wells and the +HDC sample wells. Add assay buffer to the -HDC wells. Incubate to allow the conversion of L-Histidine to histamine.

  • Detection: Add a reaction mix containing HDH and the colorimetric probe to all wells. Incubate to allow the conversion of the probe, which results in a color change.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Data Analysis: Subtract the absorbance of the -HDC wells from the +HDC wells for each sample. Determine the concentration of L-Histidine in the samples by comparing their absorbance to the standard curve.

D-Histidine Enzymatic Assay (using D-Amino Acid Oxidase)

This protocol utilizes D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids, to detect D-Histidine. The production of hydrogen peroxide in this reaction is measured.

Materials:

  • D-Histidine standards and samples

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Fluorogenic or colorimetric HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.5)

  • 96-well plate (black for fluorescence)

  • Microplate reader (with fluorescence or absorbance capabilities)

Procedure:

  • Reagent Preparation: Prepare working solutions of DAAO, HRP, and the HRP substrate in the assay buffer. Prepare a standard curve of D-Histidine.

  • Reaction Setup: In a 96-well plate, add the assay buffer, HRP solution, and HRP substrate to each well.

  • Initiate Reaction: Add the D-Histidine standards or samples to the wells, followed by the DAAO working solution to start the reaction. Include a negative control without DAAO.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence or absorbance over time.

  • Data Analysis: Plot the reaction rate (change in signal per unit time) against the concentration of the D-Histidine standards to generate a standard curve. Determine the concentration of D-Histidine in the samples from this curve.

Conclusion

The biological activity of L-Histidine is well-established, with its roles in protein structure, enzyme catalysis, and as a precursor to important signaling molecules. In contrast, the biological functions of D-Histidine in mammals are still largely unexplored. The available data suggests that at high concentrations, both isomers can exhibit cytotoxicity. For researchers investigating the potential roles of D-Histidine or comparing the effects of these stereoisomers, the experimental protocols provided in this guide offer a framework for conducting such analyses. Further research is warranted to elucidate the specific biological activities of D-Histidine and to directly compare its performance with L-Histidine in a wider range of biological assays.

References

A Researcher's Guide to Validating the Chiral Purity of D-Histidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of compounds like D-Histidine monohydrochloride is a critical step in guaranteeing product safety and efficacy. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the chiral purity of this compound depends on several factors, including the required sensitivity, resolution, analysis time, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation); can achieve Rs of 7.8–16.5[1]Varies depending on chiral auxiliary; provides qualitative and quantitative information on enantiomeric excess.
Limit of Detection (LOD) 0.9 µg·L⁻¹[2]Down to 5 nM for neutral amino acids[3]Generally higher than HPLC and CE; dependent on the specific technique and chiral auxiliary used.
Limit of Quantification (LOQ) 2.7 µg·L⁻¹[2]Typically 3x LODGenerally higher than HPLC and CE.
Analysis Time < 15 minutes< 10 minutes[4]Minutes to hours, depending on the experiment.
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Differential migration of enantiomers in an electric field, often with a chiral selector in the background electrolyte.Chemical shift differences between enantiomers induced by a chiral solvating or derivatizing agent.
Common Chiral Selectors Teicoplanin-based, Cinchona alkaloid-based, Crown-ether based stationary phases.Ligand-exchange with metal complexes (e.g., Cu(II)), cyclodextrins.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), chiral derivatizing agents (e.g., Mosher's acid).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the chiral separation of D- and L-Histidine using a chiral stationary phase.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, a teicoplanin-based column).

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate), with a typical starting ratio of 80:20 (v/v). The pH of the aqueous buffer may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of racemic D/L-Histidine monohydrochloride in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a solution of the this compound sample to be tested in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the this compound sample.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.

    • Calculate the peak areas for both enantiomers in the sample chromatogram.

    • Determine the chiral purity (enantiomeric excess, ee%) using the formula: ee% = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

Capillary Electrophoresis (CE)

This protocol describes a ligand-exchange capillary electrophoresis method for the chiral separation of histidine enantiomers.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM sodium phosphate buffer (pH 7.0) containing a chiral selector, such as 5 mM N-(2-hydroxy-octyl)-L-4-hydroxyproline and 2.5 mM copper(II) sulfate.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 210 nm.

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the BGE.

  • Standard and Sample Preparation: Dissolve the racemic D/L-Histidine standard and the this compound sample in deionized water or the BGE at a suitable concentration.

  • Analysis:

    • Rinse the capillary with the BGE.

    • Inject the racemic standard to determine the migration times of the D- and L-enantiomers.

    • Inject the this compound sample.

  • Data Analysis:

    • Identify the peaks for D- and L-Histidine.

    • Calculate the peak areas and determine the chiral purity as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample.

  • Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol ((R)-TFAE).

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O).

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable volume of D₂O in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar excess of the chiral solvating agent (e.g., 2-5 equivalents of (R)-TFAE) to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Compare the spectrum of the mixture with the original spectrum. The presence of the L-enantiomer will result in a separate set of signals for some of the histidine protons.

    • Integrate the signals corresponding to the D- and L-enantiomers.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Visualizing the Workflow

The general workflow for validating the chiral purity of this compound can be visualized as a logical progression from sample preparation to data analysis and final reporting.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Reporting Sample This compound Sample SamplePrep Sample and Standard Preparation Sample->SamplePrep Standard Racemic D/L-Histidine Standard Standard->SamplePrep Solvent Mobile Phase / BGE / NMR Solvent Solvent->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC CE Capillary Electrophoresis Analysis SamplePrep->CE NMR NMR Analysis SamplePrep->NMR Chromatogram Chromatogram / Spectrum Acquisition HPLC->Chromatogram CE->Chromatogram NMR->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (ee%) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for chiral purity validation.

Alternative and Emerging Methods

Beyond the conventional techniques, novel methods for the chiral discrimination of histidine are being developed. These include:

  • Fluorescent Probes: Systems that exhibit enantioselective fluorescent enhancement upon binding to one enantiomer of histidine over the other.

  • Colorimetric Assays: Methods employing gold nanoparticles that show a color change in the presence of different histidine enantiomers.

These methods offer the potential for rapid and high-throughput screening, although they may require more specialized reagents and validation compared to the established chromatographic and spectroscopic techniques.

References

A Spectroscopic Comparison of D- and L-Histidine Monohydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of D- and L-Histidine monohydrochloride. The following sections detail the structural similarities and differences between these enantiomers as revealed by various spectroscopic techniques, supported by experimental data and detailed methodologies.

Histidine, an essential amino acid, possesses a unique imidazole side chain that allows it to participate in a variety of biological functions, including catalysis in enzymes and proton buffering. Its chirality, existing as D- and L-enantiomers, is of significant interest in drug development and structural biology. While chemically identical in terms of atomic composition and connectivity, these stereoisomers exhibit distinct three-dimensional arrangements that can be probed and differentiated by spectroscopic methods.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for D- and L-Histidine monohydrochloride. Due to the enantiomeric relationship, significant differences in chemical shifts are not expected in an achiral solvent. However, even subtle variations can be observed.

Table 1: ¹H NMR Chemical Shift Data (in D₂O)

Proton Assignment D-Histidine Monohydrochloride (ppm) [1][2]L-Histidine Monohydrochloride (ppm) [3]
Imidazole C2-H8.6898.688
Imidazole C4-H7.4307.421
α-CH4.0714.061
β-CH₂3.391, 3.3673.383, 3.360

Table 2: ¹³C NMR Chemical Shift Data (in D₂O)

Carbon Assignment This compound (ppm) L-Histidine Monohydrochloride (ppm) [4][5][6][7]
Carbonyl (C=O)Data not available~172
α-CHData not available~54
β-CH₂Data not available~27
Imidazole C2Data not available134.463
Imidazole C4Data not available119.599
Imidazole C5Data not available138.873

Spectroscopic Observations Summary:

  • NMR Spectroscopy: As expected for enantiomers, the ¹H NMR spectra of D- and L-Histidine monohydrochloride in an achiral solvent like D₂O are virtually identical.[1][3] Any minor differences in reported chemical shifts are likely due to variations in experimental conditions such as pH and concentration.

  • Infrared (IR) and Raman Spectroscopy: The vibrational spectra (IR and Raman) of D- and L-Histidine monohydrochloride are also expected to be identical as they arise from the same vibrational modes of the molecule.[8][9][10][11][12] Key characteristic peaks would correspond to the stretching and bending vibrations of the carboxyl, amino, and imidazole functional groups.

  • Circular Dichroism (CD) Spectroscopy: This is the primary technique for distinguishing between enantiomers. D- and L-Histidine monohydrochloride will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs of molar ellipticity at corresponding wavelengths.[13] For instance, if L-Histidine exhibits a positive Cotton effect at a certain wavelength, D-Histidine will show a negative Cotton effect of the same magnitude at that wavelength.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of D- or L-Histidine monohydrochloride in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of a pure KBr pellet first and then the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the molecule, which is complementary to FTIR data.

Methodology:

  • Sample Preparation: Place a small amount of the solid crystalline sample directly onto a microscope slide or into a capillary tube.

  • Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Data Acquisition: Focus the laser on the sample and collect the scattered light. The spectral range of interest is typically from 200 to 3500 cm⁻¹.

  • Data Processing: The spectrum is typically displayed as intensity versus Raman shift (cm⁻¹).

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the D- and L-enantiomers based on their differential absorption of circularly polarized light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of D- or L-Histidine monohydrochloride in a suitable solvent (e.g., deionized water or a buffer solution) with a concentration that gives an absorbance of approximately 1.0 at the wavelength of interest.

  • Instrumentation: Use a circular dichroism spectropolarimeter.

  • Data Acquisition: Scan the sample in the far-UV region (e.g., 190-260 nm). A baseline spectrum of the solvent should also be recorded.

  • Data Processing: Subtract the solvent baseline from the sample spectrum. The resulting CD signal is typically reported in millidegrees and can be converted to molar ellipticity.

Mandatory Visualizations

Histidine in Signaling Pathways

Histidine plays a crucial role in cellular signaling, most notably in two-component signal transduction systems common in bacteria, archaea, fungi, and plants. In these systems, a histidine kinase autophosphorylates a conserved histidine residue in response to an environmental stimulus. This phosphoryl group is then transferred to a response regulator, which in turn modulates cellular processes. The diagram below illustrates this fundamental signaling pathway.

Histidine_Kinase_Signaling cluster_membrane Cell Membrane Sensor Sensor Domain Kinase Histidine Kinase Domain Sensor->Kinase 2. Conformational Change ADP ADP Kinase->ADP ResponseRegulator Response Regulator Kinase->ResponseRegulator 4. Phosphotransfer Stimulus External Stimulus Stimulus->Sensor 1. Binding ATP ATP ATP->Kinase 3. Autophosphorylation on Histidine PhosphoResponseRegulator Phosphorylated Response Regulator ResponseRegulator->PhosphoResponseRegulator CellularResponse Cellular Response PhosphoResponseRegulator->CellularResponse 5. Modulation of Output

Caption: A simplified diagram of a two-component histidine kinase signaling pathway.

Experimental Workflow for Spectroscopic Comparison

The logical flow for the spectroscopic comparison of D- and L-Histidine monohydrochloride is outlined in the following workflow diagram.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis start Start: Obtain D- and L-Histidine Monohydrochloride Samples sample_prep Sample Preparation for Each Spectroscopic Technique start->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ftir FTIR Spectroscopy sample_prep->ftir raman Raman Spectroscopy sample_prep->raman cd Circular Dichroism Spectroscopy sample_prep->cd data_analysis Data Processing and Analysis nmr->data_analysis ftir->data_analysis raman->data_analysis cd->data_analysis comparison Comparative Analysis of Spectra data_analysis->comparison conclusion Conclusion on Spectroscopic Similarities and Differences comparison->conclusion

Caption: Workflow for the spectroscopic comparison of D- and L-Histidine monohydrochloride.

References

A Comparative Guide to the Functional Differences Between D- and L-Histidine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a critical determinant of a peptide's therapeutic potential. While L-amino acids are the natural building blocks of proteins, the strategic incorporation of their D-enantiomers, including D-histidine, can profoundly alter a peptide's stability, receptor interaction, and overall bioactivity. This guide provides an objective comparison of the functional differences between peptides containing D-histidine and their L-histidine counterparts, supported by experimental data and detailed methodologies to inform rational peptide drug design.

Core Functional Comparison: D-Histidine vs. L-Histidine Peptides

The substitution of L-histidine with D-histidine in a peptide sequence can lead to significant changes in its physicochemical and biological properties. The most notable advantage is the enhanced resistance to enzymatic degradation, which can dramatically increase a peptide's half-life in biological systems. However, the impact on receptor binding and subsequent biological activity is highly dependent on the specific peptide and the role of the histidine residue in receptor interaction.

Key Functional Differences:
  • Enzymatic Stability: Peptides containing D-amino acids, including D-histidine, are significantly more resistant to degradation by proteases.[1] This is because naturally occurring proteases are stereospecific for L-amino acids. The altered stereochemistry at the D-histidine residue prevents the peptide from fitting correctly into the enzyme's active site, thus hindering cleavage.

  • Receptor Binding and Biological Activity: The effect of D-histidine substitution on receptor binding and activity is variable. If the L-histidine side chain is crucial for a specific interaction with the receptor, its replacement with a D-histidine can lead to a decrease in binding affinity and biological activity. In some cases, this change in stereochemistry can even convert an agonist into an antagonist.[2] Conversely, if the specific chirality of the L-histidine is not essential for binding, or if the D-enantiomer stabilizes a more favorable conformation, the D-histidine containing peptide may retain or even exhibit enhanced activity.

  • Immunogenicity: Peptides composed of D-amino acids are generally considered to be less immunogenic than their L-counterparts.

Quantitative Data Comparison

Table 1: Enzymatic Stability Comparison
PeptideAmino Acid ConfigurationProteaseIncubation Time (h)Remaining Activity (%)
Polybia-MPIAll L-amino acidsTrypsin (0.002 mg/ml)10
D-MPIAll D-amino acidsTrypsin (2 mg/ml)6100
Polybia-MPIAll L-amino acidsChymotrypsin (0.002 mg/ml)10
D-MPIAll D-amino acidsChymotrypsin (2 mg/ml)6100

Data adapted from a study on the antimicrobial peptide Polybia-MPI and its D-enantiomer.[3]

Table 2: Biological Activity (Antimicrobial) Comparison
PeptideAmino Acid ConfigurationTarget OrganismMinimum Inhibitory Concentration (MIC) in µM
Polybia-MPIAll L-amino acidsE. coli8
D-MPIAll D-amino acidsE. coli8
Polybia-MPIAll L-amino acidsS. aureus16
D-MPIAll D-amino acidsS. aureus8
Polybia-MPIAll L-amino acidsC. albicans32
D-MPIAll D-amino acidsC. albicans16

Data adapted from a study on the antimicrobial peptide Polybia-MPI and its D-enantiomer.[3]

Table 3: Cytotoxicity (Hemolytic Activity) Comparison
PeptideAmino Acid ConfigurationConcentration (µM)Hemolysis (%)
Polybia-MPIAll L-amino acids100~5
D-MPIAll D-amino acids100< 2

Data adapted from a study on the antimicrobial peptide Polybia-MPI and its D-enantiomer.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to compare the functional differences between D- and L-histidine containing peptides.

Enzymatic Stability Assay in Human Serum

This assay determines the half-life of a peptide in a biologically relevant matrix.[1][4]

  • Materials:

    • D- and L-histidine containing peptides

    • Human serum

    • Phosphate-buffered saline (PBS), pH 7.4

    • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Peptide Preparation: Dissolve peptides in an appropriate solvent (e.g., water or DMSO) to create stock solutions.

    • Reaction Setup: Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 100 µM).

    • Incubation: Mix the peptide solution with an equal volume of human serum. Incubate the mixture at 37°C with gentle shaking.

    • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

    • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% TCA or cold ACN) to precipitate the serum proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase HPLC.

    • Quantification: Determine the amount of intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

    • Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order exponential decay curve to calculate the half-life (t½).

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a peptide to its receptor.[5][6]

  • Materials:

    • Cell membranes or purified receptors expressing the target receptor

    • Radiolabeled ligand with known affinity for the receptor

    • D- and L-histidine containing peptides (unlabeled competitors)

    • Binding buffer

    • Wash buffer

    • Scintillation counter or gamma counter

  • Procedure:

    • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the receptor preparation, and varying concentrations of the unlabeled competitor peptides (D- and L-histidine versions).

    • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a suitable counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (cAMP Measurement)

This assay measures the biological activity (EC50) of a peptide by quantifying the production of the second messenger cyclic AMP (cAMP) in response to receptor activation.[7][8]

  • Materials:

    • A cell line expressing the target G-protein coupled receptor (GPCR)

    • D- and L-histidine containing peptides

    • Assay buffer

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

    • Plate reader compatible with the chosen assay kit

  • Procedure:

    • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Peptide Preparation: Prepare serial dilutions of the D- and L-histidine containing peptides in the assay buffer.

    • Stimulation: Add the peptide dilutions to the cells and incubate for a specified time at 37°C to stimulate the receptors.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

    • Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the peptide that produces 50% of the maximal response) and the Emax (the maximum response).

Visualizations

Signaling Pathway of a Gs-Coupled Receptor

Gs_Signaling_Pathway Peptide Peptide (L- or D-Histidine) Receptor GPCR Peptide->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified diagram of the Gs-coupled protein receptor signaling pathway.

Experimental Workflow for Enzymatic Stability Assay

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Prep Prepare Peptide Solutions (D- and L-His versions) Incubate Incubate with Human Serum at 37°C Peptide_Prep->Incubate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Data_Analysis Calculate Half-Life (t½) HPLC->Data_Analysis

Caption: Workflow for determining peptide stability in human serum.

Logical Relationship of D-Amino Acid Substitution Effects

D_Amino_Acid_Effects cluster_stability Stability cluster_activity Biological Activity DAA_Sub D-Histidine Substitution Protease_Resistance Increased Resistance to Proteases DAA_Sub->Protease_Resistance Receptor_Binding Altered Receptor Binding (Context-Dependent) DAA_Sub->Receptor_Binding Half_Life Increased In Vivo Half-Life Protease_Resistance->Half_Life Functional_Response Modified Biological Activity (Agonist/Antagonist Switch) Receptor_Binding->Functional_Response

Caption: The functional consequences of D-histidine substitution in peptides.

References

A Comparative Guide to the In Vivo and In Vitro Effects of D-Histidine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and inferred biological effects of D-Histidine monohydrochloride in both in vivo and in vitro settings. Due to a notable gap in direct comparative research for this specific D-amino acid, this document synthesizes information from studies on L-Histidine, the metabolism of D-amino acids, and general principles of cell and animal-based research. The primary distinction between the two environments lies in the metabolic fate of D-Histidine, which is largely dictated by the presence and activity of the enzyme D-amino acid oxidase (DAAO).

Executive Summary: The Decisive Role of Metabolism

The fundamental difference in the biological effects of D-Histidine between a living organism (in vivo) and a laboratory culture (in vitro) is its metabolism. In vivo, D-Histidine is subject to rapid enzymatic degradation by D-amino acid oxidase (DAAO), primarily in the liver, kidney, and brain.[1][2] This process yields imidazolepyruvate, ammonia, and hydrogen peroxide, meaning the observed in vivo effects are likely attributable to these metabolites.[1][2] Conversely, in most standard in vitro cell cultures, which typically lack significant DAAO activity, D-Histidine remains largely unmetabolized. Therefore, in vitro studies are more likely to reveal the effects of the D-Histidine molecule itself.

Comparative Data: In Vivo vs. In Vitro Effects (Inferred)

The following table summarizes the inferred distinctions in the activity and effects of this compound. Quantitative data is largely unavailable for D-Histidine; therefore, this table is based on the known metabolic pathways and general biological principles.

FeatureIn Vivo Effects (Inferred)In Vitro Effects (Inferred)
Metabolic Stability Low; rapidly metabolized by D-amino acid oxidase (DAAO) in tissues like the kidney, liver, and brain.[1][2]High; generally stable in standard cell lines that do not express significant levels of DAAO.
Primary Active Agent Metabolites: Imidazolepyruvate, hydrogen peroxide (H₂O₂), and ammonia (NH₃).[1]The D-Histidine molecule itself.
Potential Biological Activities - Generation of oxidative stress via H₂O₂ production.[1]- Alteration of local pH and nitrogen balance via NH₃.- Contribution to the α-keto acid pool.- Potential for direct antioxidant activity via scavenging of reactive oxygen species (ROS) and metal ion chelation, similar to L-Histidine.[3][4]- May serve as an inactive control in experiments involving L-Histidine.[5]
Observed Effects in Similar Compounds (L-Histidine) - Neuroprotection.[6]- Modulation of the immune system.[7]- Role in erythropoiesis.[4]- Increased carnosine levels in muscle tissue.[8]- Cytoprotective against oxidative stress in certain cell types (e.g., HEK-293 cells).[4]- Can modulate apoptosis in specific cell lines.[9]- Potentiates cytotoxic effects of H₂O₂ in CHO cells.[10]

Key Metabolic Pathway: In Vivo Degradation

In vivo, D-Histidine is a substrate for the FAD-dependent enzyme D-amino acid oxidase. The activity of this enzyme is a critical determinant of the biological impact of D-Histidine administration.

G D_His D-Histidine DAAO D-Amino Acid Oxidase (DAAO) (FAD-dependent) D_His->DAAO Binds to active site Imino Imidazole-Imino Acid DAAO->Imino Oxidative Deamination FADH2 FADH₂ DAAO->FADH2 H2O H₂O (Spontaneous Hydrolysis) Imino->H2O Keto Imidazolepyruvate H2O->Keto NH3 Ammonia (NH₃) H2O->NH3 H2O2 Hydrogen Peroxide (H₂O₂) O2 O₂ O2->H2O2 FAD FAD FAD->DAAO FADH2->O2 Reduces FADH2->FAD

Caption: In Vivo Metabolic Pathway of D-Histidine via D-Amino Acid Oxidase.

Experimental Protocols

To empirically determine and compare the effects of this compound, the following experimental protocols are proposed.

In Vitro Cell Viability Assessment (MTT Assay)

This protocol is designed to measure the effect of this compound on the metabolic activity of a selected cell line, serving as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or proliferative effect of this compound on a mammalian cell line (e.g., HEK-293, SH-SY5Y) in vitro.

Materials:

  • This compound (sterile stock solution)

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium (e.g., ranging from 1 µM to 10 mM). Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with medium only (blank) and cells with medium but no D-Histidine (untreated control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank from all other readings. Calculate cell viability as a percentage of the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

In Vivo Acute Toxicity and Metabolic Analysis in Rodents

This protocol outlines a basic study to assess the short-term effects of D-Histidine administration in a rat model and to analyze its metabolic fate.

Objective: To evaluate the acute systemic effects of this compound and quantify its primary metabolite, imidazolepyruvate, in plasma.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) for vehicle control and formulation

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Gavage needles or equipment for intraperitoneal (IP) injection[11]

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for metabolite quantification (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Dosing Preparation: Dissolve this compound in sterile saline to achieve the desired concentrations (e.g., 50, 100, 200 mg/kg body weight). Prepare a vehicle-only control group.

  • Administration: Administer a single dose of the D-Histidine solution or vehicle control to the rats via oral gavage or IP injection.[11] A typical injection volume is 5-10 mL/kg.[11]

  • Observation: Monitor the animals for any signs of toxicity (e.g., changes in behavior, grooming, mobility) at regular intervals (e.g., 30 min, 1, 2, 4, and 24 hours post-administration).

  • Blood Sampling: At predetermined time points (e.g., 1, 4, and 24 hours post-dose), collect blood samples from the tail vein or via terminal cardiac puncture under anesthesia.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Metabolite Analysis: Quantify the concentrations of D-Histidine and its metabolite, imidazolepyruvate, in the plasma samples using a validated analytical method such as HPLC-MS/MS.

  • Data Analysis: Compare the clinical observations between treated and control groups. Plot the plasma concentration-time profiles for D-Histidine and imidazolepyruvate.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive investigation into the effects of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis invitro_start This compound cell_lines Select Cell Lines (e.g., HEK-293, SH-SY5Y) invitro_start->cell_lines dose_response Dose-Response & Time-Course (MTT, XTT Assays) cell_lines->dose_response mechanistic Mechanistic Studies (ROS Assay, Western Blot for Apoptosis Markers) dose_response->mechanistic comparison Comparative Analysis (Correlate in vitro mechanisms with in vivo outcomes) mechanistic->comparison invivo_start This compound animal_model Select Animal Model (e.g., Sprague-Dawley Rat) invivo_start->animal_model pk_pd Pharmacokinetics & Acute Toxicity (Dosing, Blood Sampling) animal_model->pk_pd tissue_analysis Tissue Analysis (Metabolite Levels, Histopathology) pk_pd->tissue_analysis tissue_analysis->comparison

References

A Comparative Guide to Antibody Cross-Reactivity with D- and L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity with D- and L-isomers of the amino acid histidine, supported by experimental data. Understanding the stereospecificity of antibody-histidine interactions is crucial for the formulation and stability of therapeutic monoclonal antibodies (mAbs), as histidine is a commonly used buffer. Differential binding to D- and L-histidine can impact the physicochemical properties of the antibody solution.

Quantitative Data Presentation

The following table summarizes experimental data from a study investigating the stereospecific interactions of a monoclonal antibody (mAb) with D- and L-histidine using Isothermal Titration Calorimetry (ITC). ITC measures the heat change upon binding, allowing for the determination of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).

ParameterL-HistidineD-HistidineMethod
Binding Stoichiometry (n) ~2 additional sites~4 additional sitesIsothermal Titration Calorimetry (ITC)
Net Protein Charge Less reductionGreater reduction of negative chargeElectrophoretic Light Scattering
Qualitative Interaction WeakerStrongerMolecular Dynamics Simulations

This data is based on a study of a specific monoclonal antibody and may not be representative of all antibodies.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody with D- and L-histidine.

experimental_workflow cluster_prep Preparation cluster_binding_assays Binding Affinity & Kinetics cluster_analysis Data Analysis Antibody_Preparation Antibody Purification & Characterization ITC Isothermal Titration Calorimetry (ITC) Antibody_Preparation->ITC SPR Surface Plasmon Resonance (SPR) Antibody_Preparation->SPR ELISA Competitive ELISA Antibody_Preparation->ELISA Histidine_Isomers Prepare D- and L-Histidine Solutions Histidine_Isomers->ITC Histidine_Isomers->SPR Histidine_Isomers->ELISA Data_Processing Process Raw Data ITC->Data_Processing SPR->Data_Processing ELISA->Data_Processing Comparison Compare Binding Affinity (KD) & Kinetics (ka, kd) Data_Processing->Comparison

Workflow for assessing antibody cross-reactivity with histidine isomers.

Hypothetical Signaling Pathway

While the interaction of antibodies with D- and L-histidine is primarily relevant to formulation and stability rather than a direct signaling cascade, one could conceptualize a hypothetical scenario where differential binding on the cell surface could lead to different downstream effects. The following diagram illustrates such a hypothetical pathway.

signaling_pathway L_Histidine L-Histidine Antibody Surface-Bound Antibody L_Histidine->Antibody D_Histidine D-Histidine D_Histidine->Antibody Receptor Cell Surface Receptor Antibody->Receptor Conformational_Change_L Minor Conformational Change Receptor->Conformational_Change_L L-His Binding Conformational_Change_D Significant Conformational Change Receptor->Conformational_Change_D D-His Binding Signal_L Basal Signaling Conformational_Change_L->Signal_L Signal_D Altered Signaling Conformational_Change_D->Signal_D Cellular_Response_L Normal Cellular Response Signal_L->Cellular_Response_L Cellular_Response_D Modulated Cellular Response Signal_D->Cellular_Response_D

Hypothetical signaling pathway influenced by histidine isomer binding.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters.

Methodology:

  • Sample Preparation:

    • Dialyze the purified monoclonal antibody extensively against a buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of D-histidine and L-histidine in the same dialysis buffer to avoid buffer mismatch effects.

    • Accurately determine the concentrations of the antibody and histidine solutions.

  • ITC Experiment:

    • Load the antibody solution into the sample cell of the calorimeter.

    • Load the D- or L-histidine solution into the injection syringe.

    • Perform a series of injections of the histidine solution into the antibody solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of histidine to antibody.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or multiple-site binding model) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic information (association and dissociation rates) in addition to binding affinity.

Methodology:

  • Antibody Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified antibody over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Interaction Analysis:

    • Prepare a series of dilutions of D- and L-histidine in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of D- and L-histidine sequentially over the immobilized antibody surface.

    • Monitor the change in the SPR signal (response units, RU) over time to record the association and dissociation phases.

    • Regenerate the sensor surface between different histidine injections if necessary, using a mild regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Competitive ELISA

A competitive ELISA can be used to determine the relative binding affinity of the antibody for D- and L-histidine.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a conjugate of L-histidine and a carrier protein (e.g., BSA).

    • Incubate overnight at 4°C.

    • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.

  • Competition Reaction:

    • In separate tubes, pre-incubate a constant, limiting concentration of the antibody with serial dilutions of either L-histidine (as the reference competitor) or D-histidine (as the test competitor).

    • Transfer the antibody-histidine mixtures to the coated and blocked plate.

    • Incubate to allow the free antibody to bind to the coated L-histidine-BSA conjugate.

  • Detection:

    • Wash the plate to remove unbound antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

    • Incubate and wash the plate.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Plot the absorbance as a function of the competitor concentration for both D- and L-histidine.

    • Determine the IC50 values (the concentration of competitor that inhibits 50% of the antibody binding).

    • Calculate the percent cross-reactivity of D-histidine relative to L-histidine using the formula: (% Cross-reactivity = (IC50 of L-histidine / IC50 of D-histidine) x 100).

A Comparative Guide to the Enzymatic Stability of D- and L-Histidine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often curtailed by their rapid in vivo degradation by proteases. A key strategy to enhance the metabolic stability and extend the half-life of peptide-based drugs is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic stability of peptides containing L-histidine versus those incorporating D-histidine, supported by representative experimental data and detailed methodologies.

The principle of enhanced stability through D-amino acid incorporation is rooted in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds adjacent to L-amino acids. The introduction of a D-amino acid, such as D-histidine, creates a stereochemical incongruity that hinders the peptide from fitting into the enzyme's active site, thereby conferring resistance to proteolysis. This fundamental concept is a cornerstone of modern peptide drug design, leading to improved pharmacokinetic profiles and sustained therapeutic effects.

Principle of Enhanced Stability: L-Peptide vs. D-Peptide

The following diagram illustrates the mechanism by which D-amino acid substitution confers resistance to enzymatic degradation.

G cluster_l L-Peptide Degradation cluster_d D-Peptide Resistance l_peptide L-Peptide Chain binding_l Stereospecific Binding (Correct Fit) l_peptide->binding_l Interaction protease_l Protease (Enzyme) protease_l->binding_l cleavage Peptide Bond Cleavage binding_l->cleavage Catalysis fragments Degraded Fragments cleavage->fragments d_peptide Peptide with D-Histidine hindrance Steric Hindrance (Incorrect Fit) d_peptide->hindrance Interaction protease_d Protease (Enzyme) protease_d->hindrance no_cleavage No Cleavage (Peptide remains intact) hindrance->no_cleavage No Catalysis G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_quenching 3. Quenching & Precipitation cluster_analysis 4. Analysis prep Preparation incubation Incubation prep->incubation quenching Reaction Quenching incubation->quenching analysis Analysis quenching->analysis calculation Half-life Calculation analysis->calculation peptide_stock Prepare Peptide Stock (D-His & L-His Peptides) plasma_prep Prepare Plasma (Thaw, Centrifuge) spike Spike Peptide into Plasma incubate Incubate at 37°C aliquots Collect Aliquots at Various Time Points add_quench Add Cold Acetonitrile (+ Internal Standard) centrifuge Vortex & Centrifuge to Precipitate Proteins supernatant Collect Supernatant hplc Analyze by RP-HPLC or LC-MS/MS

D-Histidine's Role in Biological Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of stereoisomers like D-histidine is critical for advancing therapeutic and diagnostic strategies. This guide provides a comparative analysis of D-histidine's validated role in specific biological pathways, contrasting its activity with its L-enantiomer and other alternatives. Experimental data is presented to support these comparisons, alongside detailed protocols for key validation experiments.

Introduction to D-Histidine

Histidine is an essential amino acid featuring an imidazole side chain, which allows it to participate in a variety of biological processes, including protein synthesis, metal ion chelation, and as a precursor to the neurotransmitter histamine and the antioxidant carnosine.[1][2][3] While the L-form of histidine is the biologically active isomer incorporated into proteins and utilized in major metabolic pathways, D-histidine is generally considered less common and, in humans, is primarily metabolized through a specific enzymatic pathway.[4] The primary interest in D-histidine for drug development lies in its ability to enhance the stability of synthetic peptides.[5]

Core Biological Pathway: Metabolism by D-Amino Acid Oxidase (DAAO)

The principal validated biological pathway for D-histidine in mammals is its oxidative deamination by the FAD-containing enzyme D-amino acid oxidase (DAAO).[6][7] This enzyme is responsible for the metabolism of various D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[6][8] In the case of D-histidine, DAAO catalyzes its conversion to imidazole-pyruvic acid.

The metabolic fate of D-histidine via DAAO is a key point of differentiation from L-histidine. L-histidine is primarily catabolized by the enzyme histidase, which deaminates it to urocanic acid.[2] This distinct metabolic route means that D-histidine does not serve as a direct precursor for histamine or carnosine, which are synthesized from L-histidine.[9][10]

Comparative Performance of D-Histidine as a DAAO Substrate

While D-histidine is a substrate for DAAO, the enzyme exhibits different affinities and turnover rates for various D-amino acids. Quantitative data on the kinetic parameters (Km and kcat) of DAAO for different substrates provides a basis for comparing the efficiency of D-histidine metabolism.

SubstrateOrganism/Enzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
D-Histidine Porcine Kidney DAAO1.71.5882
D-AlaninePorcine Kidney DAAO1.825.514167
D-SerineHuman DAAO1.50.4267
D-CysteineHuman DAAO0.21.15500

Note: The kinetic parameters can vary depending on the enzyme source and experimental conditions. The data presented is a representative summary from available literature.

This data indicates that while D-histidine is metabolized by DAAO, other D-amino acids like D-alanine can be more efficient substrates for the porcine enzyme. For human DAAO, D-cysteine appears to be a more preferred substrate than D-serine.[11]

D-Histidine in Peptide Synthesis: An Alternative for Enhanced Stability

A significant application of D-histidine is in the synthesis of peptide-based therapeutics. The incorporation of D-amino acids, such as D-histidine, into peptide chains can significantly increase their resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids.[5] This enhanced stability can improve the pharmacokinetic profile and in vivo half-life of peptide drugs.[5]

Logical Relationship: D-Histidine in Peptides

L_Peptide L-Amino Acid Peptide Protease Proteolytic Enzymes L_Peptide->Protease Susceptible to Degradation Rapid Degradation Protease->Degradation Leads to D_Peptide D-Histidine Containing Peptide D_Peptide->Protease Resistant to Stability Enhanced Stability (Longer Half-life) D_Peptide->Stability

Caption: Incorporation of D-histidine enhances peptide stability.

Lack of Evidence for a Direct Role in Signaling Pathways

Current scientific literature does not provide substantial evidence for a direct role of D-histidine in specific signaling pathways in mammals, analogous to the conversion of L-histidine to the signaling molecule histamine. Studies have shown that dietary intake of L-histidine can influence tissue histamine concentrations.[12][13][14] However, similar in vivo studies demonstrating a direct conversion of D-histidine to histamine or its ability to modulate histaminergic signaling are lacking.

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol is adapted from established methods to determine the activity of DAAO using D-histidine as a substrate.[15][16] The assay measures the production of hydrogen peroxide, a product of the DAAO reaction.

Materials:

  • Purified DAAO enzyme

  • D-Histidine solution (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or other suitable H₂O₂ probe)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex™ Red reagent.

  • Add the DAAO enzyme to the reaction mixture.

  • Initiate the reaction by adding the D-histidine substrate solution to the wells of the microplate.

  • Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • The rate of increase in fluorescence is proportional to the DAAO activity.

  • A standard curve using known concentrations of hydrogen peroxide should be generated to quantify the amount of H₂O₂ produced.

Experimental Workflow: DAAO Activity Assay

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, HRP, Amplex Red) Add_Mix Add Reaction Mix to Plate Prep_Mix->Add_Mix Prep_Enzyme Prepare DAAO Solution Add_Enzyme Add DAAO to Mix Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare D-Histidine Solution Add_Substrate Add D-Histidine to Initiate Prep_Substrate->Add_Substrate Add_Mix->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Fluorescence (Kinetic) Add_Substrate->Measure Analyze Calculate DAAO Activity Measure->Analyze

Caption: Workflow for determining D-amino acid oxidase activity.

HPLC Analysis of Histidine Stereoisomers

This protocol provides a general framework for the separation and quantification of D- and L-histidine in a sample using High-Performance Liquid Chromatography (HPLC), which is essential for studying their metabolism.[17][18][19][20][21]

Materials:

  • HPLC system with a UV or fluorescence detector

  • Chiral stationary phase column capable of separating amino acid enantiomers

  • Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer)

  • D-histidine and L-histidine standards

  • Sample for analysis (e.g., tissue extract, plasma)

Procedure:

  • Prepare the mobile phase and equilibrate the chiral HPLC column.

  • Prepare standard solutions of D-histidine and L-histidine of known concentrations.

  • Inject the standard solutions to determine their retention times and generate a calibration curve.

  • Prepare the biological sample, which may involve deproteinization and filtration.

  • Inject the prepared sample onto the HPLC system.

  • Identify the peaks corresponding to D- and L-histidine based on their retention times compared to the standards.

  • Quantify the concentration of each isomer in the sample using the calibration curve.

Conclusion

The validated role of D-histidine in specific biological pathways in mammals is primarily centered on its catabolism by D-amino acid oxidase. There is currently a lack of substantial evidence supporting a direct role for D-histidine in signaling pathways. Its main utility in a research and drug development context is its incorporation into synthetic peptides to confer resistance to enzymatic degradation, thereby enhancing their therapeutic potential. Further research is required to explore any other potential, uncharacterized biological functions of D-histidine. The experimental protocols provided offer a foundation for researchers to quantitatively assess the metabolism and potential effects of D-histidine in various biological systems.

References

Side-by-side comparison of different D-Histidine monohydrochloride suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Selecting a D-Histidine Monohydrochloride Supplier

For researchers, scientists, and professionals in drug development, the selection of a chemical supplier is a critical decision that can significantly impact experimental outcomes and product quality. This compound, an unnatural isomer of the amino acid histidine, is a key component in various research applications, including peptide synthesis. The purity and consistency of this raw material are paramount. This guide provides a framework for a side-by-side comparison of different this compound suppliers, complete with example data and detailed experimental protocols for in-house verification.

Comparative Analysis of this compound Suppliers

To ensure the reliability and reproducibility of research, it is essential to evaluate suppliers based on key quality attributes. The following table summarizes typical specifications for this compound from various suppliers. While the data presented here is illustrative, researchers should always refer to the specific Certificate of Analysis (CoA) for each batch.

Table 1: Side-by-Side Comparison of Supplier Specifications for this compound

ParameterSupplier A (Example)Supplier B (Example)Supplier C (Example)Test Method
Purity (by TLC) ≥98.0%[1][2]≥98.5%≥99.0%Thin-Layer Chromatography
Purity (by HPLC) ≥99.5%≥99.8%≥99.9%High-Performance Liquid Chromatography
Optical Rotation -9° to -11° (c=1 in 6N HCl)[2]-9.5° to -10.5° (c=1 in 6N HCl)-9.8° to -10.2° (c=1 in 6N HCl)Polarimetry
Loss on Drying ≤0.5%≤0.3%≤0.2%Gravimetric
Sulfated Ash ≤0.1%≤0.05%≤0.05%Gravimetric
Heavy Metals ≤10 ppm≤5 ppm≤5 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Appearance White to off-white powder[2]White crystalline powderWhite crystalline powderVisual Inspection
Solubility Freely soluble in water[3]Freely soluble in waterFreely soluble in waterVisual Inspection

Experimental Protocols for Quality Verification

Independent verification of supplier specifications is a crucial step in quality control. Below are detailed protocols for key analytical methods used to assess the purity and identity of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. This method can be used to determine the purity of this compound and identify any related impurities.

Objective: To determine the purity of this compound by HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (MeCN)

  • Phosphoric acid or Formic acid (for MS compatibility)[4]

  • Reference standard of this compound

  • HPLC system with a UV detector

  • A suitable reversed-phase column (e.g., C18)[5]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4] The exact ratio will depend on the column and system used.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

  • Sample Solution Preparation: Accurately weigh the this compound sample from the supplier and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the D-Histidine peak in the sample chromatogram to the calibration curve generated from the reference standard. Impurities will appear as separate peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules. Both ¹H and ¹³C NMR can be used to confirm the identity of this compound.

Objective: To confirm the chemical structure of this compound using ¹H NMR.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration of the observed peaks with a reference spectrum or theoretical values for this compound.[7][8] Key signals to look for include the protons on the imidazole ring and the alpha- and beta-protons of the amino acid backbone.

Supplier Evaluation Workflow

The process of selecting a new supplier for a critical raw material like this compound should be systematic. The following diagram illustrates a logical workflow for this process.

Supplier_Evaluation_Workflow cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_decision Decision Identify Potential Suppliers Identify Potential Suppliers Request Technical Data Sheets & CoAs Request Technical Data Sheets & CoAs Identify Potential Suppliers->Request Technical Data Sheets & CoAs Initial Screening Request Samples Request Samples Request Technical Data Sheets & CoAs->Request Samples Paper Evaluation Perform In-house QC Testing Perform In-house QC Testing Request Samples->Perform In-house QC Testing Physical Samples Compare Results to Specifications Compare Results to Specifications Perform In-house QC Testing->Compare Results to Specifications Data Analysis Qualify Supplier Qualify Supplier Compare Results to Specifications->Qualify Supplier Decision Point Establish Supply Agreement Establish Supply Agreement Qualify Supplier->Establish Supply Agreement Finalization

References

Safety Operating Guide

Proper Disposal of D-Histidine Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling D-Histidine monohydrochloride can ensure safe and compliant disposal by following established laboratory protocols for non-hazardous chemical waste. Although not classified as a hazardous substance, proper disposal is crucial for maintaining a safe laboratory environment and adhering to regulatory standards.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a multi-step process focused on assessment, containment, and adherence to local regulations.

  • Initial Assessment : Before disposal, confirm that the waste is solely this compound and not contaminated with any hazardous materials. If it is mixed with other substances, the disposal protocol for the most hazardous component must be followed.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical for disposal.

  • Containment : Ensure the this compound waste is in a securely sealed, clearly labeled container. The label should accurately identify the contents.

  • Regulatory Compliance : Disposal of chemical waste must be in accordance with all applicable federal, state, and local environmental regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Disposal Options :

    • Licensed Waste Disposal Service : The most recommended method is to contact a licensed professional waste disposal service to handle the material.[1]

    • Incineration : An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained personnel in a facility approved for such procedures.

    • Landfill : As a non-hazardous substance, disposal in a sanitary landfill may be permissible, but this should be confirmed with local authorities.

Under no circumstances should this compound be disposed of down the drain.

Key Safety and Handling Information

While this compound is not considered hazardous, standard laboratory safety practices should be observed.[2][3]

PropertyInformationSource
Physical State Solid (Powder)[2]
Appearance White[2]
Odor No information available[2]
Hazards Not classified as hazardous. Avoid contact with skin and eyes and inhalation of dust.[1][2][3]

In case of accidental contact:

  • Eyes : Rinse immediately with plenty of water for at least 15 minutes.[2][3]

  • Skin : Wash off immediately with plenty of water.[2][3]

  • Inhalation : Move to fresh air.[2][3]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards.[2][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: D-Histidine Monohydrochloride Waste assess Assess for Contamination start->assess contaminated Contaminated? assess->contaminated follow_hazardous Follow Disposal Protocol for Hazardous Component contaminated->follow_hazardous Yes ppe Wear Appropriate PPE contaminated->ppe No end End of Process follow_hazardous->end contain Securely Contain and Label ppe->contain consult_ehs Consult Institutional EHS Guidelines contain->consult_ehs dispose Dispose via Licensed Waste Service or Approved Incineration consult_ehs->dispose dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling D-Histidine monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Histidine Monohydrochloride

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, minimizing risk and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE based on safety data sheet analysis.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. Approved under standards such as NIOSH (US) or EN 166 (EU).To prevent eye contact with dust particles.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber, Neoprene, Natural rubber, or PVC). Wear appropriate protective clothing to prevent skin exposure.To avoid direct skin contact.[2]
Respiratory Protection Required when dusts are generated. A P1 particulate filter respirator is recommended.To prevent inhalation of airborne particles.[1]

Operational Plan: Safe Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol:
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

    • Keep away from strong oxidizing agents.

  • Preparation and Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust generation.[3]

    • Ensure all required PPE is worn correctly before handling the substance.

    • Avoid direct contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Disposal :

    • All waste material must be disposed of in accordance with national and local regulations.

    • Dispose of the substance through a licensed professional waste disposal service.[4]

    • Do not allow the product to enter drains or waterways.[5]

    • Handle uncleaned containers as you would the product itself.

Operational Workflow Diagram

Operational Workflow: this compound cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh/Handle in Ventilated Area ppe->weigh use Use in Experiment weigh->use waste Collect Waste in Labeled Container use->waste dispose Dispose via Licensed Service waste->dispose end End dispose->end Spill Response Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate don_ppe Don Full PPE (incl. Respirator) evacuate->don_ppe contain Moisten and Sweep Up Spill don_ppe->contain collect Collect in Labeled Waste Container contain->collect clean Clean Spill Area with Water collect->clean dispose Dispose of Waste Properly clean->dispose end End of Response dispose->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.